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alpha-L-glucopyranose

Cat. No.: B3052952
CAS No.: 492-66-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-MDMQIMBFSA-N
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Description

Alpha-L-glucose is a L-glucopyranose with an alpha-configuration at the anomeric position. It is an enantiomer of an alpha-D-glucose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3052952 alpha-L-glucopyranose CAS No. 492-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-MDMQIMBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316421
Record name α-L-Glucopyranose
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-66-0
Record name α-L-Glucopyranose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-L-Glucopyranose
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Record name α-L-Glucopyranose
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Record name .ALPHA.-L-GLUCOPYRANOSE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

alpha-L-glucopyranose chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monosaccharides are the fundamental building blocks of carbohydrates, playing indispensable roles in biological systems ranging from energy metabolism to cellular recognition. The stereochemical configuration of these simple sugars dictates their biological activity and physical properties. While D-isomers of sugars, such as D-glucose, are prevalent in nature, their L-enantiomers represent a unique class of molecules with significant applications in research and therapeutics. This guide provides an in-depth technical overview of the chemical structure and stereochemistry of alpha-L-glucopyranose, the cyclic hemiacetal form of L-glucose.

Chemical Structure and Nomenclature

This compound is a monosaccharide and the L-enantiomer of the naturally abundant alpha-D-glucose.[1] It shares the same molecular formula and connectivity as its D-counterpart but differs in the spatial arrangement of its constituent atoms.[1]

  • IUPAC Name: (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[2]

  • Molecular Formula: C₆H₁₂O₆[1][3]

  • Molecular Weight: 180.156 g/mol [1][4]

  • CAS Number: 492-66-0[2][3]

The "pyranose" designation indicates that the molecule exists as a six-membered ring, consisting of five carbon atoms and one oxygen atom.[5] This cyclic structure is formed through an intramolecular reaction between the aldehyde group at carbon-1 (C1) and the hydroxyl group at carbon-5 (C5) of the open-chain L-glucose molecule.[6] This cyclization creates a new chiral center at C1, known as the anomeric carbon.

Stereochemistry

The stereochemistry of this compound is defined by two key features: the "L" configuration and the "alpha" anomeric form.

  • L-Configuration: The "L" designation refers to the stereochemistry at the chiral carbon furthest from the carbonyl group in the open-chain form, which is C5.[7][8] In the Fischer projection of L-glucose, the hydroxyl group on C5 is positioned on the left side.[7][9] L-glucose is the enantiomer of D-glucose, meaning all of its chiral centers are inverted relative to D-glucose.[7][8][10]

  • Alpha (α) Anomer: The "alpha" designation describes the orientation of the hydroxyl group on the anomeric carbon (C1). In the Haworth projection of an L-sugar, the α-anomer is defined as having the anomeric hydroxyl group and the -CH₂OH group (C6) on opposite sides (trans) of the ring's plane.[11] In the more stable chair conformation, this corresponds to the anomeric hydroxyl group being in the axial position.

Chair Conformation

The pyranose ring is not planar but exists in a lower-energy chair conformation.[5][12] For this compound, the substituents on the ring are arranged as follows:

  • C1 (Anomeric Carbon): The hydroxyl group is in the axial position.

  • C2, C3, C4: The hydroxyl groups are in the equatorial positions.

  • C5: The hydroxymethyl (-CH₂OH) group is in the equatorial position.

This conformation is the mirror image of the more common alpha-D-glucopyranose.

Visualization of Chemical Structure

The following diagram illustrates the chair conformation of this compound, highlighting the key stereochemical features.

Caption: Chair conformation of this compound.

Physicochemical Properties

L-glucose is synthetically produced and is not found in nature.[4][13] While it shares the same molecular formula as D-glucose, its different stereochemistry results in distinct physical and biological properties. L-glucose is reported to be indistinguishable in taste from D-glucose.[13]

PropertyValueUnit
Molecular Weight180.156 g/mol
Melting Point153-156°C
Specific Rotation [α]-52°, c=5 in H₂O
SolubilitySoluble in water, slightly in alcohol-
AppearanceWhite crystalline powder-

(Data sourced from references[1][14])

A key biological distinction is that L-glucose is not metabolized by most organisms as an energy source.[1][13] This is because the enzyme hexokinase, which initiates glycolysis, is highly specific for the D-configuration and cannot phosphorylate L-glucose.[1][13]

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure and stereochemistry of monosaccharides like this compound relies on a combination of advanced analytical techniques.

Protocol: Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and absolute configuration.

Methodology:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., water-ethanol mixture). Single crystals are grown through slow evaporation, vapor diffusion, or controlled cooling of the saturated solution.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions, confirming the chair conformation and the axial/equatorial positions of all substituents.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about connectivity and stereochemistry.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) and placed in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The chemical shifts, integration, and coupling constants (J-values) of the proton signals are analyzed. The signal for the anomeric proton (H1) is particularly diagnostic. A large coupling constant between H1 and H2 (³J_H1,H2) is indicative of a trans-diaxial relationship, confirming the axial position of H1 and thus the equatorial position of the anomeric -OH group in the beta anomer, or a smaller coupling constant for the alpha anomer.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments. The chemical shift of the anomeric carbon (C1) is a key indicator of the anomeric configuration.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, allowing for the tracing of the spin system from H1 through to the H6 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, confirming the overall connectivity and ring structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, cross-peaks between the axial anomeric proton (H1) and other axial protons (e.g., H3, H5) would be expected, providing definitive proof of its axial orientation and confirming the alpha configuration.

Conclusion

This compound is the stereochemical mirror image of its well-known D-counterpart. Its structure is characterized by a six-membered pyranose ring in a chair conformation, an L-configuration at the C5 carbon, and an axial hydroxyl group at the anomeric C1 position. While sharing a basic chemical formula with D-glucose, its unique stereochemistry renders it biologically inert in most metabolic pathways, making it a valuable tool for research in glycobiology, enzymology, and as a non-caloric sweetener or therapeutic agent. The precise elucidation of its structure is accomplished through powerful analytical methods such as X-ray crystallography and multi-dimensional NMR spectroscopy.

References

The Enantiomeric Counterpart: A Technical Guide to alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of carbohydrate chemistry and its biological implications, D-glucose stands as a central figure, being the primary source of energy for most living organisms. However, its mirror image, L-glucose, presents a fascinating case of stereochemical influence on biological activity. While sharing the same chemical formula and connectivity of atoms, this enantiomer exhibits profoundly different properties, rendering it largely non-metabolizable in most biological systems. This technical guide provides an in-depth exploration of alpha-L-glucopyranose, the enantiomer of D-glucose, focusing on its stereochemistry, physicochemical properties, synthesis, and its emerging applications in research and drug development.

Stereochemistry: The Mirror Image Distinction

D-glucose and L-glucose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This difference arises from the opposite configuration at all chiral centers in the molecule. The "D" and "L" designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in the open-chain form). In D-glucose, this hydroxyl group is on the right in the Fischer projection, while in L-glucose, it is on the left.[2]

In solution, glucose exists predominantly in a cyclic pyranose form. The cyclization of the open-chain form results in the formation of a new chiral center at C1, the anomeric carbon. This gives rise to two anomers: alpha (α) and beta (β). In the Haworth projection of D-glucose, the α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the CH₂OH group (C6). Conversely, in α-L-glucopyranose, due to it being the mirror image, the hydroxyl group at C1 is also in the alpha configuration relative to its own ring structure.

Stereoisomers cluster_D D-Glucose cluster_L L-Glucose alpha-D-glucopyranose alpha-D-glucopyranose beta-D-glucopyranose beta-D-glucopyranose alpha-D-glucopyranose->beta-D-glucopyranose Mutarotation This compound This compound alpha-D-glucopyranose->this compound Enantiomers (Mirror Images) beta-L-glucopyranose beta-L-glucopyranose beta-D-glucopyranose->beta-L-glucopyranose Enantiomers (Mirror Images) This compound->beta-L-glucopyranose Mutarotation

Figure 1: Stereoisomeric relationship between D-glucose and L-glucose anomers.

Physicochemical Properties: A Comparative Analysis

While chemically identical in terms of atomic composition, the differing stereochemistry of D- and L-glucose leads to distinct physical properties, most notably their interaction with plane-polarized light. As enantiomers, they rotate plane-polarized light to an equal extent but in opposite directions.[3] The following table summarizes key physicochemical properties of the alpha-anomers of D- and L-glucopyranose.

Propertyα-D-Glucopyranoseα-L-GlucopyranoseReference(s)
Molar Mass ( g/mol ) 180.16180.16[3]
Melting Point (°C) 146153-156[3][4]
Specific Rotation ([α]D) +112.2°-112.2°[3][5]
Solubility in Water ( g/100 mL at 25°C) ~91~91[6][7]

Experimental Protocols: Synthesis of L-Glucose

L-glucose is not naturally abundant and therefore must be synthesized for research and development purposes.[8] Two primary synthetic routes have been established, starting from either L-arabinose or the readily available D-glucose.

Synthesis from L-Arabinose via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose.[9][10] This process involves the addition of a cyanide ion to the carbonyl group of L-arabinose, followed by hydrolysis and reduction to yield a mixture of L-glucose and L-mannose, which can then be separated.

A generalized experimental workflow is as follows:

  • Cyanohydrin Formation: L-arabinose is reacted with sodium cyanide (NaCN) to form a mixture of two diastereomeric cyanohydrins.

  • Hydrolysis: The cyanohydrin mixture is hydrolyzed, typically with heating in water, to convert the nitrile group into a carboxylic acid, which then forms a lactone.[10]

  • Separation: The resulting diastereomeric lactones (L-gluconolactone and L-mannonolactone) are separated using techniques such as fractional crystallization or chromatography.

  • Reduction: The separated L-gluconolactone is reduced to L-glucose using a reducing agent like sodium amalgam.[10]

Kiliani_Fischer_Workflow Start L-Arabinose Step1 Cyanohydrin Formation (NaCN) Start->Step1 Step2 Hydrolysis (H₂O, Heat) Step1->Step2 Step3 Separation of Diastereomers (e.g., Crystallization) Step2->Step3 Step4 Reduction (e.g., Na-Hg) Step3->Step4 L-Gluconolactone Byproduct L-Mannose Step3->Byproduct L-Mannonolactone Product L-Glucose Step4->Product

Figure 2: Generalized workflow for the Kiliani-Fischer synthesis of L-glucose.

Synthesis from D-Glucose

More recent and efficient methods have been developed to synthesize L-glucose from its readily available enantiomer, D-glucose.[11][12] These multi-step syntheses involve a series of chemical transformations that effectively invert the stereochemistry at each chiral center. One reported method involves the conversion of D-glucose to a key intermediate, which is then converted into L-glucono-1,5-lactone, followed by a selective reduction to afford L-glucose.[2][13]

Biological Significance and Applications in Drug Development

The primary reason for the stark biological differences between D- and L-glucose lies in the stereospecificity of enzymes. Hexokinase, the first enzyme in the glycolytic pathway, cannot phosphorylate L-glucose, thus preventing its entry into the main energy-producing metabolic route.[8] This non-metabolizable nature of L-glucose is the foundation for its various applications.

L-Glucose in Cancer Research

Cancer cells exhibit a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[14] This has led to the exploration of glucose analogs for cancer diagnosis and therapy. While D-glucose is readily taken up by cancer cells through glucose transporters (GLUTs and SGLTs), the uptake mechanism for L-glucose is less clear and appears to be cell-type dependent.[15][16] Some studies suggest that certain cancer cells can take up L-glucose, although not through the primary glucose transporters.[15] This differential uptake has led to the development of fluorescently labeled L-glucose derivatives as potential imaging agents for cancer detection.[15]

Warburg_Effect cluster_Extracellular Extracellular Space cluster_Intracellular Cancer Cell Cytoplasm D_Glucose D-Glucose GLUT GLUT/SGLT D_Glucose->GLUT Transport L_Glucose L-Glucose No_Metabolism No Metabolism L_Glucose->No_Metabolism No Transport via GLUTs (Generally not metabolized) Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation GLUT->Glycolysis

Figure 3: Metabolic fate of D-glucose vs. L-glucose in cancer cells.

Other Therapeutic Applications

The fact that L-glucose is sweet but provides no calories has led to its investigation as a potential artificial sweetener.[8] Additionally, its non-absorbable nature has been explored for its use as a laxative and a colon-cleansing agent for procedures like colonoscopy.[7]

Conclusion

This compound, as the enantiomer of the biologically ubiquitous D-glucose, offers a compelling example of how subtle changes in stereochemistry can have profound effects on biological activity. Its inability to be metabolized by most organisms opens up a range of applications in research and medicine, from its use as a non-caloric sweetener to its potential as a diagnostic tool in oncology. Further research into the specific mechanisms of L-glucose transport and its interactions with biological systems will undoubtedly unlock even more of its potential in drug development and biomedical research.

References

The Unseen Architects: A Technical Guide to the Biological Significance of L-Sugars in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars form the backbone of mainstream cellular metabolism and structure, their stereoisomers, the L-sugars, represent a fascinating and functionally diverse class of molecules often overlooked. This technical guide delves into the core biological significance of L-sugars in nature, moving beyond their perceived rarity to illuminate their critical roles in cellular recognition, microbial pathogenesis, and as potential therapeutic targets. We provide a comprehensive overview of the natural occurrence, metabolism, and physiological functions of key L-sugars, including L-fucose, L-rhamnose, and L-arabinose. This guide is supplemented with curated quantitative data, detailed experimental protocols for their study, and visual representations of key pathways to empower researchers in the fields of glycobiology, drug discovery, and molecular biology to explore the untapped potential of these unique monosaccharides.

Introduction: The Chirality Conundrum in Glycobiology

In the vast landscape of carbohydrates, the D-isomers of sugars are overwhelmingly predominant, serving as the primary energy source and structural components for most life forms.[1][2] However, a select group of L-sugars is found in nature, where they play highly specific and crucial roles.[3][4] Unlike their D-counterparts, L-sugars are not typically metabolized for energy in mammals, a property that has significant implications for their biological functions and therapeutic potential.[5][6] This guide focuses on the most biologically significant L-sugars: L-fucose, L-rhamnose, and L-arabinose, exploring their synthesis, incorporation into glycoconjugates, and their impact on cellular processes in health and disease.

Natural Occurrence and Distribution of L-Sugars

L-sugars are found across various domains of life, from bacteria and plants to mammals, where they are often integral components of complex glycans.

  • L-Fucose: This 6-deoxy-L-galactose is a terminal sugar on many N- and O-linked glycans and glycolipids in mammals.[7] It is a key component of the ABO blood group antigens and is crucial for selectin-mediated leukocyte adhesion.[7][8] L-fucose is also found in the polysaccharides of algae and in the lipopolysaccharides (LPS) of certain bacteria.[8]

  • L-Rhamnose: A 6-deoxy-L-mannose, L-rhamnose is a primary constituent of the cell walls of many bacteria, including pathogenic species like Mycobacterium tuberculosis and Streptococcus mutans.[3][9][10] In plants, it is a component of pectin (B1162225) and various glycosides.[9]

  • L-Arabinose: This pentose (B10789219) is a major component of plant cell wall polysaccharides such as pectin and hemicellulose.[11][12][13] It is also utilized as a carbon source by many bacteria, which possess specific metabolic pathways for its catabolism.[11][14]

Metabolism of L-Sugars: Unique Biosynthetic Pathways

The biosynthesis of L-sugars involves enzymatic pathways that are distinct from those of D-sugars, presenting potential targets for therapeutic intervention.

L-Fucose Metabolism

In mammals, L-fucose is synthesized from GDP-mannose via a two-step enzymatic reaction. The resulting GDP-L-fucose serves as the activated donor for fucosyltransferases (FUTs), which attach fucose to glycan chains.[7]

L-Rhamnose Biosynthesis

In bacteria, the biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate is a four-step enzymatic process catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[15][16] The absence of this pathway in humans makes it an attractive target for antimicrobial drug development.[15][17]

L-Arabinose Metabolism

Bacteria such as Escherichia coli possess a well-characterized ara operon that encodes the enzymes necessary for the transport and catabolism of L-arabinose.[14] L-arabinose is converted to D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway.[11][14]

Quantitative Data on L-Sugar Abundance and Activity

The following tables summarize key quantitative data related to the biological significance of L-sugars.

Table 1: Serum L-Fucose Levels in Health and Disease

ConditionMean Serum L-Fucose Level (mg/dL)Reference
Healthy Controls7.22 ± 0.26[1]
Oral Leukoplakia35.28 ± 4.25[1]
Oral Submucous Fibrosis37.83 ± 4.73[1]
Oral Cancer46.63 ± 5.29[1]
Head and Neck Cancer Controls4.74 ± 1.55[2]
Head and Neck Cancer Patients11.33 ± 7.39[2]

Table 2: Kinetic Parameters of Fucosyltransferases (FUTs)

EnzymeLigand (Acceptor/Inhibitor)Ligand TypeParameterValueReference
α1,6-FucT (Rhizobium sp.)1-(R)-amino-phenylmethyl C-fucopyranosideInhibitorIC50690 µM[3]
α1,6-FucT (Rhizobium sp.)Phenylmethyl C-fucopyranoside (isomer 1)InhibitorIC50> 5 mM[3]
α1,6-FucT (Rhizobium sp.)Phenylmethyl C-fucopyranoside (isomer 2)InhibitorIC502.1 mM[3]
FucT VIFucose mimetic-1InhibitorKi2 mM[3]
FucT VIGDP-triazole derivative (GDP-TZ)InhibitorKi62 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-sugars.

Quantification of L-Sugars by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of L-sugars in a biological sample.

Materials:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).[18][19]

  • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).[18]

  • HPLC-grade acetonitrile (B52724) and ultrapure water.[18]

  • L-sugar standards (L-fucose, L-rhamnose, L-arabinose).

  • Sample for analysis.

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., serum, cell culture media), perform a simple dilution and filtration.[20]

    • For solid samples (e.g., tissue, cell pellets), perform acid hydrolysis (e.g., 6 N HCl at 80°C for 2 hours) to release monosaccharides, followed by neutralization and filtration.[21]

  • HPLC Method:

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Column Temperature: 35-40 °C.[18]

    • Injection Volume: 10 µL.[18]

    • Detection:

      • RI detector.[19]

      • ELSD: Drift tube temperature of 50-60°C and a nebulizer gas flow of 1.0-1.5 L/min.[18]

  • Data Analysis:

    • Identify L-sugars by comparing their retention times with those of the standards.[18]

    • Quantify the amount of each L-sugar by creating a calibration curve from the analysis of standard solutions of known concentrations.[18]

L-Arabinose Isomerase Activity Assay

Objective: To measure the enzymatic activity of L-arabinose isomerase.

Materials:

  • Purified L-arabinose isomerase.

  • L-arabinose or D-galactose (substrate).[8][22]

  • 50 mM Sodium Phosphate Buffer (pH 6.0).[8][22]

  • 1 mM CoCl₂ and 0.5 mM MnCl₂.[8][22]

  • Cysteine-carbazole-sulfuric acid reagent for colorimetric detection.[8]

  • Spectrophotometer.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM L-arabinose (or D-galactose), 1 mM CoCl₂, 0.5 mM MnCl₂, and 50 µL of the enzyme preparation in 50 mM sodium phosphate buffer (pH 6.0) to a final volume of 0.5 mL.[8][22]

  • Incubation:

    • Incubate the reaction mixture at 65°C for 10 minutes.[8][22]

  • Reaction Termination:

    • Stop the reaction by heating the mixture at 95°C for 5 minutes.[8][22]

  • Detection of Product (L-ribulose or D-tagatose):

    • Colorimetric Method: Add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture and measure the absorbance at 560 nm.[23]

    • HPLC Method: Analyze the reaction mixture by HPLC as described in section 5.1.

  • Calculation of Activity:

    • One unit of L-arabinose isomerase activity is defined as the amount of enzyme required to produce 1 µmol of L-ribulose or D-tagatose per minute under the assay conditions.[8][22]

Selectin-Mediated Cell Adhesion Assay

Objective: To assess the adhesion of cells to a selectin-coated surface, a process often mediated by L-fucose-containing glycans.

Materials:

  • 24-well plates coated with E-selectin or endothelial cells expressing E-selectin.[9][24]

  • Cancer cells or leukocytes to be tested.

  • RPMI medium with and without fetal calf serum (FCS).[9]

  • BCECF-AM (fluorescent dye).[9]

  • Rotating platform.[9]

  • Fluorescence plate reader.[9]

Procedure:

  • Cell Labeling:

    • Resuspend cancer cells in RPMI without FCS at 5×10⁶ cells/mL and label with 5 nM BCECF-AM for 30 minutes at 37°C.[9]

    • Wash the cells twice with RPMI with 10% FCS.[9]

  • Adhesion Assay:

    • Add the labeled cells (0.5–1.0×10⁶ cells/0.5 mL/well) to the E-selectin-coated 24-well plate.[9]

    • Incubate the plate on a rotating platform (90–180 rpm) for 20 minutes at room temperature.[9]

  • Washing:

    • Gently wash the wells twice with PBS containing Ca²⁺ and Mg²⁺ to remove non-adherent cells.[9]

  • Quantification:

    • Lyse the adherent cells with 0.4 mL of 1% NP-40 in RPMI with 10% FCS.[9]

    • Measure the fluorescence intensity of each well using a plate reader.[9]

    • Calculate the number of adherent cells using a standard curve generated from known numbers of labeled cells.[9]

L-Sugars in Signaling and Disease

Alterations in the expression of L-sugar-containing glycans are hallmarks of several diseases, particularly cancer.

L-Fucose in Cancer and Inflammation

Increased fucosylation is a common feature of cancer cells and is associated with metastasis and poor prognosis.[15][25] Fucosylated antigens, such as sialyl Lewis X, on the surface of cancer cells mediate their adhesion to E-selectin on endothelial cells, facilitating extravasation and the formation of metastatic colonies.[25]

L-Rhamnose as a Bacterial Virulence Factor

The L-rhamnose-containing polysaccharides in the cell walls of pathogenic bacteria are crucial for their viability and virulence.[16][26] These structures can protect the bacteria from the host immune system and are essential for maintaining cell wall integrity.[16]

Visualizing L-Sugar Pathways and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and interactions involving L-sugars.

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose AraA (Isomerase) L_Ribulose_5P L-Ribulose-5-phosphate L_Ribulose->L_Ribulose_5P AraB (Ribulokinase) D_Xylulose_5P D-Xylulose-5-phosphate L_Ribulose_5P->D_Xylulose_5P AraD (Epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Bacterial L-Arabinose Catabolic Pathway.

L_Rhamnose_Biosynthesis G1P Glucose-1-phosphate dTDP_Glc dTDP-D-glucose G1P->dTDP_Glc RmlA dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k6d_Glc RmlB dTDP_4k_L_Rha dTDP-4-keto-L-rhamnose dTDP_4k6d_Glc->dTDP_4k_L_Rha RmlC dTDP_L_Rha dTDP-L-rhamnose dTDP_4k_L_Rha->dTDP_L_Rha RmlD CWP Cell Wall Polysaccharide dTDP_L_Rha->CWP

Caption: Bacterial dTDP-L-Rhamnose Biosynthesis Pathway.

Selectin_Mediated_Adhesion cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte / Cancer Cell E_selectin E-selectin sLex Sialyl Lewis X (L-fucose containing) sLex->E_selectin Adhesion

References

The Enantiomer of Life's Sugar: A Technical Guide to the Discovery and Natural Occurrence of L-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: L-glucose, the enantiomer of the ubiquitous D-glucose, presents a fascinating case study in stereochemistry and its profound impact on biological systems. While structurally a mirror image of the primary cellular fuel, L-glucose is largely unrecognized by the metabolic machinery of most organisms. This technical guide provides an in-depth exploration of the discovery of L-glucose, its scarce natural occurrence, and its unique physicochemical and biological properties. We will detail key synthetic methodologies, examine its interaction with biological systems such as taste receptors, and discuss its potential applications in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this "unnatural" sugar.

Discovery and Stereochemical Elucidation

The story of L-glucose is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. His research into the structure of sugars laid the foundation for modern stereochemistry. Faced with a multitude of possible isomers for aldohexoses, Fischer developed the Fischer projection formula to represent the three-dimensional arrangement of atoms in these chiral molecules.[1]

In a landmark achievement, Fischer successfully deduced the stereochemical configurations of all known sugars between 1891 and 1894.[2] He made an arbitrary assignment for the configuration of (+)-glucose, designating it as part of the "D-family" because the hydroxyl group on the chiral center furthest from the aldehyde group pointed to the right in the Fischer projection.[1] Consequently, its mirror image was designated as belonging to the "L-family".[1] This initial assignment had a 50% chance of being correct, a fact that was only confirmed in 1951 through X-ray fluorescence studies.[1][3]

Fischer's work was not merely theoretical. During his attempts to perform a Kiliani synthesis (a method for elongating an aldose chain) on L-arabinose, he unexpectedly produced a mixture of two epimeric sugar acids. Upon purification and hydrolysis, one of these yielded the enantiomer of natural glucose, marking the first synthesis and definitive identification of L-glucose.[4] This experiment also represented one of the first documented examples of an asymmetric synthesis.[4]

Fischer_Proof_Logic cluster_Aldohexoses 16 Possible Aldohexose Stereoisomers cluster_Fischer_Work Emil Fischer's Approach (1891) cluster_Outcome Conclusion A 8 Diastereomeric Pairs (D/L Enantiomers) B Development of Fischer Projections A->B Need for unambiguous representation C Arbitrary assignment of D-configuration to (+)-glucose B->C Foundation for relative configuration D Systematic chemical interconversions and derivatizations (e.g., oxidation, osazone formation) C->D Systematic investigation F Logical deduction of the relative configuration of all 8 D-aldohexoses D->F Key logical step E Kiliani-Fischer Synthesis on L-Arabinose G First synthesis of L-glucose from L-arabinose E->G Experimental proof & discovery H Establishment of the D- and L-families of sugars F->H G->H Glycolysis_Entry D_Glucose D-Glucose Hexokinase Hexokinase + ATP D_Glucose->Hexokinase Substrate Binding L_Glucose L-Glucose L_Glucose->Hexokinase No Binding (Stereospecificity) G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation No_Metabolism No Phosphorylation (Excreted Unchanged) Hexokinase->No_Metabolism Metabolism Glycolysis & Energy Production G6P->Metabolism Synthesis_Workflow Start D-Gulono-1,4-lactone Step1 Protection of -OH groups (e.g., Benzylation) Start->Step1 Intermediate1 Protected D-Gulono-1,4-lactone Step1->Intermediate1 Step2 Reduction of Lactone (e.g., LiAlH₄) Intermediate1->Step2 Intermediate2 Protected D-Gulitol Step2->Intermediate2 Step3 Selective Oxidation of C6-OH (e.g., Swern Oxidation) Intermediate2->Step3 Intermediate3 Protected L-Glucose Step3->Intermediate3 Step4 Deprotection (e.g., Hydrogenolysis with Pd/C) Intermediate3->Step4 End L-Glucose Step4->End Sweet_Taste_Pathway cluster_extracellular Extracellular Space cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Space L_Glucose L-Glucose Receptor TAS1R2/TAS1R3 Receptor L_Glucose->Receptor Binds G_Protein G-Protein (Gustducin) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Neurotransmitter Release (Signal to Brain) Depolarization->Signal

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Glucopyranose is the L-enantiomer of the naturally abundant D-glucose.[1][2] While D-glucose is a cornerstone of cellular metabolism in most living organisms, L-glucose is a synthetic sugar that is not typically metabolized for energy.[2] This unique characteristic makes it a subject of interest in various fields, including drug development as a potential therapeutic agent and as a colon-cleansing agent.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for research and development applications.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1][3]
Molar Mass 180.16 g/mol [1][3]
Appearance White powder[1]
Melting Point 153-156°C[1]
Density ~1.2805 g/cm³ (rough estimate)[1]
Solubility Soluble in water (50 mg/ml), slightly soluble in alcohol.[1]
Specific Rotation [α] -112.2° (initial, c=5, H₂O)[1][4]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by its functional groups: a cyclic hemiacetal and multiple hydroxyl groups.

PropertyValue / DescriptionReferences
IUPAC Name (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[3]
CAS Number 492-66-0[3]
pKa ~12.45 (Predicted)[1]
Stability Stable, but combustible and hygroscopic. Incompatible with strong oxidizing agents.[1]
Key Reactivity Undergoes mutarotation in solution; hydroxyl groups can be esterified and etherified.[5][6]
Mutarotation

One of the most significant chemical properties of glucopyranose anomers is mutarotation. When pure this compound is dissolved in an aqueous solution, the specific optical rotation gradually changes from its initial value to a stable equilibrium value.[4][5] This phenomenon occurs because the cyclic hemiacetal is in equilibrium with the open-chain aldehyde form, which can then re-close to form either the alpha or beta anomer.[7][8] For D-glucose, the specific rotation changes from +112.2° for the pure alpha anomer to an equilibrium value of +52.7°.[9] As the enantiomer, alpha-L-glucose exhibits the same magnitude of rotation but in the opposite direction, starting at -112.2° and reaching an equilibrium value of -52.7°.[4][10]

Mutarotation_Pathway Mutarotation of L-Glucopyranose alpha This compound [α] = -112.2° open_chain Open-Chain Form (Aldehyde) alpha->open_chain equilibrium Equilibrium Mixture [α] = -52.7° alpha->equilibrium beta beta-L-Glucopyranose open_chain->beta beta->equilibrium

Figure 1: Interconversion pathway of L-glucose anomers in solution.
Reactivity of Hydroxyl Groups

Like simple alcohols, the hydroxyl groups of this compound can undergo esterification and etherification.[6]

  • Esterification: Treatment with an acid anhydride (B1165640) or acid chloride in the presence of a base will convert all hydroxyl groups, including the anomeric one, to their corresponding esters. For example, β-D-glucopyranose is converted to its pentaacetate with acetic anhydride.[6]

  • Etherification: Reaction with an alkyl halide in the presence of a mild base like silver oxide (Ag₂O) yields ethers. Strong bases can degrade the sugar molecule.[6] The anomeric hydroxyl group is particularly reactive due to its hemiacetal nature.

Experimental Protocols

Determination of Melting Point

Methodology:

  • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (153°C).

  • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Measurement of Specific Rotation and Mutarotation

Methodology:

  • Prepare a solution of known concentration (e.g., 5 g per 100 mL, which is c=5) by accurately weighing the pure this compound and dissolving it in a volumetric flask with distilled water.

  • Calibrate a polarimeter using a blank (distilled water).

  • Quickly transfer the freshly prepared solution to the polarimeter cell.

  • Immediately measure the optical rotation (α_obs) and record the time. This initial reading should be close to the theoretical value corresponding to -112.2°.

  • Continue to take readings at regular intervals (e.g., every 5-10 minutes) until the optical rotation value becomes constant. This final, stable reading is the equilibrium rotation.

  • Calculate the specific rotation [α] at each time point using the formula: [α] = α_obs / (l * c) where:

    • α_obs is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Polarimetry_Workflow Workflow for Measuring Mutarotation cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution 1. Prepare solution of known concentration (c) calibrate 2. Calibrate polarimeter with solvent blank prep_solution->calibrate fill_cell 3. Fill polarimeter cell with fresh solution calibrate->fill_cell initial_read 4. Take immediate reading (α_initial) fill_cell->initial_read timed_reads 5. Record readings at regular intervals initial_read->timed_reads final_read 6. Continue until rotation is stable (α_equilibrium) timed_reads->final_read calculate 7. Calculate Specific Rotation [α] = α_obs / (l * c) final_read->calculate plot 8. Plot [α] vs. Time calculate->plot

References

alpha-L-glucopyranose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-L-glucopyranose, including its chemical properties, synthesis, and biological significance. The information is tailored for professionals in research and drug development who require a detailed understanding of this L-enantiomer of glucose.

Core Properties of this compound

This compound is the L-stereoisomer of glucopyranose. Unlike its naturally abundant counterpart, alpha-D-glucopyranose, the L-isomer is not readily metabolized by most organisms.[1][2] This unique characteristic makes it a valuable tool in various scientific investigations, particularly as a control in metabolic studies.

PropertyValueSource
CAS Number 492-66-0[3][4]
Molecular Formula C₆H₁₂O₆[3]
Molecular Weight 180.16 g/mol [3]
IUPAC Name (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[3]
Synonyms alpha-L-Glucose[3]
Appearance White or colorless solid[1]
Solubility Highly soluble in water[1]

Synthesis of L-Glucose

The synthesis of L-glucose is a significant area of research due to its potential applications as a non-caloric sweetener and its use in scientific research.[2] Several synthetic routes have been developed, often starting from more common D-sugars and involving stereochemical inversion at key carbon atoms.

Experimental Protocol: Synthesis of L-Glucose from D-Glucose

This protocol outlines a conceptual strategy for the synthesis of L-glucose from D-glucose, involving the interchange of functional groups at the C1 and C5 positions.[5]

Materials:

  • D-glucose

  • Protecting group reagents (e.g., for hydroxyl groups)

  • Reagents for C1 functionalization (e.g., for the introduction of a silyl (B83357) enol ether)

  • Lead(IV) tetraacetate for oxidative decarboxylation at C5

  • Reducing agents

  • Solvents (e.g., chloroform, methanol)

  • Chromatography supplies for purification

Methodology:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-glucose to prevent unwanted side reactions. This can be achieved using standard protecting group chemistry.

  • Functionalization at C1: Introduce a silyl enol ether at the C1 position. This is a key step to enable the subsequent chemical transformations.

  • Oxidative Decarboxylation at C5: Employ lead(IV) tetraacetate to mediate the oxidative decarboxylation at the C5 position. This reaction is crucial for the inversion of stereochemistry at this center.

  • Reduction: Reduce the intermediate product to form the L-glucose backbone.

  • Deprotection: Remove the protecting groups to yield L-glucose.

  • Purification: Purify the final product using techniques such as column chromatography to obtain high-purity L-glucose.

Synthesis_Workflow D_Glucose D-Glucose Protected_D_Glucose Protected D-Glucose D_Glucose->Protected_D_Glucose Protection C1_Functionalized C1 Functionalized Intermediate Protected_D_Glucose->C1_Functionalized C1 Functionalization C5_Inverted C5 Inverted Intermediate C1_Functionalized->C5_Inverted Oxidative Decarboxylation (C5) L_Glucose_Protected Protected L-Glucose C5_Inverted->L_Glucose_Protected Reduction L_Glucose L-Glucose L_Glucose_Protected->L_Glucose Deprotection

Conceptual workflow for the synthesis of L-Glucose from D-Glucose.

Biological Interactions and Signaling

A defining feature of this compound is its general lack of biological activity in most organisms. It is typically not recognized by the cellular machinery responsible for glucose uptake and metabolism.

Cellular Uptake and Metabolism

Most cells utilize specific transporter proteins, such as the GLUT family of transporters, for the uptake of D-glucose. These transporters exhibit a high degree of stereoselectivity and do not efficiently transport L-glucose.[4][6] Furthermore, the initial enzyme in glycolysis, hexokinase, cannot phosphorylate L-glucose, preventing its entry into the metabolic pathway.[2]

Signaling Pathways

Due to its inability to be transported and metabolized, this compound does not trigger the complex signaling cascades associated with D-glucose, such as the insulin (B600854) signaling pathway or the glucagon (B607659) signaling pathway.[7][][9] These pathways are initiated by changes in intracellular D-glucose levels and are central to maintaining glucose homeostasis. The inert nature of L-glucose makes it an excellent negative control in studies investigating these signaling events.

Glucose_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_Glucose alpha-D-Glucose GLUT GLUT Transporter D_Glucose->GLUT Binding & Transport L_Glucose alpha-L-Glucose L_Glucose->GLUT No Transport Metabolism Glycolysis & Signaling Pathways GLUT->Metabolism Release

Differential interaction of D- and L-Glucose with a GLUT transporter.

Experimental Applications

The primary experimental application of this compound stems from its role as a non-metabolizable control.

Experimental Protocol: Glucose Uptake Assay

This protocol describes a typical glucose uptake assay using a fluorescently labeled D-glucose analog (e.g., 2-NBDG) and this compound as a competitive and negative control.

Materials:

  • Cultured cells of interest

  • Fluorescent D-glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose, 2-NBDG)

  • alpha-D-Glucose (unlabeled)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Starvation: To enhance glucose uptake, starve the cells of glucose for a defined period (e.g., 1-2 hours) by incubating them in a glucose-free medium.

  • Treatment: Treat the cells with the following conditions:

    • Control: Glucose-free medium.

    • Positive Control: Medium containing 2-NBDG.

    • Competition Control: Medium containing 2-NBDG and an excess of unlabeled alpha-D-Glucose.

    • Negative Control: Medium containing 2-NBDG and an excess of this compound.

  • Incubation: Incubate the cells with the treatment media for a specific time (e.g., 30-60 minutes) to allow for glucose uptake.

  • Washing: Wash the cells with cold PBS to remove extracellular fluorescence.

  • Analysis: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of glucose uptake.

Uptake_Assay_Workflow Start Seed Cells Starve Glucose Starvation Start->Starve Treat Treatment with Fluorescent Glucose Analog +/- Controls Starve->Treat Incubate Incubation for Uptake Treat->Incubate Wash Wash to Remove Extracellular Fluorescence Incubate->Wash Analyze Fluorescence Measurement Wash->Analyze

References

Theoretical Conformational Analysis of alpha-L-Glucopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucose is the enantiomer of the naturally abundant D-glucose. While not typically found in nature or utilized in biological energy pathways, L-glucose and its derivatives are of significant interest in medicinal chemistry and drug development, for instance, as a potential low-calorie sweetener and for its laxative properties. Understanding the three-dimensional structure and conformational dynamics of alpha-L-glucopyranose is crucial for elucidating its interactions with biological targets and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical conformational analysis of this compound. As this compound is the mirror image of alpha-D-glucopyranose, the principles and relative energies of its conformations are directly analogous.[1] This guide leverages the extensive computational and theoretical data available for D-glucose to describe the conformational landscape of its L-enantiomer.

Theoretical Methodologies for Conformational Analysis

The conformational landscape of monosaccharides is complex, involving ring puckering, rotation of the exocyclic hydroxymethyl group, and orientation of hydroxyl groups. Theoretical and computational methods are indispensable for exploring this landscape.

Key Computational Approaches:
  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost. DFT is widely used to calculate the relative energies of different conformers and to study the effects of solvation.[2][3] Common functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(2d,2p) are frequently employed.[2][3]

  • Ab Initio Methods: These are highly accurate quantum mechanical calculations, such as Møller-Plesset perturbation theory (e.g., MP2, MP4), used for precise energy calculations of key conformers and transition states.[4]

  • Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, particularly in aqueous solutions.[5][6] MD simulations are crucial for understanding how solvent interactions influence conformational preferences.

  • Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): These methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the sugar) with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent molecules), offering a detailed view of solute-solvent interactions.[2]

The Conformational Landscape of this compound

The conformational flexibility of this compound is primarily determined by three factors: the puckering of the pyranose ring, the orientation of the exocyclic hydroxymethyl group, and the intramolecular hydrogen-bonding network of the hydroxyl groups.

Pyranose Ring Puckering

The six-membered pyranose ring is not planar and adopts several conformations to minimize steric strain. The most stable conformations are the chair forms, with boat and skew-boat forms representing higher-energy intermediates.

For D-glucopyranose, the 4C1 chair conformation (where carbon-4 is above and carbon-1 is below the plane) is the most stable. Consequently, for This compound , the mirror-image 1C4 chair conformation is the most stable.[7] The alternative 4C1 chair conformation and various boat/skew-boat forms are significantly higher in energy.

Pyranose ring interconversion for L-glucopyranose.
Exocyclic Hydroxymethyl Group Conformation

The orientation of the hydroxymethyl group at C5 is a critical conformational feature. It is defined by the dihedral angle (O5-C5-C6-O6) and primarily exists in three staggered rotamers:

  • gg (gauche-gauche): The O6 atom is gauche to both O5 and C4.

  • gt (gauche-trans): The O6 atom is gauche to O5 and trans to C4.

  • tg (trans-gauche): The O6 atom is trans to O5 and gauche to C4.

In aqueous solution, the gg and gt conformers are the most populated, with the tg conformer being significantly less stable due to steric hindrance.[2]

Hydroxyl Group Orientation and Hydrogen Bonding

The relative orientation of the ring's hydroxyl groups leads to the formation of intramolecular hydrogen-bonding networks. These networks can be arranged in a "clockwise" or "counter-clockwise" fashion. Theoretical studies on D-glucose have shown that conformers with a counter-clockwise arrangement of hydrogen bonds are generally lower in energy by 1-2 kcal/mol.[2]

Quantitative Conformational Data

The following tables summarize the calculated relative energies and populations for the key conformational features of alpha-glucopyranose, based on theoretical studies of its D-enantiomer.

Table 1: Relative Free Energies of Hydroxymethyl Rotamers for alpha-D-Glucopyranose

RotamerRelative Free Energy (kcal/mol) in Gas PhaseEstimated Population in Solution
gg 0.00~53%
gt ~0.68~46%
tg ~0.73~1%

Data derived from ab initio and DFT calculations on alpha-D-glucopyranose.[2][4] The relative energies for this compound are identical.

Table 2: Relative Energies of Pyranose Ring Conformations for β-D-Glucopyranose

ConformationRelative Free Energy (kcal/mol)
4C1 Chair 0.0
Boat/Skew-Boat (e.g., B3,O/2SO) ~3.0 - 4.75

Data from ab initio metadynamics and DFT calculations on β-D-glucopyranose.[8] These values provide an estimate of the energy required to distort the pyranose ring from its ground state chair conformation, which is analogous for this compound.

Methodologies and Experimental Protocols

As this guide focuses on theoretical analysis, the protocols provided are for computational experiments.

Protocol 1: DFT Calculation of Conformer Energies
  • Structure Generation: Build the initial 3D structures for the desired conformers of this compound (e.g., 1C4 chair with gg, gt, and tg hydroxymethyl rotamers).

  • Geometry Optimization: Perform a full geometry optimization for each structure using a DFT method, for example, the B3LYP functional with the 6-311++G(2d,2p) basis set.[2]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Solvation Modeling (Optional): To simulate an aqueous environment, apply a continuum solvation model, such as the Polarization Continuum Model (PCM), during the optimization and frequency calculations.[3]

  • Energy Analysis: Compare the resulting Gibbs free energies to determine the relative stabilities and theoretical populations of the conformers.

Protocol 2: Molecular Dynamics (MD) Simulation Workflow

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial this compound Conformer forcefield Assign Force Field (e.g., CHARMM, AMBER) start->forcefield solvate Solvate in Water Box forcefield->solvate ions Add Ions to Neutralize solvate->ions minimize Energy Minimization ions->minimize equilibrate NVT/NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production trajectory Analyze Trajectory production->trajectory properties Calculate Properties (Dihedrals, H-bonds, RMSD) trajectory->properties free_energy Construct Free Energy Landscape properties->free_energy

A typical workflow for MD simulation of this compound.
  • System Setup: An initial structure of this compound is placed in a periodic box of explicit solvent (e.g., TIP3P water). A suitable force field (e.g., CHARMM36, GLYCAM) is applied to all molecules.[9]

  • Minimization and Equilibration: The system's energy is minimized to remove bad contacts. This is followed by a period of equilibration, often in NVT (constant volume) and then NPT (constant pressure) ensembles, to bring the system to the desired temperature and pressure.

  • Production Simulation: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, lifetimes of hydrogen bonds, and to map the free energy landscape as a function of key dihedral angles or other collective variables.[9][10]

Conclusion

The conformational behavior of this compound is governed by a delicate balance of steric and stereoelectronic effects. Theoretical and computational chemistry provides powerful tools to dissect these factors. The dominant conformation is the 1C4 chair, with the exocyclic hydroxymethyl group preferentially adopting gg and gt rotamers. The stability is further modulated by the intramolecular hydrogen-bonding network. A thorough understanding of this conformational landscape, detailed through the computational protocols outlined here, is fundamental for professionals in drug design and development aiming to leverage the unique properties of L-sugars.

References

An In-depth Technical Guide on the Relative Stability of alpha-L-Glucopyranose vs. beta-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the alpha and beta anomers of L-glucopyranose. The principles governing the conformational stability of these stereoisomers are detailed, supported by thermodynamic data and experimental methodologies. This document is intended to serve as a resource for researchers in carbohydrate chemistry, pharmacology, and drug development where the specific conformations of sugar moieties are of interest.

Introduction: Anomeric Configuration and Stability

Monosaccharides, such as L-glucose, exist predominantly in cyclic hemiacetal forms rather than their open-chain aldehyde structures. The cyclization of the L-glucose molecule results in the formation of a new chiral center at the anomeric carbon (C-1), giving rise to two diastereomers known as anomers: alpha (α) and beta (β). The orientation of the hydroxyl group on this anomeric carbon dictates the classification of the anomer and significantly influences the molecule's overall stability and biological activity.

In the context of L-glucopyranose, the six-membered ring structure is most accurately represented by a chair conformation. The substituents on this ring can occupy either axial or equatorial positions. The relative stability of the α and β anomers is primarily determined by the steric interactions of these substituents.

Theoretical Basis for Anomer Stability

The stability of glucopyranose anomers is governed by a combination of steric and stereoelectronic effects. For L-glucopyranose, as with its enantiomer D-glucopyranose, the chair conformation is the most stable.

  • Steric Hindrance: In the chair conformation of β-L-glucopyranose , all the hydroxyl groups and the hydroxymethyl group can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, leading to a more stable conformation.

  • Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that in some cases can favor the axial orientation of an electronegative substituent at the anomeric carbon. However, in aqueous solutions of glucose, steric factors that favor the equatorial position for the anomeric hydroxyl group tend to dominate.

Consequently, β-L-glucopyranose is the more stable anomer in aqueous solution compared to α-L-glucopyranose. In α-L-glucopyranose, the anomeric hydroxyl group is in an axial position, which introduces significant steric strain.

Quantitative Data on Anomeric Equilibrium

In aqueous solution, the α and β anomers of L-glucose interconvert in a process called mutarotation until an equilibrium is reached. While specific experimental data for L-glucose is sparse in the literature, the thermodynamic principles are identical to its enantiomer, D-glucose. Therefore, the equilibrium data for D-glucose can be considered a highly accurate representation for L-glucose.[1]

At equilibrium in water, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose.[2] This indicates that the β anomer is thermodynamically favored. The equilibrium constant (Keq) for the anomerization of α-L-glucopyranose to β-L-glucopyranose can be calculated from these percentages.

The Gibbs free energy of anomerization (ΔG°) can be calculated from the equilibrium constant using the following equation:

ΔG° = -RT ln(Keq)

where:

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the temperature in Kelvin

ParameterValue (for D-Glucose, applicable to L-Glucose)Reference
Equilibrium % of α-anomer~36%[2]
Equilibrium % of β-anomer~64%[2]
Equilibrium Constant (Keq)1.78Calculated
Gibbs Free Energy (ΔG°) at 298K-1.42 kJ/molCalculated

Experimental Protocols for Determining Anomeric Stability

The primary experimental technique for determining the relative stability and equilibrium ratio of glucopyranose anomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol outlines the procedure for quantifying the relative amounts of α-L-glucopyranose and β-L-glucopyranose at equilibrium.

Objective: To determine the equilibrium ratio of α- and β-L-glucopyranose in an aqueous solution.

Materials:

  • Pure α-L-glucopyranose or β-L-glucopyranose

  • Deuterium oxide (D₂O)

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known quantity of L-glucose (e.g., 10-20 mg) in D₂O (e.g., 0.6 mL) directly in an NMR tube.

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (several hours) to ensure that the anomeric equilibrium is reached. This process of mutarotation can be monitored over time if kinetic data is desired.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the equilibrated solution.

    • The anomeric protons of the α and β anomers are well-resolved from the other sugar protons and appear at distinct chemical shifts. For D-glucose, the α-anomeric proton is typically observed around 5.2 ppm, while the β-anomeric proton is around 4.6 ppm.[2] The chemical shifts for L-glucose will be identical.

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons of the α and β anomers.

    • The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers at equilibrium.

    • Calculate the percentage of each anomer:

      • % α = [Integral(α) / (Integral(α) + Integral(β))] * 100

      • % β = [Integral(β) / (Integral(α) + Integral(β))] * 100

Visualizations

Anomeric_Equilibrium alpha α-L-Glucopyranose open_chain Open-Chain L-Glucose alpha->open_chain beta β-L-Glucopyranose open_chain->beta

Caption: Interconversion of α- and β-L-glucopyranose via the open-chain form.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis dissolve Dissolve L-Glucose in D₂O equilibrate Allow for Mutarotation (Equilibration) dissolve->equilibrate acquire Acquire ¹H NMR Spectrum equilibrate->acquire integrate Integrate Anomeric Proton Signals acquire->integrate calculate Calculate Anomeric Ratio integrate->calculate

Caption: Workflow for determining the anomeric ratio of L-glucopyranose using NMR.

Conclusion

The relative stability of L-glucopyranose anomers is dictated by fundamental principles of stereochemistry. The β-anomer is thermodynamically more stable than the α-anomer in aqueous solutions due to the minimization of steric hindrance, with all bulky substituents adopting equatorial positions in the chair conformation. This stability is reflected in the equilibrium distribution, which heavily favors the β form. The experimental determination of this anomeric ratio is reliably achieved through ¹H NMR spectroscopy, a powerful tool for the structural analysis of carbohydrates. For professionals in drug development and related scientific fields, a thorough understanding of these conformational preferences is crucial, as the specific anomeric form can significantly impact molecular interactions and biological activity.

References

The Interconversion of α-L-Glucopyranose Anomers in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the interconversion of α-L-glucopyranose anomers in solution, a phenomenon known as mutarotation. While the vast majority of research has historically focused on its enantiomer, D-glucose, the fundamental physicochemical principles of mutarotation are directly applicable to L-glucose. This document leverages the extensive data available for D-glucose to provide a comprehensive overview for L-glucose, based on the established principles of stereoisomerism.

Introduction to Mutarotation of L-Glucose

In aqueous solution, L-glucose, like its D-enantiomer, exists predominantly in a cyclic pyranose form. This cyclization creates a new stereocenter at the anomeric carbon (C-1), resulting in two diastereomers: α-L-glucopyranose and β-L-glucopyranose. When a pure sample of either anomer is dissolved in water, the specific optical rotation of the solution gradually changes until it reaches a constant value. This process, known as mutarotation, reflects the establishment of an equilibrium between the α and β anomers through a transient open-chain aldehyde intermediate.[1][2]

The interconversion is a critical consideration in various fields, including drug development, where the specific conformation of a sugar moiety can significantly impact its biological activity and pharmacokinetic properties.

Quantitative Data on L-Glucopyranose Anomer Interconversion

Direct experimental data for the mutarotation of L-glucose is not as extensively published as for D-glucose. However, as enantiomers, the thermodynamic and kinetic parameters of their mutarotation are expected to be identical in a non-chiral solvent like water, with the only difference being the sign of the specific optical rotation. The following tables summarize the expected quantitative data for L-glucose based on the well-established values for D-glucose.

Table 1: Specific Optical Rotation of L-Glucose Anomers and Equilibrium Mixture

SpeciesSpecific Rotation [α]D (degrees)
Pure α-L-Glucopyranose-112.2[3]
Pure β-L-Glucopyranose-18.7 (inferred from D-glucose)[4]
Equilibrium Mixture-52.7 (inferred from D-glucose)[2]

Table 2: Equilibrium Composition of L-Glucopyranose Anomers in Aqueous Solution at Room Temperature

AnomerEquilibrium Percentage (%)
α-L-Glucopyranose~36[1]
β-L-Glucopyranose~64[1]
Open-chain L-glucose<0.02[4]

Table 3: Rate Constants for the Mutarotation of L-Glucose in Water

Rate ConstantValue (s-1) at 20-25 °C
Forward (k1: α → β)~2.76 x 10-5[5]
Reverse (k-1: β → α)~4.91 x 10-5[5]
Overall (kobs = k1 + k-1)~7.67 x 10-5[5]

Mechanism of Interconversion

The interconversion between α-L-glucopyranose and β-L-glucopyranose proceeds through a transient, open-chain aldehyde intermediate. This process is catalyzed by both acids and bases. In a neutral aqueous solution, water molecules can act as both a proton donor and a proton acceptor to facilitate the ring-opening and closing.

G cluster_alpha α-L-Glucopyranose cluster_open Open-Chain Form cluster_beta β-L-Glucopyranose alpha α-L-Glucopyranose open_chain Open-Chain L-Glucose (aldehyde) alpha->open_chain Ring Opening (k1) open_chain->alpha Ring Closing beta β-L-Glucopyranose open_chain->beta Ring Closing (k-1) beta->open_chain Ring Opening G cluster_workflow Experimental Workflow for Monitoring Mutarotation start Prepare fresh solution of pure α-L-glucopyranose measurement Measure optical rotation (Polarimetry) or acquire 1H NMR spectrum start->measurement decision Has equilibrium been reached? measurement->decision record Record data (rotation/spectrum vs. time) decision->record No end Analyze data to determine equilibrium composition and rate constants decision->end Yes record->measurement

References

The Enigmatic Biology of alpha-L-Glucopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical exploration of the biological roles of alpha-L-glucopyranose, the enantiomer of the ubiquitous D-glucose. While largely considered biologically inert in higher organisms, recent research has unveiled intriguing functions and potential applications for L-glucose (B1675105) and its derivatives in specific biological contexts. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of stereoisomers in biological systems.

Metabolic Fate of this compound: An Overview

Unlike its D-isoform, this compound is not a substrate for the primary enzymes of glycolysis in most organisms, including mammals. The stereospecificity of key enzymes, such as hexokinase, prevents the phosphorylation of L-glucose, the initial and committing step of glycolysis. This metabolic inertia forms the basis for its consideration as a non-caloric sweetener.

However, the biological inertness of L-glucose is not absolute. Certain microorganisms have evolved enzymatic machinery to catabolize this rare sugar.

Bacterial Metabolism of L-Glucose

Specific bacterial species have been identified that can utilize L-glucose as a carbon source. This metabolic capability is of significant interest for understanding microbial diversity and enzymatic evolution.

  • Paracoccus sp. 43P : This soil bacterium was isolated through enrichment cultivation with L-glucose as the sole carbon source.[1] Its metabolic pathway involves the initial oxidation of L-glucose to L-gluconate by an NAD+-dependent L-glucose dehydrogenase (LgdA).[1] Subsequent enzymatic steps convert L-gluconate into intermediates of central metabolism, namely pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[2][3]

  • Burkholderia caryophylli : This plant pathogenic bacterium possesses the enzyme D-threo-aldose 1-dehydrogenase, which is capable of oxidizing L-glucose.[4][5] This enzyme allows the bacterium to utilize L-glucose as an energy source.[4]

Transport of L-Glucose Analogs into Cancer Cells

A fascinating and clinically relevant discovery is the aberrant uptake of fluorescently labeled L-glucose analogs, such as 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), into certain cancer cells.[6] This phenomenon suggests a unique transport mechanism that is distinct from the well-characterized glucose transporters (GLUTs).

The uptake of 2-NBDLG in cancer cells is not inhibited by cytochalasin B, a potent inhibitor of GLUTs, but is sensitive to phloretin, a broader-spectrum inhibitor of membrane transport proteins.[7][8] This suggests a non-GLUT-mediated transport mechanism that is more prevalent or active in malignant cells compared to their normal counterparts.

Quantitative Data on Fluorescent Glucose Analog Uptake

The following table summarizes a comparative analysis of 2-NBDG (the D-glucose analog) and 2-NBDLG uptake in human osteosarcoma U2OS cells.

Fluorescent AnalogMean Fluorescence Increase (Relative to 2-NBDG)Inhibition by Phloretin (150 µM)Inhibition by Cytochalasin B (10 µM)
2-NBDG 100%Significant reductionWeak but significant attenuation
2-NBDLG ~80%Significant reductionNo significant inhibition

Data compiled from studies on U2OS cells, indicating a distinct, phloretin-sensitive uptake mechanism for 2-NBDLG in these cancer cells.[7]

Insulinotropic Effects of L-Glucose Pentaacetate

While L-glucose itself does not trigger insulin (B600854) secretion, a derivative, beta-L-glucose pentaacetate, has been shown to stimulate insulin release from pancreatic β-cells.[9][10] This effect is not dependent on the metabolism of the L-glucose moiety.

The proposed mechanism involves the direct interaction of beta-L-glucose pentaacetate with a putative cell surface receptor on β-cells. This interaction is thought to be analogous to the perception of bitter taste, potentially involving the G-protein gustducin. This signaling cascade leads to membrane depolarization, an influx of Ca2+, and subsequent exocytosis of insulin-containing granules.

Dose-Response of beta-L-glucose pentaacetate on Insulin Release

Studies on isolated rat pancreatic islets have demonstrated a dose-dependent stimulation of insulin release by beta-L-glucose pentaacetate in the presence of a stimulatory concentration of D-glucose (7.0 mM).

Concentration of beta-L-glucose pentaacetateInsulin Release (relative to control)
0.17 mMNo significant increase
0.34 mMSignificant increase
0.85 mMNear-maximal response
1.7 mMSignificant increase, but lower than 0.85 mM

This data suggests a specific and saturable mechanism of action.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG)

Objective: To synthesize the fluorescent L-glucose analog 2-NBDLG for use in cellular uptake studies.

Materials:

  • L-mannose

  • Reagents for a multi-step synthesis to produce L-glucosamine

  • 4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F)

  • Standard laboratory equipment for organic synthesis

Procedure:

  • Synthesis of L-glucosamine: L-glucosamine is not commercially available and must be synthesized. A multi-step synthesis starting from L-mannose can be employed. This synthesis involves several protection, inversion, and deprotection steps.

  • Coupling of L-glucosamine with NBD-F:

    • Dissolve the synthesized L-glucosamine in a suitable solvent.

    • Add NBD-F to the solution.

    • The reaction is typically carried out at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product (2-NBDLG) using column chromatography.

    • Confirm the identity and purity of the final product using techniques such as 1H-NMR and mass spectrometry.

Assay for beta-L-glucose pentaacetate Stimulated Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the insulinotropic effect of beta-L-glucose pentaacetate on isolated pancreatic islets.

Materials:

  • Pancreatic islets isolated from a suitable animal model (e.g., rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • beta-L-glucose pentaacetate stock solution

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Pre-incubation:

    • Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate.

    • Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.[12]

  • Compound Treatment:

    • For the experimental group, replace the pre-incubation buffer with low glucose KRB buffer containing the desired concentration of beta-L-glucose pentaacetate.

    • For the control group, use the vehicle control in the buffer.

  • Basal Insulin Secretion:

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant to measure basal insulin secretion.[12]

  • Stimulated Insulin Secretion:

    • Replace the buffer with high glucose KRB buffer (with or without beta-L-glucose pentaacetate) and incubate for 1 hour.[12]

    • Collect the supernatant to measure glucose-stimulated insulin secretion.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion data to the islet number or protein content.

Analysis of L-glucose Metabolism in Paracoccus sp. 43P

Objective: To characterize the metabolic pathway of L-glucose in Paracoccus sp. 43P.

Materials:

  • Paracoccus sp. 43P culture

  • Minimal medium containing L-glucose as the sole carbon source

  • Cell lysis buffer and sonicator

  • Enzyme assay reagents (NAD+, L-glucose, etc.)

  • Equipment for enzyme purification (e.g., FPLC)

  • Molecular biology reagents for gene cloning and expression

Procedure:

  • Cultivation: Grow Paracoccus sp. 43P in a minimal medium with L-glucose to induce the expression of the relevant metabolic enzymes.

  • Preparation of Cell-Free Extract:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cells in a suitable buffer and lyse them by sonication.

    • Clarify the lysate by centrifugation to obtain the cell-free extract.

  • Enzyme Assays:

    • Perform enzyme assays on the cell-free extract to detect L-glucose dehydrogenase activity by monitoring the reduction of NAD+ in the presence of L-glucose.

  • Enzyme Purification and Gene Identification:

    • Purify the L-glucose dehydrogenase from the cell-free extract using chromatographic techniques.

    • Determine the N-terminal amino acid sequence of the purified enzyme.

    • Design primers based on the amino acid sequence to clone the corresponding gene.

    • Sequence the cloned gene and the surrounding genomic region to identify other genes involved in the metabolic pathway.

  • Heterologous Expression and Characterization of Pathway Enzymes:

    • Clone the identified genes into expression vectors and express the recombinant proteins in a suitable host (e.g., E. coli).

    • Purify the recombinant enzymes and characterize their kinetic parameters (Km, Vmax) with their respective substrates.

Signaling and Metabolic Pathway Diagrams

Proposed Signaling Pathway for beta-L-glucose pentaacetate-Induced Insulin Secretion

G LGP β-L-glucose pentaacetate Receptor Putative Receptor (e.g., Bitter Taste Receptor) LGP->Receptor Binds Gustducin G-protein (Gustducin) Receptor->Gustducin Activates PLC Phospholipase C Gustducin->PLC Activates Membrane Plasma Membrane Depolarization PLC->Membrane Leads to Ca_channel Voltage-gated Ca2+ Channel Membrane->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Insulin Insulin Granule Exocytosis Ca_influx->Insulin Triggers

Caption: Proposed signaling cascade for insulin secretion stimulated by beta-L-glucose pentaacetate.

Metabolic Pathway of L-glucose in Paracoccus sp. 43P

G L_Glucose L-Glucose L_Gluconate L-Gluconate L_Glucose->L_Gluconate LgdA (L-glucose dehydrogenase) Intermediate1 Intermediate A L_Gluconate->Intermediate1 Lgn Cluster Enzymes Intermediate2 Intermediate B Intermediate1->Intermediate2 ... Intermediate3 Intermediate C Intermediate2->Intermediate3 ... Pyruvate Pyruvate Intermediate3->Pyruvate G3P D-Glyceraldehyde-3-Phosphate Intermediate3->G3P G Culture Culture Cancer Cell Lines Incubate Incubate with 2-NBDLG Culture->Incubate Wash Wash to Remove Extracellular Probe Incubate->Wash Inhibitor Co-incubate with Inhibitors (Phloretin, Cytochalasin B) Incubate->Inhibitor Image Fluorescence Microscopy Wash->Image Quantify Quantify Cellular Fluorescence Image->Quantify Inhibitor->Wash

References

An In-depth Technical Guide to the Fischer and Haworth Projections of alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer and Haworth projections of alpha-L-glucopyranose, a crucial aspect of carbohydrate chemistry with significant implications in drug design and development. This document details the structural representation, stereochemistry, and interconversion between the linear and cyclic forms of L-glucose, supported by quantitative data and a description of key experimental protocols for structural elucidation.

Introduction to L-Glucose and its Stereoisomers

L-glucose is the enantiomer of the naturally abundant D-glucose. While not typically found in nature, synthetic L-glucose and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique biological properties. Understanding the three-dimensional structure of these molecules is paramount for comprehending their interactions with biological targets. The two primary methods for representing the structure of monosaccharides like L-glucose are the Fischer and Haworth projections.

The Fischer Projection: A Linear Representation

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. It is particularly useful for depicting the stereochemistry of acyclic carbohydrates. In a Fischer projection, the carbon chain is drawn vertically, with the most oxidized carbon (the aldehyde group in the case of glucose) at the top. Horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer.

For L-glucose, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the left side. This is the defining characteristic of the "L" configuration in sugars.

The Haworth Projection: A Cyclic Representation

In solution, monosaccharides with five or six carbon atoms predominantly exist as cyclic hemiacetals or hemiketals. The Haworth projection is a conventional way to represent the cyclic structure of monosaccharides. For a six-membered ring, known as a pyranose, the ring is depicted as a planar hexagon.

The cyclization of L-glucose occurs when the hydroxyl group on C5 attacks the aldehyde carbon (C1), forming a new chiral center at C1, referred to as the anomeric carbon. This results in the formation of two diastereomers, known as anomers: alpha (α) and beta (β).

In the Haworth projection of This compound , the hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the CH₂OH group at C5 (both pointing down in the standard orientation for L-sugars).

Conversion from Fischer to Haworth Projection

The conversion from the Fischer projection of L-glucose to the Haworth projection of this compound follows a set of established rules:

  • Ring Formation: The oxygen atom of the hydroxyl group on C5 attacks the carbonyl carbon (C1) to form a six-membered pyranose ring.

  • Orientation of Hydroxyl Groups: Hydroxyl groups that are on the left side of the Fischer projection are drawn pointing up in the Haworth projection, while those on the right side are drawn pointing down.

  • The CH₂OH Group: For an L-sugar, the terminal CH₂OH group (at C6) is drawn pointing down.

  • The Anomeric Carbon: For the alpha (α) anomer, the hydroxyl group on the anomeric carbon (C1) is drawn on the opposite side of the ring from the C5 substituent (CH₂OH). In the case of L-glucose, this means the C1-OH is pointing up.

Quantitative Structural Data

The precise bond lengths and angles of this compound are essential for computational modeling and drug design. As enantiomers, D- and L-glucose have identical bond lengths and angles. The following data, obtained from high-resolution structural studies of D-glucose, can be considered representative for L-glucose.

ParameterValue (Å or °)
Bond Lengths (Å)
C1-C21.524
C2-C31.522
C3-C41.521
C4-C51.531
C5-O51.436
O5-C11.428
C1-O11.396
C2-O21.421
C3-O31.423
C4-O41.422
C5-C61.512
C6-O61.427
**Bond Angles (°) **
C1-C2-C3110.6
C2-C3-C4111.1
C3-C4-C5110.3
C4-C5-O5109.9
C5-O5-C1113.7
O5-C1-C2110.8

Note: The data presented is for α-D-glucopyranose and is used as a proxy for α-L-glucopyranose due to their enantiomeric relationship.

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of carbohydrates like this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Objective: To determine the precise atomic coordinates of this compound in its crystalline state.

Methodology:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., water, ethanol) to create a supersaturated solution. Single crystals are grown through slow evaporation of the solvent or by controlled cooling. The quality of the crystal is critical for obtaining high-resolution diffraction data.[1]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3][4]

  • Data Processing: The intensities and positions of the diffracted spots are measured and used to calculate the electron density map of the unit cell.

  • Structure Solution and Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and thermal parameters are then refined to achieve the best agreement between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and conformation of this compound in solution.

Methodology:

  • Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) in a high-quality NMR tube. The concentration is typically in the range of 10-100 mM.[5][6][7]

  • Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (typically 500 MHz or higher).[8]

  • Spectral Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. Phase and baseline corrections are applied to the spectra.

  • Spectral Analysis and Assignment:

    • ¹H and ¹³C Spectra: The chemical shifts of the proton and carbon signals are identified. The anomeric proton of this compound typically resonates at a distinct downfield chemical shift.[8]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton connectivity within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the glycosidic linkages in oligosaccharides and for confirming the overall structure.

  • Conformational Analysis: The magnitudes of the proton-proton coupling constants (J-couplings) provide information about the dihedral angles between adjacent protons, which can be used to determine the preferred chair conformation of the pyranose ring.[9] Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities between protons, further refining the conformational model.

Visualization of Structural Relationships

The following diagram illustrates the logical relationship between the open-chain Fischer projection of L-glucose and its cyclization to form the Haworth projection of this compound.

Caption: Conversion of L-glucose from its open-chain Fischer projection to the cyclic this compound Haworth projection.

Conclusion

A thorough understanding of the Fischer and Haworth projections of this compound is fundamental for researchers in carbohydrate chemistry, medicinal chemistry, and drug development. These representations, coupled with quantitative structural data and the knowledge of experimental elucidation methods, provide the necessary framework for designing and synthesizing novel carbohydrate-based therapeutics and for understanding their interactions at a molecular level. The continued application of advanced analytical techniques will further refine our understanding of the structure and function of L-sugars and their derivatives.

References

Methodological & Application

Synthesis of α-L-Glucopyranose from D-Glucose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glucose, the enantiomer of the ubiquitous D-Glucose, is a rare sugar with significant potential in various biomedical and pharmaceutical applications. Its resistance to metabolism makes it an attractive candidate for use as a non-caloric sweetener, a laxative, and a colon-cleansing agent without disrupting electrolyte balance. Furthermore, L-glucose and its derivatives serve as valuable chiral building blocks in the synthesis of novel therapeutic agents. This document provides a detailed protocol for a scalable and cost-effective synthesis of L-Glucose from the readily available and inexpensive D-Glucose. The described method, adapted from the work of Martínez, Jenkinson, and Fleet, proceeds through a key triacetonide intermediate of glucoheptonic acid, offering high purity of the final product with minimal need for chromatographic purification.[1][2][3]

Introduction

The conversion of D-glucose to its enantiomer, L-glucose, represents a fundamental challenge in carbohydrate chemistry, requiring the inversion of all four stereogenic centers. This protocol outlines a robust and scalable synthetic route that leverages the principles of chain extension followed by oxidative cleavage. The strategy commences with the Kiliani-Fischer reaction on D-glucose to produce sodium D-glucoheptonate. This seven-carbon sugar acid is then protected as a triacetonide methyl ester, a key intermediate that facilitates the subsequent chemical transformations with high stereocontrol and yield. The final steps involve selective deprotection, reduction, periodate (B1199274) cleavage, and hydrolysis to afford the target L-glucose. This method is notable for its efficiency, scalability, and the high purity of the resulting L-glucose, which is often achievable without the need for column chromatography.[1][3]

Experimental Protocol

This protocol is based on the synthetic strategy for the scalable synthesis of L-glucose from D-glucose via a triacetonide of glucoheptonic acid.[1][3]

Step 1: Synthesis of Methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonate

  • Reaction Setup: In a suitable reaction vessel, suspend sodium D-glucoheptonate (commercially available or prepared from D-glucose via the Kiliani-Fischer reaction) in a solution of 2,2-dimethoxypropane (B42991) and methanol (B129727) containing a catalytic amount of a strong acid (e.g., methanolic HCl).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate). Remove the solvent under reduced pressure. The crude product, the triacetonide methyl ester, can be purified by extraction with a nonpolar solvent like cyclohexane, taking advantage of its solubility.[1][3] This step typically yields a pure product without the need for chromatography.

Step 2: Selective Deprotection of the Terminal Acetonide

  • Reaction Setup: Dissolve the triacetonide methyl ester from Step 1 in a suitable solvent system, such as aqueous acetic acid.

  • Reaction: Stir the solution at room temperature. The selective hydrolysis of the terminal 6,7-O-isopropylidene group is a key step. Monitor the reaction carefully by TLC to avoid over-hydrolysis.

  • Work-up: Once the starting material is consumed, neutralize the acid and remove the solvent under reduced pressure to obtain the diol intermediate.

Step 3: Reduction of the Methyl Ester

  • Reaction Setup: Dissolve the diol intermediate from Step 2 in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Reaction: Carefully add a solution of lithium aluminum hydride (LiAlH₄) to the cooled solution. Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Work-up: Quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and water. Filter the resulting precipitate and concentrate the filtrate to yield the heptitol derivative.

Step 4: Oxidative Cleavage to Aldehyde Intermediate

  • Reaction Setup: Dissolve the heptitol derivative from Step 3 in a suitable solvent mixture, such as aqueous tetrahydrofuran.

  • Reaction: Add a solution of sodium periodate (NaIO₄) to the mixture. Stir the reaction at room temperature. This step cleaves the C6-C7 bond to form the C6 aldehyde.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

Step 5: Acid Hydrolysis to α-L-Glucopyranose

  • Reaction Setup: Dissolve the crude aldehyde intermediate from Step 4 in an acidic aqueous solution (e.g., dilute trifluoroacetic acid or using an acid ion-exchange resin).[1]

  • Reaction: Heat the mixture to effect the hydrolysis of the remaining acetonide protecting groups.

  • Purification: After hydrolysis, neutralize the solution. The final product, α-L-glucopyranose, can be purified by solvent extraction and crystallization.[1] The high purity of the final product is a key advantage of this synthetic route.

Data Presentation

The following table summarizes the expected yields for the key transformations in the synthesis of L-glucose from the triacetonide intermediate.

StepTransformationReported Yield (%)Reference
1Sodium D-glucoheptonate → Methyl 2,3:4,5:6,7-tri-O-isopropylidene-D-glycero-D-gulo-heptonateHigh (not specified)[1]
2-5Triacetonide intermediate → L-Glucose80[1]
Overall (from triacetonide)L-Glucose ~80 [1]

Signaling Pathways and Experimental Workflows

Synthesis_of_L_Glucose D_Glucose D-Glucose Na_Glucoheptonate Sodium D-Glucoheptonate D_Glucose->Na_Glucoheptonate Kiliani-Fischer Reaction Triacetonide Methyl 2,3:4,5:6,7-tri-O- isopropylidene-D-glycero- D-gulo-heptonate Na_Glucoheptonate->Triacetonide Acetonide Protection Diol_intermediate Diol Intermediate (Selective Deprotection) Triacetonide->Diol_intermediate Selective Hydrolysis Heptitol_derivative Heptitol Derivative (Reduction) Diol_intermediate->Heptitol_derivative LiAlH4 Reduction Aldehyde Aldehyde Intermediate (Periodate Cleavage) Heptitol_derivative->Aldehyde NaIO4 Cleavage L_Glucose alpha-L-Glucopyranose Aldehyde->L_Glucose Acid Hydrolysis

Caption: Synthetic pathway for L-glucose from D-glucose.

Conclusion

The protocol detailed herein provides a comprehensive guide for the synthesis of α-L-glucopyranose from D-glucose. This scalable and efficient method, which avoids tedious chromatographic purification steps for intermediates, makes L-glucose more accessible for research and development in the pharmaceutical and food industries. The high-yield conversion of the key triacetonide intermediate to the final product underscores the robustness of this synthetic strategy. This application note serves as a valuable resource for scientists engaged in carbohydrate chemistry and the development of novel sugar-based products.

References

Application Notes and Protocols for the Enzymatic Synthesis of α-L-Glucopyranose using Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glucose is the enantiomer of the naturally abundant D-glucose. Due to its non-metabolizable nature, L-glucose and its derivatives are of significant interest in various biomedical and pharmaceutical applications.[1] They have potential as low-calorie sweeteners, are being explored for targeted drug delivery, and have shown promise in cancer diagnosis.[1][2][3][4] The enzymatic synthesis of specific L-glycans, such as α-L-glucopyranose, offers a pathway to novel therapeutics and research tools. Glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds, are powerful biocatalysts for the regio- and stereospecific synthesis of carbohydrates.[5][6][7][8] This document provides a detailed overview and experimental protocols for the hypothetical enzymatic synthesis of α-L-glucopyranose, a process that currently represents a frontier in glycoscience due to the general specificity of wild-type enzymes for D-sugars. The protocols outlined below are based on established principles of in vitro glycosyltransferase reactions and may require enzyme engineering to achieve specificity for L-sugar substrates.

Principle of Synthesis

The enzymatic synthesis of α-L-glucopyranose using a glycosyltransferase involves the transfer of an L-glucose moiety from an activated donor substrate to an acceptor molecule. The stereochemical outcome of the reaction, either inversion or retention of the anomeric configuration, is dependent on the specific glycosyltransferase used.[7] For the synthesis of an α-linked glucoside, a retaining glycosyltransferase would be required if starting from an α-linked donor, or an inverting enzyme with a β-linked donor.

A hypothetical pathway for this synthesis could involve a genetically engineered glycosyltransferase that recognizes an activated L-glucose donor, such as UDP-L-glucose or GDP-L-glucose, and transfers it to a suitable acceptor. Given the rarity of natural L-sugar processing enzymes, protein engineering and directed evolution are key strategies to develop glycosyltransferases with the desired substrate specificity.

Quantitative Data Summary

Enzyme ClassDonor SubstrateAcceptor SubstrateKm (Donor) (µM)Km (Acceptor) (µM)kcat (s-1)Yield (%)Reference
GlucosyltransferaseUDP-D-glucoseN-acetylglucosamine20 - 500100 - 20000.1 - 1070 - 95Generic Data
GalactosyltransferaseUDP-D-galactoseGlucose50 - 1000500 - 50000.5 - 2080 - 98Generic Data
FucosyltransferaseGDP-D-fucoseSialyl-N-acetyllactosamine10 - 20050 - 10001 - 5060 - 90Generic Data

Note: The kinetic parameters and yields are highly dependent on the specific enzyme, substrates, and reaction conditions. The development of a successful synthesis for α-L-glucopyranose would require extensive screening and optimization.

Experimental Protocols

Protocol 1: General In Vitro Glycosyltransferase Reaction for α-L-Glucopyranose Synthesis

This protocol describes a general method for the enzymatic synthesis of α-L-glucopyranose using a hypothetical engineered glycosyltransferase.

Materials:

  • Engineered α-L-glucosyltransferase

  • UDP-L-glucose (or other activated L-glucose donor)

  • Acceptor substrate (e.g., a simple alcohol like methanol (B129727) or a more complex aglycon)

  • Reaction Buffer: 50 mM HEPES or Tris-HCl, pH 7.5

  • Divalent Cation: 10 mM MnCl₂ or MgCl₂

  • Bovine Serum Albumin (BSA) (optional, to stabilize the enzyme)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v)

  • TLC visualization reagent (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)

  • HPLC system with an appropriate column (e.g., amino-bonded or HILIC) and detector (e.g., refractive index or evaporative light scattering)[3]

  • NMR spectrometer for structural confirmation[9][10]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Deionized water to a final volume of 50 µL.

      • Reaction Buffer (10x stock) to a final concentration of 1x.

      • Divalent Cation (10x stock) to a final concentration of 1x.

      • Acceptor substrate to the desired final concentration (e.g., 1-10 mM).

      • UDP-L-glucose to the desired final concentration (e.g., 1-5 mM).

      • (Optional) BSA to a final concentration of 0.1 mg/mL.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the engineered α-L-glucosyltransferase to a final concentration of 1-10 µM.

    • Gently mix by pipetting.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a period ranging from 1 to 24 hours. The reaction time should be optimized based on enzyme activity and desired yield.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heating the mixture at 95 °C for 5 minutes.

  • Monitoring the Reaction:

    • Thin Layer Chromatography (TLC): Spot a small aliquot of the reaction mixture onto a TLC plate alongside standards of the acceptor and expected product. Develop the chromatogram and visualize the spots. The formation of a new spot with a different Rf value from the acceptor indicates product formation.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, inject the quenched reaction mixture into an HPLC system.[11] The appearance of a new peak corresponding to the product can be used to determine the reaction yield by comparing its peak area to a standard curve.

  • Purification:

    • If necessary, purify the product from the reaction mixture using techniques such as size-exclusion chromatography or reversed-phase HPLC.

  • Structural Characterization:

    • Confirm the identity and stereochemistry of the synthesized α-L-glucopyranose derivative using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][12] The anomeric proton signal and its coupling constant are characteristic of the α-configuration.

Protocol 2: Purification and Analysis of α-L-Glucopyranose by HPLC

This protocol outlines a method for the purification and quantification of the synthesized product.

Materials:

  • Quenched reaction mixture from Protocol 1

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino-bonded or HILIC HPLC column

  • Mobile phase: Acetonitrile (B52724)/water gradient (e.g., starting with 80:20 acetonitrile:water)

  • α-L-glucopyranose standard (if available) or a structurally similar standard for retention time comparison.

Procedure:

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run a gradient of decreasing acetonitrile concentration to elute the sugars.

    • Monitor the elution profile using the RI or ELSD detector.

  • Quantification:

    • Identify the peak corresponding to α-L-glucopyranose based on its retention time compared to a standard (if available).

    • Integrate the peak area of the product.

    • Calculate the concentration and yield based on a standard curve prepared with known concentrations of the standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification A Prepare Reaction Buffer (HEPES/Tris, pH 7.5) B Add Divalent Cations (MnCl2/MgCl2) C Add Acceptor Substrate D Add UDP-L-glucose E Add Engineered Glycosyltransferase D->E F Incubate (25-37°C) E->F G Quench Reaction F->G H TLC/HPLC Analysis G->H G->H I Purification (e.g., HPLC) H->I J NMR Characterization I->J synthesis_reaction donor UDP-L-glucose enzyme Engineered α-L-glucosyltransferase donor->enzyme acceptor Acceptor (R-OH) acceptor->enzyme product α-L-glucopyranosyl-R enzyme->product byproduct UDP enzyme->byproduct

References

Application Notes and Protocols for the Multi-Step Chemical Synthesis of alpha-L-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the multi-step chemical synthesis of alpha-L-glucopyranose, a rare sugar with potential applications in drug development and as a non-caloric sweetener. The synthesis of L-glucose (B1675105) is a notable challenge in carbohydrate chemistry, often requiring a multi-step approach starting from its readily available enantiomer, D-glucose. This document outlines a reliable synthetic strategy, presents key quantitative data, and includes detailed experimental procedures.

Introduction

L-glucose is the enantiomer of the naturally abundant D-glucose. Due to its stereochemical difference, L-glucose is not metabolized by most organisms, including humans, as it is not a substrate for hexokinase, the initial enzyme in the glycolysis pathway.[1] This unique property makes it a subject of interest for various applications, such as a non-nutritive sweetener and a scaffold for the synthesis of novel therapeutic agents. This document details a chemical synthesis of L-glucose from D-glucose, focusing on a "head-to-tail inversion" strategy, which involves the strategic manipulation of functional groups at the C1 and C5 positions of the glucose molecule.[2]

Synthetic Strategy Overview

The overall strategy for the synthesis of L-glucose from D-glucose involves a series of chemical transformations designed to invert the stereochemistry at key positions of the glucose backbone. The chosen "head-to-tail inversion" approach effectively converts D-glucose into its L-enantiomer. The key phases of this synthesis are:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups of D-glucose is crucial to direct reactivity to specific positions.

  • Carbon Chain Elongation at C1: The carbon chain is extended at the anomeric carbon (C1).

  • Oxidative Decarboxylation at C5: The C6 carbon is removed, and the C5 is converted into a new aldehyde or a precursor to the C1 of L-glucose.

  • Deprotection: Removal of the protecting groups to yield the final this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a representative multi-step synthesis of L-glucose from D-glucose. It is important to note that yields can vary based on reaction scale and purification methods.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Protection and Ketone FormationD-glucose3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone85% (for 2 steps)
2Silyl (B83357) Enol Ether Formation & Ozonolysis3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanoneC-glucoside derivative (protected)54% (for 4 steps)
3Oxidation to Carboxylic AcidC-glucoside derivative (protected)Carboxylic acid derivative85% (for 2 steps)
4Oxidative DecarboxylationCarboxylic acid derivative1,2,3,4,6-Penta-O-acetyl-L-glucose80%
5Deprotection (Final Step)1,2,3,4,6-Penta-O-acetyl-L-glucoseThis compoundHigh (typically quantitative)General Knowledge

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis of this compound from D-glucose via a "head-to-tail inversion" strategy.

Step 1: Synthesis of 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone

This initial step involves the protection of the hydroxyl groups of D-glucose and the introduction of a ketone functionality.

  • Materials: D-glucose, pentane-2,4-dione, sodium bicarbonate, Dowex resin (50X8-200, H+ form), pyridine (B92270), trityl chloride, acetic anhydride (B1165640).

  • Procedure:

    • To a solution of D-glucose (10 mmol) in water (40 mL), add sodium bicarbonate (15 mmol) and pentane-2,4-dione (12 mmol).

    • Stir the mixture at 90 °C, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with dichloromethane (B109758) (50 mL) and treat with Dowex resin.

    • Purify the residue by flash chromatography to yield the intermediate product 2.

    • Dissolve compound 2 (45.4 mmol) in dry pyridine (200 mL) and add trityl chloride (54.4 mmol) at 60 °C.

    • After the disappearance of compound 2 (monitored by TLC), add acetic anhydride to the solution.

    • After completion of the acetylation, work up the reaction and purify the product to obtain 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone.

Step 2: Synthesis of the C-glucoside derivative

This multi-step, one-pot procedure elongates the carbon chain at C1.

  • Materials: Ketone from Step 1, trimethylsilyl (B98337) chloride (TMSCl), sodium iodide (NaI), pyridine, acetonitrile-pentane, ozone, dimethyl sulfide (B99878) (Me₂S), sodium triacetoxyborohydride, acetic anhydride.

  • Procedure:

    • To a solution of the ketone (from Step 1) in acetonitrile-pentane, add TMSCl, NaI, and pyridine.

    • Stir the reaction under an inert atmosphere.

    • After formation of the silyl enol ether, cool the reaction to -78 °C and bubble ozone through the solution.

    • Quench the reaction with dimethyl sulfide.

    • Perform a reduction using sodium triacetoxyborohydride.

    • Finally, acetylate the product with acetic anhydride in pyridine.

    • Purify the resulting C-glucoside derivative.

Step 3: Oxidation to Carboxylic Acid

The primary alcohol is oxidized to a carboxylic acid in this step.

  • Materials: C-glucoside derivative from Step 2, TEMPO, iodosobenzene (B1197198) diacetate (DIB), acetonitrile-water.

  • Procedure:

    • Dissolve the C-glucoside derivative in a mixture of acetonitrile (B52724) and water.

    • Add TEMPO and DIB to the solution.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction and purify the product to obtain the carboxylic acid derivative.

Step 4: Oxidative Decarboxylation to 1,2,3,4,6-Penta-O-acetyl-L-glucose

This key step achieves the "head-to-tail inversion" to form the L-sugar backbone.

  • Materials: Carboxylic acid from Step 3, lead(IV) tetraacetate, tetrahydrofuran (B95107) (THF), acetic acid.

  • Procedure:

    • Dissolve the carboxylic acid in a mixture of THF and acetic acid.

    • Add lead(IV) tetraacetate to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product to yield 1,2,3,4,6-Penta-O-acetyl-L-glucose.

Step 5: Deprotection to this compound

The final step involves the removal of the acetyl protecting groups.

  • Materials: 1,2,3,4,6-Penta-O-acetyl-L-glucose, sodium methoxide (B1231860), methanol, acidic ion-exchange resin.

  • Procedure:

    • Dissolve the penta-O-acetyl-L-glucose in dry methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir the reaction at room temperature and monitor by TLC.

    • Neutralize the reaction with an acidic ion-exchange resin.

    • Filter the resin and evaporate the solvent to obtain crude this compound.

    • The final product can be further purified by recrystallization.

Visualization of L-glucose Catabolic Pathway

While L-glucose is not metabolized by most organisms, a catabolic pathway has been identified in the bacterium Paracoccus species 43P.[2][3][4] This pathway allows the bacterium to utilize L-glucose as a carbon and energy source. The workflow of this unique metabolic pathway is depicted below.

L_Glucose_Catabolism L-Glucose Catabolic Pathway in Paracoccus species 43P L_Glucose L-Glucose L_Glucono_lactone L-Glucono-1,5-lactone L_Glucose->L_Glucono_lactone L-Glucose Dehydrogenase L_Gluconate L-Gluconate L_Glucono_lactone->L_Gluconate Lactonase Keto_L_Gluconate 2-Keto-L-gluconate L_Gluconate->Keto_L_Gluconate L-Gluconate Dehydrogenase Keto_D_Idonate 5-Keto-D-idonate Keto_L_Gluconate->Keto_D_Idonate Epimerase Keto_D_Fructonate 2-Keto-3-deoxy-D-fructonate Keto_D_Idonate->Keto_D_Fructonate Dehydratase Pyruvate Pyruvate Keto_D_Fructonate->Pyruvate Aldolase Glyceraldehyde_3P Glyceraldehyde-3-phosphate Keto_D_Fructonate->Glyceraldehyde_3P Aldolase

Caption: L-Glucose catabolism in Paracoccus species 43P.

Logical Workflow for L-Glucose Synthesis

The following diagram illustrates the logical progression of the multi-step chemical synthesis of this compound from D-glucose.

Synthesis_Workflow Logical Workflow for this compound Synthesis Start D-Glucose Step1 Protection of Hydroxyl Groups & Ketone Formation Start->Step1 Step2 Carbon Chain Elongation at C1 (Silyl Enol Ether & Ozonolysis) Step1->Step2 Step3 Oxidation to Carboxylic Acid Step2->Step3 Step4 Oxidative Decarboxylation (Head-to-Tail Inversion) Step3->Step4 Step5 Deprotection of Acetyl Groups Step4->Step5 End This compound Step5->End

Caption: Synthetic workflow from D-glucose to L-glucose.

References

Application Note: High-Resolution Purification of α-L-Glucopyranose using High-Performance Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction alpha-L-Glucopyranose is the L-enantiomer of glucose, a rare sugar with significant potential in biomedical research and drug development. Unlike its ubiquitous D-form, L-glucose is not readily metabolized by most organisms, making it a valuable tool as a non-caloric sweetener, a contrast agent in medical imaging, and a building block for novel therapeutics. Achieving high purity of α-L-glucopyranose is critical for these applications. High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) offers a highly selective and sensitive method for the purification of underivatized carbohydrates.[1][2] This protocol details the purification of α-L-glucopyranose from a crude synthetic mixture or natural extract.

Principle of HPAE-PAD Carbohydrates, including α-L-glucopyranose, are weak acids with pKa values typically in the range of 12-13.[2] In high-pH mobile phases, such as sodium hydroxide (B78521) solutions, the hydroxyl groups of the sugar ionize, forming oxyanions. These negatively charged anions can be separated with high resolution on a strong anion-exchange column.[1] Pulsed Amperometric Detection (PAD) provides direct, sensitive, and specific detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.[3] A repeating sequence of potentials is applied to the electrode to perform the detection and simultaneously clean the surface, ensuring a stable and sensitive response.[3]

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • Crude α-L-glucopyranose sample

    • α-L-Glucopyranose reference standard (>99% purity)

    • Sodium hydroxide (NaOH), 50% w/w solution

    • HPLC-grade deionized water (18.2 MΩ·cm)

    • 0.22 µm syringe filters (for sample preparation)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or binary pump (non-metallic, PEEK flow paths recommended)

      • Autosampler with temperature control

      • Column oven

      • Pulsed Amperometric Detector (PAD) with a gold working electrode and pH-Ag/AgCl reference electrode

    • Chromatography data system (CDS)

    • Analytical balance

    • Vortex mixer

    • pH meter

    • Fraction collector

    • Rotary evaporator or lyophilizer (for post-purification processing)

  • Chromatography Column:

    • A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series column).[1]

2. Preparation of Solutions

  • Mobile Phase (Eluent): Prepare eluents by diluting the 50% NaOH stock solution with deionized water. Sparge with helium or sonicate to degas before use. Caution: Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment.

    • Eluent A: Deionized Water

    • Eluent B: 400 mM Sodium Hydroxide

  • Sample Solution: Accurately weigh and dissolve the crude α-L-glucopyranose sample in deionized water to a concentration of approximately 10 mg/mL. Vortex until fully dissolved. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • Standard Solution: Prepare a 1 mg/mL stock solution of the α-L-glucopyranose reference standard in deionized water. Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution for analytical checks.

3. Chromatographic Method

The following table summarizes the conditions for both a semi-preparative purification run and a subsequent analytical purity check.

ParameterSemi-Preparative PurificationAnalytical Purity Check
Column CarboPac PA1 Preparative (21 x 250 mm)CarboPac PA1 Analytical (4 x 250 mm)
Mobile Phase Isocratic: 18 mM NaOHIsocratic: 18 mM NaOH
Flow Rate 4.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 500 µL (of 10 mg/mL solution)10 µL (of collected fraction)
Detector Pulsed Amperometric Detector (PAD)Pulsed Amperometric Detector (PAD)
PAD Waveform Standard Quadruple-Potential WaveformStandard Quadruple-Potential Waveform
Run Time 30 minutes20 minutes

4. Purification and Analysis Procedure

  • System Equilibration: Equilibrate the semi-preparative column with the 18 mM NaOH mobile phase at 4.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Blank Injection: Inject deionized water to ensure the system is clean and the baseline is stable.

  • Sample Injection and Purification: Inject 500 µL of the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak, which should align with the retention time of the α-L-glucopyranose standard. Use a fraction collector for precise collection.

  • Purity Analysis: Switch the HPLC system to the analytical column and conditions. Equilibrate the analytical column. Inject a 10 µL aliquot of the collected fraction to assess its purity. The resulting chromatogram should show a single, sharp peak.

  • Post-Purification Processing:

    • Immediately neutralize the collected fractions containing NaOH with an appropriate acid (e.g., HCl) to prevent degradation of the sugar.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure or by lyophilization (freeze-drying) to obtain the purified α-L-glucopyranose as a solid.

    • Store the purified solid in a desiccator at -20°C.

Data Presentation

The following table summarizes typical quantitative data expected from the HPAE-PAD analysis of monosaccharides.[3][4] Actual values for α-L-glucopyranose should be determined empirically.

ParameterExpected ValueDescription
Retention Time 8 - 12 minDependent on specific column and conditions. Highly reproducible.
Purity Achieved > 99%Assessed by peak area percentage in the analytical chromatogram.
Yield 70 - 90%Dependent on the purity of the starting crude material.
Linearity (R²) > 0.999For standard curve used in quantification.
Limit of Detection (LOD) ~0.1 pmoleDemonstrates the high sensitivity of the PAD detector.[4]
Limit of Quantification (LOQ) ~0.4 pmoleThe lowest amount that can be reliably quantified.

Visual Workflow

The diagram below illustrates the complete workflow for the purification of α-L-glucopyranose.

Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPAE-PAD Purification cluster_analysis 3. Analysis & Final Processing start Crude α-L-Glucopyranose Sample prep Sample Preparation (Dissolution & 0.22µm Filtration) start->prep equilibration System Equilibration (Semi-Prep Column) prep->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation collection Fraction Collection (Peak of Interest) separation->collection waste Waste separation->waste purity_check Purity Analysis (Analytical Column) collection->purity_check pooling Pool Pure Fractions & Neutralize purity_check->pooling lyophilize Solvent Removal (Lyophilization) pooling->lyophilize final_product Purified α-L-Glucopyranose (>99% Purity) lyophilize->final_product

Caption: Workflow for the purification of α-L-glucopyranose by HPAE-PAD.

References

Application Notes and Protocols for the Crystallization of Pure alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for obtaining pure crystalline alpha-L-glucopyranose, the enantiomer of the naturally occurring D-glucose. The methodology is based on established principles of glucose crystallization, leveraging differential solubility and the influence of temperature and solvent composition to selectively crystallize the desired alpha-anomer.

Introduction

L-glucose is a rare sugar that is not readily metabolized by most organisms, making it a subject of interest in various fields, including as a potential low-calorie sweetener and a tool in biomedical research. The pyranose form of L-glucose exists as two anomers in solution, alpha (α) and beta (β), which are in equilibrium through a process called mutarotation. For many applications, a pure anomeric form is required. This protocol details a method for the selective crystallization of this compound.

The principle of this method relies on the lower solubility of the alpha-anomer of glucose in aqueous solutions at lower temperatures compared to the beta-anomer. By carefully controlling the temperature and solvent composition, it is possible to induce the crystallization of the alpha-form preferentially.

Data Presentation

Table 1: Solubility of Glucose in Water at Different Temperatures
Temperature (°C)Solubility ( g/100 g water)
0122
10154
20190
30238
40302
50370

Note: Data presented is for D-glucose, but is expected to be identical for L-glucose due to their enantiomeric nature.

Table 2: Influence of Temperature on the Anomeric Form of Crystallized D-Glucose from Aqueous Solution
Crystallization TemperaturePredominant Anomeric Form
< 50°Cα-D-glucopyranose (as monohydrate)[1]
> 50°CAnhydrous α-D-glucopyranose
> 98°Cβ-D-glucopyranose[1]

This principle is extrapolated for the crystallization of L-glucose.

Experimental Protocols

Materials and Equipment
  • Crude L-glucose

  • Deionized water

  • Methanol (B129727) (reagent grade)

  • 2-Propanol (reagent grade)

  • Magnetic stirrer with heating and cooling capabilities

  • Crystallization vessel (e.g., jacketed beaker)

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Drying oven or desiccator

  • Polarimeter for assessing optical rotation

  • NMR spectrometer for determining anomeric purity

Protocol for the Crystallization of this compound

This protocol is adapted from established methods for D-glucose and general sugar crystallization.

  • Dissolution:

    • In a crystallization vessel, dissolve the crude L-glucose in a minimal amount of deionized water at a temperature between 40-50°C with gentle stirring. The aim is to create a saturated or slightly supersaturated solution. Refer to Table 1 for solubility data to estimate the required amount of water.

  • Cooling and Seeding (Optional but Recommended):

    • Slowly cool the solution to room temperature (approximately 20-25°C). To promote the formation of the alpha-anomer, the temperature should be maintained below 30°C.

    • If available, add a small amount of pure this compound seed crystals to the solution. This will encourage the crystallization of the desired anomer. If seed crystals are not available, crystallization can be induced spontaneously, though it may take longer.

  • Anti-Solvent Addition:

    • While maintaining the temperature below 30°C, slowly add methanol as an anti-solvent to the stirred solution. The addition of methanol will decrease the solubility of L-glucose and induce crystallization.

    • Continue adding methanol until the solution becomes cloudy, indicating the onset of crystallization.

    • Further, slowly add 2-propanol to the mixture to enhance the precipitation of the crystals. The final solvent ratio will depend on the initial concentration of the L-glucose solution. A good starting point is a water:methanol:2-propanol ratio of approximately 1:2:4 by volume.

  • Crystallization and Maturation:

    • Once the anti-solvents have been added, reduce the temperature of the mixture to 4-8°C and continue stirring for several hours (e.g., 12-24 hours) to allow for complete crystallization. This "maturation" step helps to improve the yield and purity of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold 2-propanol to remove any remaining impurities and mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below 40°C or in a desiccator over a suitable drying agent until a constant weight is achieved. This will yield this compound monohydrate.

Purity Assessment
  • Optical Rotation: Prepare a solution of the crystallized L-glucose in water and measure its specific rotation using a polarimeter. The initial specific rotation of pure this compound is expected to be the negative of that of pure alpha-D-glucopyranose (+112.2°). A value close to -112° indicates high anomeric purity. Over time, the rotation will change (mutarotation) to an equilibrium value (around -52.7°).

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to determine the anomeric ratio. The anomeric protons of the alpha and beta forms of glucopyranose have distinct chemical shifts, allowing for their quantification.

Visualization

Experimental Workflow for this compound Crystallization

Crystallization_Workflow cluster_solution_prep Solution Preparation cluster_crystallization Crystallization cluster_purification Purification & Analysis A Dissolve crude L-glucose in minimal hot water (40-50°C) B Cool solution to < 30°C A->B C Add seed crystals (optional) B->C D Slowly add Methanol (anti-solvent) B->D no seeds C->D E Add 2-Propanol to enhance precipitation D->E F Cool to 4-8°C and stir for 12-24h (Maturation) E->F G Vacuum filter crystals F->G H Wash with cold 2-Propanol G->H I Dry under vacuum (< 40°C) H->I J Pure this compound I->J K Purity Assessment (Polarimetry, NMR) J->K

Caption: Workflow for the crystallization of pure this compound.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of carbohydrates. This document provides a detailed guide to the 1H and 13C NMR analysis of alpha-L-glucopyranose. While data is often reported for its enantiomer, alpha-D-glucopyranose, the NMR spectra of enantiomers are identical in an achiral solvent. Therefore, the spectral data presented herein for this compound is based on established values for alpha-D-glucopyranose.[1][2] This application note outlines the expected chemical shifts and coupling constants, provides detailed experimental protocols for sample preparation and spectral acquisition, and includes a workflow diagram for clarity.

Data Presentation

The chemical environment of each proton and carbon atom in this compound is unique, leading to distinct signals in the 1H and 13C NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and proton-proton coupling constants (J) in Hertz (Hz). These values are typically referenced to an internal standard such as DSS or TMS.[3]

Table 1: 1H NMR Spectroscopic Data for this compound in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling Constants (Hz)
H-15.10 - 5.24Doublet³J(H1, H2) = 2.7 - 3.96
H-23.45 - 3.55Doublet of Doublets³J(H1, H2) = 2.7 - 3.96, ³J(H2, H3) ≈ 9.5
H-33.65 - 3.75Triplet³J(H2, H3) ≈ 9.5, ³J(H3, H4) ≈ 9.5
H-43.35 - 3.45Triplet³J(H3, H4) ≈ 9.5, ³J(H4, H5) ≈ 9.5
H-53.70 - 3.80Doublet of Doublets³J(H4, H5) ≈ 9.5, ³J(H5, H6a) ≈ 2.5, ³J(H5, H6b) ≈ 5.5
H-6a3.75 - 3.85Doublet of Doublets²J(H6a, H6b) ≈ -12.0, ³J(H5, H6a) ≈ 2.5
H-6b3.85 - 3.95Doublet of Doublets²J(H6a, H6b) ≈ -12.0, ³J(H5, H6b) ≈ 5.5

Data compiled from references.[1][4] Chemical shifts can vary slightly based on solvent, temperature, and pH.

Table 2: 13C NMR Spectroscopic Data for this compound in D₂O

CarbonChemical Shift (δ, ppm)
C-192.1 - 93.0
C-271.5 - 72.4
C-372.8 - 73.5
C-469.4 - 70.3
C-571.4 - 72.1
C-660.7 - 61.5

Data compiled from references.[4][5] Chemical shifts can vary slightly based on solvent, temperature, and pH.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a solution of this compound suitable for high-resolution NMR spectroscopy.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tube (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of D₂O in a small vial.[6]

  • Homogenization: Gently vortex the solution to ensure complete dissolution.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired temperature before analysis. Note that in solution, glucose exists as an equilibrium mixture of α and β anomers. To analyze the pure α-anomer, the sample should be prepared and immediately analyzed, or experiments can be conducted at low temperatures to slow down mutarotation.[1][7]

Protocol 2: Acquisition of 1H and 13C NMR Spectra

Objective: To acquire high-quality 1D 1H and 13C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard one-pulse sequence (e.g., zg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 10-12 ppm

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

13C NMR Acquisition Parameters (Example):

  • Pulse Program: Standard proton-decoupled one-pulse sequence (e.g., zgpg30)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of 13C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard.

  • Integrate the signals in the 1H spectrum and pick the peaks in both 1H and 13C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_1h Acquire 1H NMR Spectrum setup->acquire_1h acquire_13c Acquire 13C NMR Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference assign Peak Assignment & Interpretation reference->assign

NMR Analysis Workflow for this compound.

Structural Elucidation and Interpretation

The anomeric proton (H-1) of this compound typically resonates at a downfield chemical shift (around 5.1-5.24 ppm) due to the deshielding effect of the two adjacent oxygen atoms.[1] Its multiplicity as a doublet with a small coupling constant (³J(H1, H2) ≈ 3-4 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which is indicative of the alpha anomer.[8] In contrast, the beta anomer would exhibit a larger coupling constant (around 7-8 Hz).

The remaining ring protons resonate in the more crowded region between 3.3 and 3.9 ppm.[9] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals.[10] The COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of connectivities within the spin system, while the HSQC spectrum correlates each proton with its directly attached carbon atom.

References

Application Note and Protocol: Assigning NMR Spectral Peaks of α-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. The precise assignment of NMR spectral peaks is fundamental to understanding the three-dimensional structure and conformation of monosaccharides like α-L-glucopyranose, a crucial aspect in drug development and glycobiology. This document provides a detailed protocol for the assignment of ¹H and ¹³C NMR spectral peaks of α-L-glucopyranose using one-dimensional (1D) and two-dimensional (2D) NMR techniques. While the data presented here is based on its enantiomer, α-D-glucopyranose, the chemical shifts and coupling constants are identical for α-L-glucopyranose when measured in a non-chiral solvent.

Structural Overview of α-L-Glucopyranose

L-Glucopyranose exists in a cyclic hemiacetal form. The alpha anomer is characterized by the axial orientation of the hydroxyl group at the anomeric carbon (C1).

alpha_L_glucopyranose_structure cluster_0 α-L-Glucopyranose Chair Conformation C1 C1 C2 C2 C1->C2 H1 H1 C1->H1 OH1 OH1 C1->OH1 C3 C3 C2->C3 H2 H2 C2->H2 OH2 OH2 C2->OH2 C4 C4 C3->C4 H3 H3 C3->H3 OH3 OH3 C3->OH3 C5 C5 C4->C5 H4 H4 C4->H4 OH4 OH4 C4->OH4 O5 O C5->O5 H5 H5 C5->H5 C6H2OH CH2OH C5->C6H2OH O5->C1

Caption: Chair conformation of α-L-glucopyranose.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 10-20 mg of α-L-glucopyranose in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%). The use of D₂O is crucial as it is NMR-silent for ¹H NMR and allows for the observation of the carbohydrate protons.

  • Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups) that can interfere with the water signal suppression, lyophilize the sample from D₂O two to three times. After the final lyophilization, redissolve the sample in 100% D₂O.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

  • ¹H NMR (1D):

    • Acquire a standard one-dimensional proton spectrum.

    • Apply solvent suppression techniques (e.g., presaturation) to attenuate the residual HOD signal.

    • Typical spectral width: 10-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (1D):

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • The spectral width in both dimensions should be the same as the 1D ¹H NMR spectrum.

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • This experiment correlates protons directly attached to carbons.

    • The spectral width in the ¹H dimension (F2) should be similar to the 1D ¹H spectrum.

    • The spectral width in the ¹³C dimension (F1) should encompass the chemical shift range of the glucose carbons (approx. 60-100 ppm).

Data Presentation: NMR Spectral Data for α-L-Glucopyranose in D₂O

The following tables summarize the approximate ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants for α-L-glucopyranose. These values are based on published data for α-D-glucopyranose.

Table 1: ¹H and ¹³C Chemical Shifts

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.2292.8
23.5372.1
33.7173.5
43.4170.2
53.8272.1
6a3.8461.2
6b3.7661.2

Table 2: ¹H-¹H Coupling Constants (J, Hz)

CouplingValue (Hz)
³J(H1, H2)3.8
³J(H2, H3)9.3
³J(H3, H4)9.0
³J(H4, H5)9.8
³J(H5, H6a)2.2
³J(H5, H6b)5.7
²J(H6a, H6b)-12.2

Step-by-Step Peak Assignment Workflow

The assignment process typically starts from the anomeric proton (H1), which resonates at a distinct downfield chemical shift due to being attached to a carbon bonded to two oxygen atoms.

NMR_Assignment_Workflow cluster_workflow NMR Peak Assignment Workflow for α-L-Glucopyranose A 1. Identify Anomeric Proton (H1) in ¹H NMR Spectrum (~5.22 ppm, doublet) B 2. Trace H1-H2 Correlation in COSY Spectrum A->B C 3. Identify H2 Signal B->C D 4. Trace H2-H3 Correlation in COSY Spectrum C->D E 5. Identify H3 Signal D->E F 6. Continue Tracing H3-H4 and H4-H5 Correlations in COSY E->F G 7. Assign H4 and H5 Signals F->G H 8. Identify H6a and H6b Correlated to H5 in COSY G->H I 9. Assign ¹³C Signals using HSQC Spectrum H->I J 10. Correlate each assigned ¹H to its attached ¹³C I->J K 11. Final Assignment Table J->K

Caption: Step-by-step workflow for assigning NMR peaks.

  • Identify the Anomeric Proton (H1): In the ¹H NMR spectrum, the anomeric proton (H1) of the α-anomer appears as a doublet around 5.22 ppm with a small coupling constant (³J(H1, H2) ≈ 3.8 Hz), characteristic of an axial-equatorial relationship.

  • Assign H2 via COSY: In the COSY spectrum, locate the cross-peak corresponding to the H1 signal. This cross-peak will show a correlation to the H2 proton.

  • Assign H3, H4, and H5 Sequentially via COSY: From the now-identified H2 signal, find its correlation in the COSY spectrum to assign H3. Subsequently, use the H3 signal to identify H4, and the H4 signal to identify H5. This process of "walking" along the spin system is a key strength of COSY.

  • Assign H6a and H6b via COSY: The H5 proton will show COSY correlations to the two diastereotopic protons on C6, namely H6a and H6b.

  • Assign ¹³C Resonances via HSQC: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. For each assigned proton resonance, find the corresponding cross-peak in the HSQC spectrum. The ¹³C chemical shift of this cross-peak corresponds to the carbon atom to which that proton is attached. For example, the proton at 5.22 ppm (H1) will show a correlation to the carbon at approximately 92.8 ppm (C1).

By following this workflow, all the non-exchangeable proton and carbon resonances of α-L-glucopyranose can be unambiguously assigned. The coupling constants obtained from the fine structure of the ¹H signals provide additional confirmation of the assignments and give valuable information about the sugar's conformation.

Application Notes and Protocols for In Vivo Use of alpha-L-Glucopyranose as a Non-Metabolizable Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of metabolic research and drug development, tracers are indispensable tools for elucidating the pharmacokinetics and biodistribution of molecules in vivo. While D-glucose is the primary carbohydrate source for cellular energy and is widely used in metabolic studies, its enantiomer, L-glucose, is not readily metabolized by most living organisms.[1] This characteristic makes L-glucose, and by extension its anomer alpha-L-glucopyranose, a promising candidate for use as a non-metabolizable tracer. Such a tracer can be employed to study physiological processes like tissue perfusion, vascular permeability, and the pharmacokinetics of glucose analogs without the confounding variable of metabolic consumption.

This document provides a comprehensive guide to the conceptual framework and generalized protocols for utilizing this compound as a non-metabolizable tracer in vivo. It is important to note that while the principles are based on established tracer methodologies, specific experimental data for this compound is limited. Therefore, the provided protocols should be considered as a starting point for experimental design and will require optimization for specific research applications.

Principle of a Non-Metabolizable Tracer

A non-metabolizable tracer, once introduced into a biological system, distributes throughout the body via the circulatory system but is not taken up and processed by metabolic pathways such as glycolysis. This allows researchers to track its movement and accumulation in various tissues, providing insights into:

  • Blood-Tissue Barrier Integrity: Assessing the permeability of barriers like the blood-brain barrier.

  • Tissue Perfusion: Measuring blood flow to different organs and tissues.

  • Pharmacokinetic Modeling: Determining the distribution and elimination kinetics of a glucose analog.

  • Control for Metabolizable Tracers: Serving as a control to differentiate between metabolic uptake and non-specific tissue accumulation when used alongside a metabolizable tracer like D-glucose.

L-glucose is not a natural substrate for hexokinase, the first enzyme in the glycolytic pathway, and is therefore not phosphorylated and trapped within cells for metabolism.[1] This makes it an ideal candidate for a non-metabolizable tracer.

Comparative Properties of D-Glucose and L-Glucose

The following table summarizes the key differences between D-glucose and L-glucose, highlighting why the latter is suitable as a non-metabolizable tracer.

PropertyD-GlucoseL-Glucose
Natural Abundance Abundant in nature.Not naturally occurring in most organisms.[1]
Metabolism Readily metabolized via glycolysis for energy production.Not significantly metabolized by most organisms.[1]
Cellular Uptake Actively transported into cells by glucose transporters (GLUTs).Uptake is generally negligible in most healthy tissues. Some studies suggest potential uptake in specific cancer cells.[2][3][4]
Interaction with Hexokinase Substrate for hexokinase, leading to phosphorylation.Not a substrate for hexokinase.[1]
Application as a Tracer Used to trace metabolic pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway).Used as a non-metabolizable tracer for perfusion, permeability, and pharmacokinetic studies.

Experimental Protocols

The following are generalized protocols for in vivo studies using a labeled this compound tracer. These protocols are based on standard methodologies for in vivo tracer experiments and should be adapted and optimized for the specific animal model, tracer label (radioactive or stable isotope), and research question.

Protocol 1: In Vivo Biodistribution Study of Labeled this compound

Objective: To determine the distribution of this compound in various tissues over time.

Materials:

  • Labeled this compound (e.g., 14C-labeled, 3H-labeled, or fluorescently labeled).

  • Experimental animals (e.g., mice or rats).

  • Anesthetic agent.

  • Saline solution (0.9% NaCl).

  • Syringes and needles for injection.

  • Blood collection tubes (e.g., EDTA-coated).

  • Surgical tools for tissue dissection.

  • Scintillation counter or appropriate imaging system for detecting the label.

  • Homogenizer.

  • Tissue solubilizer.

  • Scintillation cocktail.

Procedure:

  • Tracer Preparation: Dissolve the labeled this compound in sterile saline to the desired concentration. The exact concentration and specific activity will depend on the label and the experimental design.

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting may be required depending on the study's objective.

  • Tracer Administration: Anesthetize the animal. Administer a precise dose of the labeled this compound via intravenous (tail vein) or intraperitoneal injection.

  • Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection, collect blood samples via a suitable method (e.g., tail bleed, cardiac puncture at the terminal time point).

  • Tissue Harvesting: At the final time point, euthanize the animal and dissect the tissues of interest (e.g., brain, liver, kidney, muscle, heart, fat).

  • Sample Processing:

    • Blood: Centrifuge the blood samples to separate plasma.

    • Tissues: Weigh each tissue sample. Homogenize the tissues in a suitable buffer.

  • Quantification of Tracer:

    • For radiolabeled tracers, an aliquot of the plasma and tissue homogenate is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

    • For fluorescently labeled tracers, fluorescence intensity is measured using a fluorometer or an in vivo imaging system.

  • Data Analysis: Express the tracer concentration in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). Plot the tissue concentration over time to determine the biodistribution profile.

Protocol 2: Pharmacokinetic Analysis of this compound

Objective: To determine the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) of this compound.

Materials:

  • Same as Protocol 1.

  • Pharmacokinetic analysis software.

Procedure:

  • Tracer Preparation and Administration: Follow steps 1-3 from Protocol 1.

  • Serial Blood Sampling: Collect blood samples at multiple, closely spaced time points after tracer administration (e.g., 1, 2, 5, 10, 15, 30, 60, 90, 120 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Tracer Quantification: Measure the concentration of the labeled this compound in the plasma samples at each time point.

  • Pharmacokinetic Modeling: Plot the plasma concentration of the tracer versus time. Use pharmacokinetic modeling software to fit the data to an appropriate model (e.g., one-compartment or two-compartment model) and calculate key pharmacokinetic parameters.

Visualizations

G Conceptual Workflow for In Vivo Tracer Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Tracer Preparation (Labeled this compound) Administration Tracer Administration (e.g., IV Injection) Tracer_Prep->Administration Animal_Prep Animal Preparation (Acclimatization, Fasting) Animal_Prep->Administration Sampling Blood & Tissue Sampling (Time Course) Administration->Sampling Quantification Quantification of Label (e.g., Scintillation Counting) Sampling->Quantification Data_Analysis Data Analysis (Biodistribution, Pharmacokinetics) Quantification->Data_Analysis

Caption: Generalized workflow for an in vivo study using a labeled tracer.

G Metabolic Fate of D-Glucose vs. L-Glucose cluster_d_glucose D-Glucose (Metabolizable) cluster_l_glucose L-Glucose (Non-Metabolizable) D_Glucose D-Glucose GLUT_D Cellular Uptake (GLUTs) D_Glucose->GLUT_D Hexokinase_D Phosphorylation (Hexokinase) GLUT_D->Hexokinase_D Glycolysis Glycolysis & Further Metabolism Hexokinase_D->Glycolysis L_Glucose This compound GLUT_L Minimal Cellular Uptake L_Glucose->GLUT_L Hexokinase_L No Phosphorylation GLUT_L->Hexokinase_L No_Metabolism No Significant Metabolism Hexokinase_L->No_Metabolism

Caption: Differential cellular processing of D-glucose and L-glucose.

Conclusion

This compound holds significant potential as a non-metabolizable tracer for in vivo research. Its inability to be metabolized allows for the specific investigation of physiological and pharmacokinetic processes without the interference of cellular energy pathways. The provided application notes and generalized protocols offer a foundational framework for researchers to design and conduct studies utilizing this promising tool. It is imperative to underscore that these protocols are templates and require empirical optimization for each specific experimental context. Further research into the synthesis of labeled this compound and its detailed in vivo characterization will undoubtedly expand its application in biomedical research and drug development.

References

alpha-L-glucopyranose as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: α-L-Glucopyranose as a Chiral Building Block

Introduction

In the landscape of organic synthesis and drug development, the use of chiral building blocks is fundamental for the construction of complex, stereochemically defined molecules. While D-sugars, such as D-glucose, are abundant and widely used as starting materials from the chiral pool, their enantiomers, the L-sugars, are rare in nature.[1][2][3] This rarity, however, belies their significance. L-sugars are crucial components of numerous biologically active compounds, including antibiotics and clinically important nucleoside analogues.[2][] A prominent example is Lamivudine (3TC), an L-nucleoside analogue highly effective against HIV and hepatitis B.[2] The unique stereochemistry of L-sugars can lead to molecules with improved therapeutic properties, such as enhanced efficacy and reduced side effects, as they may interact differently with biological targets and be less susceptible to metabolic degradation.[3][5]

Due to their scarcity, L-sugars like L-glucose are typically not isolated from natural sources but are accessed through synthetic routes.[1][2][6] The most common and economically viable strategies involve the chemical transformation of readily available D-sugars.[2][6][7][8] These syntheses rely on a series of stereocontrolled reactions to invert specific chiral centers of a D-sugar precursor to arrive at the target L-sugar configuration. One powerful strategy is the "head-to-tail" inversion, which involves switching the functional groups at the C1 and C5 positions of a D-hexose to generate the corresponding L-enantiomer.[8]

This document provides an overview of the synthetic strategies, protecting group considerations, and detailed protocols for utilizing α-L-glucopyranose and its derivatives as chiral building blocks in organic synthesis.

Strategic Considerations in L-Sugar Synthesis

The synthesis of L-glucose derivatives from D-glucose is a multi-step process that hinges on two core principles:

  • Orthogonal Protection: The multiple hydroxyl groups of the starting sugar must be selectively masked with protecting groups to allow for specific chemical manipulation at desired positions.[9][10] The choice of protecting groups is critical, as they must be stable to a given set of reaction conditions and removable under conditions that do not affect other parts of the molecule.

  • Stereochemical Inversion: Key steps in the synthesis are designed to invert the stereochemistry at one or more carbon atoms. This can be achieved through various reactions, including oxidation-reduction sequences, nucleophilic substitution with inversion of configuration (e.g., SN2), or epimerization.[11]

G cluster_D D-Sugar Domain cluster_L L-Sugar Domain D_Glucose D-Glucose (Starting Material) Protected_D Orthogonally Protected D-Glucose D_Glucose->Protected_D Protection Intermediate Key Intermediate (e.g., C-Glycoside) Protected_D->Intermediate Functionalization (e.g., C1-C5 switch prep) Inverted_Intermediate Stereochemically Inverted Intermediate Intermediate->Inverted_Intermediate Stereochemical Inversion Protected_L Protected L-Glucose Derivative Inverted_Intermediate->Protected_L Modification Target_L Target Molecule (e.g., L-Nucleoside) Protected_L->Target_L Deprotection & Final Synthesis

Caption: General workflow for synthesizing L-sugar derivatives from D-glucose.

Protecting Group Strategies for Carbohydrates

The success of any carbohydrate synthesis relies on a robust protecting group strategy. The choice depends on the desired regioselectivity and the stability required for subsequent reaction steps. The primary hydroxyl (at C6) is generally more reactive and less sterically hindered than the secondary hydroxyls, allowing for selective protection with bulky reagents like trityl or silyl (B83357) ethers.[10][12] Vicinal cis-diols can be selectively protected as cyclic acetals (e.g., isopropylidene acetals), while trans-diols can form benzylidene acetals.[10][12]

G cluster_Primary Primary OH (C6) cluster_Secondary Secondary OHs (C2, C3, C4) cluster_Diol Vicinal Diols (e.g., C4, C6) Start α-L-Glucopyranose P1 Bulky Ethers (Tr, TBDPS) Start->P1 Selective Protection (Steric Hindrance) S1 Acyl Groups (Ac, Bz) Start->S1 Global Protection (e.g., Ac₂O, Pyridine) S2 Alkyl Ethers (Bn, PMB) Start->S2 Global Protection (e.g., NaH, BnBr) D1 Cyclic Acetals (Benzylidene) Start->D1 Diol-Specific Protection

Caption: Logic of selective protection strategies for hydroxyl groups.

Table 1: Common Protecting Groups in Carbohydrate Synthesis

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsNotes
Ether Type
BenzylBnNaH, Benzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C)Stable to most acidic and basic conditions.[9][12]
TritylTrTrityl chloride (TrCl), Pyridine (B92270)Mild acid (e.g., aq. AcOH)Highly selective for primary hydroxyls due to steric bulk.[9][12]
tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleFluoride source (e.g., TBAF) or acidGood for primary hydroxyls; removable without affecting many other groups.[9][12]
Ester Type
AcetylAcAcetic anhydride (B1165640) (Ac₂O), PyridineBasic hydrolysis (e.g., NaOMe in MeOH)Can participate in glycosylation reactions (anchimeric assistance).[12][13]
BenzoylBzBenzoyl chloride (BzCl), PyridineBasic hydrolysis (e.g., NaOMe in MeOH)More stable than acetyl groups; also provides anchimeric assistance.[12][13]
Acetal Type
IsopropylideneAcetonideAcetone, Acid catalyst (e.g., H₂SO₄)Aqueous acid (e.g., aq. AcOH)Protects cis-vicinal diols by forming a five-membered ring.[10][12]
BenzylideneBenzaldehyde, Lewis acid (e.g., ZnCl₂)Aqueous acid or catalytic hydrogenationProtects 4,6-diols in hexopyranosides by forming a six-membered ring.[10][12]

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of L-sugar derivatives from D-sugar precursors, illustrating the "head-to-tail" inversion strategy.[8][14]

Protocol 1: Synthesis of a C-Glucosyl Ketone Intermediate from D-Glucose

This procedure converts a protected D-glucose derivative into a C-glycoside, a key step in rearranging the carbon skeleton for inversion.

  • Materials: D-glucose, pentan-2,4-dione, sodium bicarbonate (NaHCO₃), trityl chloride (TrCl), acetic anhydride (Ac₂O), pyridine, dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), toluene, water.

  • Procedure:

    • Step 1 (Knoevenagel Condensation): To a solution of D-glucose in water, add pentan-2,4-dione and NaHCO₃. Stir the mixture at room temperature until TLC analysis indicates consumption of the starting material. Neutralize the reaction, concentrate under reduced pressure, and purify the residue to obtain the initial adduct.

    • Step 2 (Selective Protection of C6-OH): Dissolve the adduct from Step 1 in pyridine. Add trityl chloride portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with methanol and remove volatiles under reduced pressure. Extract the product with DCM, wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

    • Step 3 (Acetylation of Secondary OHs): Dissolve the tritylated product from Step 2 in pyridine and cool to 0°C. Add acetic anhydride dropwise. Stir the mixture at room temperature for 4-6 hours. Quench with methanol, co-evaporate with toluene, and extract with DCM. Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify to yield the fully protected C-glucosyl ketone.

Table 2: Representative Data for C-Glucosyl Ketone Synthesis

StepProductReagentsTypical Yield
1-33'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanoneD-Glucose, Pentan-2,4-dione, TrCl, Ac₂O~85% (over 3 steps)

Protocol 2: Oxidative Decarboxylation to form L-Sugar Precursor

This key step completes the C1-C5 inversion, transforming the C-glycoside into a protected L-sugar derivative.

  • Materials: C-glucosyl ketone from Protocol 1, trimethylsilyl (B98337) chloride (TMSCl), sodium iodide (NaI), acetonitrile (B52724) (MeCN), TEMPO, diacetoxyiodobenzene (B1259982) (DIB), lead(IV) tetraacetate (Pb(OAc)₄), tetrahydrofuran (B95107) (THF), acetic acid (AcOH).

  • Procedure:

    • Step 1 (Silyl Enol Ether Formation & Oxidation): Convert the C-glucosyl ketone into a silyl enol ether using TMSCl and NaI. The resulting intermediate is then oxidized to a carboxylic acid using TEMPO and DIB in a mixture of MeCN and water.

    • Step 2 (Oxidative Decarboxylation): Dissolve the carboxylic acid from Step 1 in a THF/AcOH mixture. Add lead(IV) tetraacetate (Pb(OAc)₄) and stir at room temperature. The reaction proceeds via oxidative decarboxylation to form the anomeric acetate (B1210297) of the desired L-glucose derivative.[8]

    • Workup and Purification: Quench the reaction, concentrate the solvent, and purify the residue by column chromatography to isolate the protected L-sugar.

Table 3: Representative Data for L-Sugar Precursor Synthesis

StepKey TransformationReagentsTypical Yield
1Oxidation to Carboxylic AcidTEMPO, DIB~85% (for 2 steps)
2Oxidative DecarboxylationPb(OAc)₄~80%

Application in L-Nucleoside Synthesis

A primary application for L-sugar building blocks is the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents.[2][] The synthesis involves coupling the activated L-sugar with a heterocyclic base. The most widely used method is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which couples a silylated nucleobase with an electrophilic sugar derivative (e.g., an anomeric acetate) in the presence of a Lewis acid catalyst.[15]

G LSugar Protected L-Sugar Derivative (e.g., per-O-acetyl-L-glucose) Coupling Vorbrüggen Glycosylation (Lewis Acid Catalyst) LSugar->Coupling Base Nucleobase (e.g., Thymine, Uracil) SilylBase Silylated Nucleobase Base->SilylBase Silylation (e.g., HMDS) SilylBase->Coupling ProtectedNuc Protected L-Nucleoside Coupling->ProtectedNuc FinalNuc Final L-Nucleoside ProtectedNuc->FinalNuc Deprotection (e.g., NaOMe)

Caption: Workflow for the synthesis of L-nucleosides via Vorbrüggen glycosylation.

References

Application of alpha-L-Glucopyranose in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Glucopyranose, the L-enantiomer of the naturally abundant D-glucose, represents a unique tool in drug discovery and development. Unlike its D-counterpart, L-glucose is not readily metabolized by most organisms, including humans, making it a valuable molecule for specific biochemical and therapeutic investigations. Its primary applications lie in its use as a stable, non-metabolizable control in glucose transport and metabolism studies, and as a key component in substrates for the characterization of specific enzymes, such as α-L-glucosidases. This document provides an overview of these applications, with detailed protocols for relevant experimental setups.

Key Applications in Drug Discovery

The utility of this compound in drug discovery can be categorized into two main areas:

  • As a Non-Metabolizable Control: Due to its resistance to phosphorylation by hexokinase, the initial enzyme in glycolysis, this compound serves as an excellent negative control in studies of glucose uptake, transport, and metabolism.[1] This is particularly relevant in the study of cancer metabolism, where altered glucose utilization is a hallmark, and in diabetes research for dissecting the mechanisms of glucose transporters like GLUTs and SGLTs.[2][3][4]

  • As a Substrate for Specific Glycosidases: While rare, enzymes that specifically recognize and hydrolyze L-sugars exist in some microorganisms. The discovery of bacterial α-L-glucosidases has opened avenues for the development of specific assays to screen for inhibitors of these enzymes. Such inhibitors could have applications as antimicrobial agents or as tools to study the biological roles of these unique enzymes.

Application 1: α-L-Glucopyranose as a Substrate for α-L-Glucosidase Activity Assays

The identification of α-L-glucosidases from bacteria such as Cecembia lonarensis allows for the development of specific enzymatic assays.[5][6] These assays are crucial for screening and characterizing potential inhibitors of these enzymes. A common method involves the use of a chromogenic substrate, p-nitrophenyl-α-L-glucopyranoside (pNP-α-L-Glc), which upon hydrolysis by α-L-glucosidase, releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

Quantitative Data: Kinetic Parameters of Bacterial α-L-Glucosidases

The following table summarizes the kinetic parameters of two α-L-glucosidases from Cecembia lonarensis with p-nitrophenyl-α-L-glucopyranoside as the substrate.[5]

EnzymeKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
ClAgl29A1.8 ± 0.119 ± 0.411
ClAgl29B0.93 ± 0.0632 ± 0.934
Experimental Protocol: α-L-Glucosidase Inhibition Assay

This protocol describes a method for screening potential inhibitors of α-L-glucosidase using p-nitrophenyl-α-L-glucopyranoside as a substrate.

Materials:

  • α-L-Glucosidase (e.g., from Cecembia lonarensis)

  • p-Nitrophenyl-α-L-glucopyranoside (pNP-α-L-Glc)

  • Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNP-α-L-Glc in phosphate buffer.

    • Prepare a working solution of α-L-glucosidase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the α-L-glucosidase solution.

    • Control wells (no inhibitor): Add 75 µL of phosphate buffer and 25 µL of the α-L-glucosidase solution.

    • Blank wells (no enzyme): Add 100 µL of phosphate buffer.

    • Positive control wells: Add 50 µL of phosphate buffer, 25 µL of the positive control solution, and 25 µL of the α-L-glucosidase solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for 5-10 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the pNP-α-L-Glc solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at the optimal temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction by adding a stop solution (e.g., 100 µL of 0.2 M Na₂CO₃) before reading the absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction and Measurement cluster_analysis Data Analysis p1 Prepare pNP-α-L-Glc Solution a1 Add Buffer, Test Compound, and Enzyme p1->a1 p2 Prepare α-L-Glucosidase Solution p2->a1 p3 Prepare Test Compound Dilutions p3->a1 r1 Pre-incubate a1->r1 r2 Initiate with Substrate r1->r2 r3 Incubate and Measure Absorbance (405 nm) r2->r3 d1 Calculate Reaction Rates r3->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for the α-L-glucosidase inhibition assay.

Application 2: α-L-Glucopyranose in Glucose Transport and Metabolism Studies

Given its structural similarity to D-glucose but metabolic inertness, this compound is an indispensable tool for elucidating the mechanisms of glucose transporters and metabolic pathways.

Use in Competitive Binding and Uptake Assays

In studies of glucose transporters such as the GLUT family and sodium-glucose cotransporters (SGLTs), radiolabeled or fluorescently tagged D-glucose analogs are often used. To demonstrate the specificity of the transport process, unlabeled L-glucose is frequently used as a negative control in competitive inhibition experiments. A lack of inhibition by L-glucose, in contrast to inhibition by unlabeled D-glucose, confirms that the observed uptake is specific to the D-enantiomer and mediated by a transporter.[7][8]

Experimental Protocol: Cellular Glucose Uptake Assay using L-Glucose as a Control

This protocol outlines a general procedure for a competitive glucose uptake assay in a cell line expressing a glucose transporter of interest.

Materials:

  • Cell line of interest cultured in appropriate media

  • Radiolabeled D-glucose (e.g., [³H]-2-deoxy-D-glucose or [¹⁴C]-D-glucose)

  • Unlabeled D-glucose

  • Unlabeled L-glucose

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Seed cells in a multi-well plate (e.g., 24-well) and grow to a confluent monolayer.

  • Preparation for Uptake:

    • Wash the cells twice with warm uptake buffer.

    • Pre-incubate the cells in uptake buffer for 15-30 minutes at 37°C to deplete intracellular glucose.

  • Competitive Inhibition Setup:

    • Prepare uptake solutions containing a fixed concentration of radiolabeled D-glucose and varying concentrations of unlabeled D-glucose (for positive control of competition) or unlabeled L-glucose (for negative control). A typical range for competitors is from 0 to 100 mM.

  • Uptake Assay:

    • Remove the pre-incubation buffer and add the prepared uptake solutions to the respective wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabeled glucose.

  • Cell Lysis and Quantification:

    • Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).

    • Plot the normalized radioactivity (as a percentage of the control with no competitor) against the concentration of the unlabeled sugar (D-glucose or L-glucose).

    • A dose-dependent decrease in radioactivity with increasing concentrations of D-glucose would indicate specific, competitive uptake. A lack of significant decrease with L-glucose would confirm the stereospecificity of the transporter.

Visualization of Glucose Transporter Specificity

glucose_transporter_specificity cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space d_glucose D-Glucose transporter Glucose Transporter d_glucose->transporter Binding and Transport l_glucose L-Glucose l_glucose->transporter No significant binding or transport d_glucose_in D-Glucose transporter->d_glucose_in metabolism Metabolism d_glucose_in->metabolism

Caption: Specificity of glucose transporters for D-glucose over L-glucose.

Signaling Pathways

Currently, there is limited evidence to suggest that this compound directly modulates specific signaling pathways in mammalian cells in a manner that is therapeutically relevant. Its primary role in the context of signaling is as a control to demonstrate that observed effects are due to D-glucose metabolism and the subsequent activation of glucose-sensing pathways, rather than a non-specific effect of a hexose (B10828440) sugar.[9] For instance, in studies of insulin (B600854) signaling or cancer-related metabolic pathways like the Warburg effect, L-glucose can be used to confirm that the signaling cascade is initiated by the metabolic consequences of D-glucose uptake and not by the mere presence of a sugar.[2][10]

Visualization of L-Glucose as a Control in a Simplified Glucose Signaling Pathway

glucose_signaling_control cluster_stimulus Stimulus cluster_pathway Cellular Response d_glucose D-Glucose uptake Transporter-mediated Uptake d_glucose->uptake l_glucose L-Glucose l_glucose->uptake No significant uptake metabolism Glycolysis & Metabolism uptake->metabolism signaling Downstream Signaling (e.g., Insulin Pathway, mTOR) metabolism->signaling response Cellular Response (e.g., Growth, Proliferation) signaling->response

Caption: L-Glucose as a negative control in D-glucose-mediated signaling.

Conclusion and Future Perspectives

This compound is a valuable, albeit specialized, tool in the drug discovery and development toolkit. Its primary strength lies in its metabolic inactivity, which makes it an ideal negative control for dissecting the intricacies of glucose transport and metabolism. The discovery of enzymes that specifically process L-sugars provides a novel platform for developing targeted antimicrobial agents.

Future research may focus on the synthesis of this compound derivatives with novel biological activities.[11][12] For instance, conjugating this compound to other molecules could create probes for studying specific biological processes or targeted drug delivery systems, particularly for cancer cells that have shown some capacity for L-glucose uptake.[2] As our understanding of the subtle differences in cellular recognition of stereoisomers grows, so too may the applications of this compound in designing novel therapeutic strategies.

References

Application Notes and Protocols for Studying Protein-Carbohydrate Interactions with alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The specific recognition of carbohydrate moieties, such as alpha-L-glucopyranose, by proteins like lectins, enzymes, and antibodies, is crucial for cellular function and signaling. Understanding the thermodynamics and kinetics of these interactions is paramount for the development of novel therapeutics and diagnostics.

This document provides detailed application notes and experimental protocols for the characterization of protein-alpha-L-glucopyranose interactions using key biophysical techniques. While specific quantitative data for this compound interactions is scarce in publicly available literature, the principles and methodologies described herein are directly applicable. For illustrative purposes, quantitative data for the closely related alpha-D-glucopyranose isomer is presented.

Data Presentation: Quantitative Analysis of Protein-Glucopyranose Interactions

Disclaimer: The following tables summarize quantitative data for protein interactions with alpha-D-glucopyranose , due to the limited availability of such data for the this compound isomer. These values serve as a reference for the types of data obtained from the described experimental techniques and for illustrating the application of these methods.

Table 1: Thermodynamic Parameters of Protein-alpha-D-Glucopyranose Interactions Measured by Isothermal Titration Calorimetry (ITC)

ProteinLigandKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
Concanavalin AMethyl-α-D-glucopyranoside200-8.23.11.0Fictional Example
Glucose/Galactose-binding protein (GGBP)α-D-Glucose0.5-11.42.51.0Fictional Example
Yeast Hexokinase Aα-D-Glucose110-5.51.21.0Fictional Example

Table 2: Kinetic Parameters of Protein-alpha-D-Glucopyranose Interactions Measured by Surface Plasmon Resonance (SPR)

Protein (Ligand Immobilized)Analytekon (M-1s-1)koff (s-1)Kd (µM)Reference
Anti-glucose Antibodyα-D-Glucopyranose1.5 x 1043.0 x 10-3200Fictional Example
Mannose-binding Lectinα-D-Glucopyranose2.0 x 1035.0 x 10-225Fictional Example
Glucose Transporter 1 (GLUT1)α-D-Glucopyranose5.0 x 1051.0 x 10-10.2Fictional Example

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry) in a single experiment.[1][2]

Protocol: Characterizing Protein-alpha-L-Glucopyranose Interaction using ITC

  • Sample Preparation:

    • Prepare a solution of the purified protein (e.g., 20-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare a concentrated solution of this compound (e.g., 200-500 µM) in the exact same buffer to minimize heats of dilution.[3]

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

    • Load the protein solution into the sample cell (typically ~200 µL for modern instruments).[4]

    • Load the this compound solution into the injection syringe (typically ~40 µL).[4]

    • Equilibrate the system to the desired experimental temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial data point to be discarded during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic parameters (kon, koff) and the dissociation constant (Kd).[5]

Protocol: Kinetic Analysis of Protein-alpha-L-Glucopyranose Interaction using SPR

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the protein (ligand) onto the activated surface via amine coupling. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected Kd.

  • Binding Measurement:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of this compound over the ligand and reference surfaces for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about protein-ligand interactions, including binding site mapping and affinity determination. Chemical shift perturbation (CSP) is a common method.[6][7]

Protocol: Mapping the Binding Site and Determining Affinity of Protein-alpha-L-Glucopyranose Interaction by NMR

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled protein.

    • Prepare a concentrated stock solution of unlabeled this compound.

    • Prepare an initial NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).[8]

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein to serve as a reference.

    • Titrate small aliquots of the concentrated this compound solution into the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

  • Data Analysis for Binding Site Mapping:

    • Overlay the HSQC spectra from the titration series.

    • Identify the amide cross-peaks that show significant chemical shift changes upon addition of this compound.

    • Map these perturbed residues onto the 3D structure of the protein to identify the binding site.

  • Data Analysis for Affinity Determination:

    • Calculate the weighted average chemical shift perturbation for each affected residue at each ligand concentration.

    • Plot the chemical shift changes against the molar ratio of ligand to protein.

    • Fit the binding isotherms to a suitable binding equation to determine the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-carbohydrate complex, revealing the precise atomic interactions at the binding interface.[9]

Protocol: Structural Determination of a Protein-alpha-L-Glucopyranose Complex

  • Crystallization:

    • Co-crystallization: Mix the purified protein with a molar excess of this compound and set up crystallization screens to find conditions that yield crystals of the complex.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing this compound and allow the sugar to diffuse into the crystal and bind to the protein.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem, often by molecular replacement using a known structure of the apo-protein as a search model.

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the atomic coordinates of the model against the experimental data to improve the fit and stereochemistry.

  • Structure Analysis:

    • Analyze the final refined structure to identify the specific hydrogen bonds, van der Waals interactions, and water-mediated contacts between the protein and this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_binding_studies Binding Analysis cluster_structural_studies Structural Analysis cluster_data_analysis Data Interpretation Protein_Purification Protein Purification & Characterization ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR NMR NMR Spectroscopy Protein_Purification->NMR XRay X-ray Crystallography Protein_Purification->XRay Ligand_Preparation This compound Solution Preparation Ligand_Preparation->ITC Ligand_Preparation->SPR Ligand_Preparation->NMR Ligand_Preparation->XRay Thermo_Kinetics Thermodynamic & Kinetic Parameters ITC->Thermo_Kinetics SPR->Thermo_Kinetics NMR->Thermo_Kinetics Binding_Site Binding Site Mapping NMR->Binding_Site Structure 3D Structure of Complex XRay->Structure Structure->Binding_Site

Caption: Experimental workflow for characterizing protein-carbohydrate interactions.

Signaling_Pathway cluster_recognition Initial Recognition cluster_activation Pathway Activation cluster_amplification Signal Amplification cluster_effector Effector Functions Carbohydrate This compound on Cell Surface Lectin Lectin Binding Carbohydrate->Lectin MASP MASP Activation Lectin->MASP C4 C4 Cleavage MASP->C4 C2 C2 Cleavage MASP->C2 C3_convertase C3 Convertase Assembly C4->C3_convertase C2->C3_convertase C3_cleavage C3 Cleavage C3_convertase->C3_cleavage C3b Opsonization (C3b) C3_cleavage->C3b C3a Inflammation (C3a) C3_cleavage->C3a C5_convertase C5 Convertase Assembly C3_cleavage->C5_convertase C5_cleavage C5 Cleavage C5_convertase->C5_cleavage MAC Membrane Attack Complex (MAC) C5_cleavage->MAC Cell_Lysis Pathogen Lysis MAC->Cell_Lysis

Caption: Illustrative lectin-mediated signaling pathway.

Logical_Relationships ITC ITC Thermodynamics Thermodynamics (Kd, ΔH, ΔS) ITC->Thermodynamics SPR SPR SPR->Thermodynamics Kinetics Kinetics (kon, koff) SPR->Kinetics NMR NMR NMR->Thermodynamics Binding_Site Binding Site Information NMR->Binding_Site XRay X-ray Crystallography Structure High-Resolution Structure XRay->Structure Structure->Binding_Site

Caption: Logical relationships between experimental techniques and obtained data.

References

protocol for glycosylation reaction using alpha-L-glucopyranose donor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Protocols for Stereoselective α-L-Glycosylation

Introduction

Glycosylation, the enzymatic or chemical process of forming glycosidic bonds, is fundamental to the synthesis of complex carbohydrates and glycoconjugates. These molecules are vital in numerous biological processes, including cell recognition, immune response, and signaling.[1] This document provides detailed protocols for chemical glycosylation using activated donors derived from α-L-glucopyranose, an unnatural enantiomer of glucose. The synthesis of L-glycosides is of significant interest in drug development for creating novel bioactive compounds and therapeutic agents.[2] The protocols focus on achieving high stereoselectivity for the α-glycosidic linkage, a common challenge in carbohydrate chemistry.

Core Concepts in α-Selective Glycosylation

A chemical glycosylation reaction involves three primary components: a glycosyl donor, a glycosyl acceptor, and a promoter.[3]

  • Glycosyl Donor : A carbohydrate with a leaving group at the anomeric position (C-1). For the synthesis of an α-L-glycoside, a key strategy involves using a donor with a "non-participating" protecting group at the C-2 position.

  • Glycosyl Acceptor : A molecule, often an alcohol (ROH), with a nucleophilic hydroxyl group that attacks the anomeric carbon of the donor.[4]

  • Promoter/Activator : A chemical reagent, typically a Lewis acid, that activates the leaving group on the donor, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[4]

Stereochemical Control : The protecting group at the C-2 position of the glycosyl donor is critical for controlling the stereochemical outcome.[4]

  • Non-Participating Groups (e.g., benzyl (B1604629) ether, -OBn): These groups do not interact with the anomeric center. Their presence allows the acceptor to attack from the alpha face, leading to the desired 1,2-cis product (an α-glycoside in the glucose series).[4]

  • Participating Groups (e.g., acetyl ester, -OAc): These groups form a transient cyclic acyloxonium ion intermediate that blocks the alpha face, forcing the acceptor to attack from the beta face, resulting in a 1,2-trans product (a β-glycoside).[5]

Therefore, to synthesize an α-L-glucoside, the L-glucose donor must be protected with non-participating groups, such as benzyl ethers.

Protocol 1: Koenigs-Knorr Glycosylation with an α-L-Glucopyranosyl Halide Donor

The Koenigs-Knorr reaction is a classical method for glycoside synthesis that uses a glycosyl halide donor and a heavy metal salt promoter, such as silver(I) oxide or silver(I) carbonate.[6][7] The use of a catalytic amount of TMSOTf can significantly accelerate the reaction.[8]

Experimental Protocol

A. Materials

  • Glycosyl Donor : 2,3,4,6-Tetra-O-benzyl-α-L-glucopyranosyl bromide (prepared from L-glucose)

  • Glycosyl Acceptor : An alcohol (ROH) (1.0 equivalent)

  • Promoter : Silver(I) carbonate (Ag₂CO₃) (1.5 equivalents)

  • Solvent : Anhydrous dichloromethane (B109758) (DCM)

  • Additives : Activated 4 Å molecular sieves

  • Work-up Reagents : Celite®, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄)

B. Procedure

  • Preparation : To a flame-dried round-bottom flask under an inert argon atmosphere, add the glycosyl acceptor (1.0 eq.) and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the 2,3,4,6-Tetra-O-benzyl-α-L-glucopyranosyl bromide donor (1.2 eq.) in anhydrous DCM.

  • Reaction : To the acceptor solution, add silver carbonate (1.5 eq.).

  • Slowly add the solution of the glycosyl donor to the stirring acceptor/promoter suspension at a controlled temperature (typically between 0°C and room temperature).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is often complete within 2-4 hours.[3]

  • Work-up : Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad with additional DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification : Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired α-L-glucoside.

Protocol 2: Schmidt Glycosylation with an α-L-Glucopyranosyl Trichloroacetimidate (B1259523) Donor

The Schmidt glycosylation method utilizes a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method is known for its high efficiency and versatility.[3]

Experimental Protocol

A. Materials

  • Glycosyl Donor : 2,3,4,6-Tetra-O-benzyl-L-glucopyranosyl trichloroacetimidate (1.2 equivalents)

  • Glycosyl Acceptor : An alcohol (ROH) (1.0 equivalent)

  • Promoter : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equivalents)

  • Solvent : Anhydrous dichloromethane (DCM) or a mixture of DCM/diethyl ether

  • Additives : Activated powdered molecular sieves (3 Å or 4 Å)

  • Work-up Reagents : Triethylamine (B128534) or pyridine (B92270) (for quenching), saturated aqueous NaHCO₃, Celite®, anhydrous Na₂SO₄

B. Procedure

  • Preparation : Add the glycosyl acceptor (1.0 eq.), glycosyl donor (1.2 eq.), and activated molecular sieves to a flame-dried flask under an argon atmosphere.

  • Dissolve the components in anhydrous DCM.

  • Reaction : Cool the mixture to the desired temperature (typically between -40°C and 0°C).

  • Slowly add a solution of TMSOTf (0.1-0.3 eq.) in DCM to the reaction mixture. The formation of an α-glycoside is favored at lower temperatures.

  • Stir the mixture for 1-2 hours, monitoring progress by TLC.[9]

  • Work-up : Once the donor is consumed, quench the reaction by adding triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude product by silica gel column chromatography.

Data Presentation

The efficiency and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, and reaction conditions. The following table provides representative data for glycosylations using per-benzylated (non-participating) glucose donors, which favors α-glycoside formation.

Glycosylation MethodDonor TypePromoterTemp (°C)Time (h)Typical Yield (%)Typical α:β RatioReference(s)
Koenigs-Knorr Glycosyl BromideAg₂O / TMSOTf25< 0.590-99%Varies, α favored[8]
Schmidt TrichloroacetimidateTMSOTf-40 to 01-285-95%>10:1 (α favored)[3][9]
Thioglycoside Phenyl ThioglycosideNIS / TfOH-60 to 00.5-180-90%Varies, α favored[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry flask under Argon B Add Acceptor (1.0 eq) & Molecular Sieves A->B C Add anhydrous Solvent (DCM) B->C D Add Donor (1.2 eq) C->D E Cool mixture (-40°C to 0°C) D->E F Add Promoter (e.g., TMSOTf) dropwise E->F G Stir and Monitor by TLC F->G H Quench Reaction (e.g., Triethylamine) G->H I Filter through Celite® H->I J Aqueous Wash (NaHCO₃, Brine) I->J K Dry (Na₂SO₄), Filter, Concentrate J->K L Purify by Column Chromatography K->L M Pure α-L-Glycoside L->M Characterize Product

Caption: General experimental workflow for a chemical glycosylation reaction.

stereocontrol_logic cluster_protecting_group Choice of C-2 Protecting Group cluster_mechanism Reaction Pathway cluster_outcome Stereochemical Outcome Start Glycosyl Donor (L-Glucose Derivative) PG_Choice Protecting Group at C-2? Start->PG_Choice Participating Participating Group (e.g., Acetyl, -OAc) PG_Choice->Participating Yes NonParticipating Non-Participating Group (e.g., Benzyl, -OBn) PG_Choice->NonParticipating No Mech_P Neighboring Group Participation Participating->Mech_P Mech_NP Direct Sₙ1/Sₙ2-like Attack NonParticipating->Mech_NP Product_Beta 1,2-trans Product (β-L-Glycoside) Mech_P->Product_Beta Product_Alpha 1,2-cis Product (α-L-Glycoside) Mech_NP->Product_Alpha

Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.

References

Application Notes and Protocols for Enzymes Utilizing alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the characterization and study of enzymes known to utilize alpha-L-glucopyranose as a substrate. Given the stereospecificity of most enzymes, which typically recognize D-glucose, the enzymes described herein represent unique instances of biocatalysts capable of acting on the L-enantiomer of glucose. This information is valuable for researchers in fields ranging from microbial metabolism and enzymology to synthetic biology and drug development.

L-Glucose Dehydrogenase (LgdA) from Paracoccus sp. 43P

Paracoccus sp. 43P, a soil bacterium, has been identified to possess a specific catabolic pathway for L-glucose, initiated by the NAD+-dependent enzyme L-glucose dehydrogenase (LgdA). This enzyme catalyzes the oxidation of L-glucose to L-glucono-1,5-lactone, which is the first step in its conversion to central metabolites.

Quantitative Data

The kinetic parameters of purified recombinant L-glucose dehydrogenase (LgdA) from Paracoccus sp. 43P have been determined for various substrates.

SubstrateK_m_ (mM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹·mM⁻¹)
L-Glucose44.4 ± 6.3710 ± 2416.0
scyllo-Inositol5.3 ± 0.311,000 ± 2002,100
myo-Inositol81.0 ± 5.07,800 ± 20096.3
D-Glucose1,100 ± 1001,200 ± 401.1

Data sourced from a study on the L-glucose catabolic pathway in Paracoccus species 43P.

Metabolic Pathway

The catabolism of L-glucose in Paracoccus sp. 43P proceeds through a multi-step enzymatic pathway, ultimately yielding intermediates of central metabolism.

L_Glucose_Catabolism L_Glc This compound L_Glc_lactone L-Glucono-1,5-lactone L_Glc->L_Glc_lactone LgdA (L-Glucose Dehydrogenase) NAD+ -> NADH L_Gluconate L-Gluconate L_Glc_lactone->L_Gluconate Spontaneous hydrolysis Metabolites Further Metabolites L_Gluconate->Metabolites Lgn Pathway Enzymes

L-Glucose catabolic pathway initiation in Paracoccus sp. 43P.
Experimental Protocol: Assay for L-Glucose Dehydrogenase (LgdA) Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of L-glucose dehydrogenase by monitoring the production of NADH.

Materials:

  • Purified LgdA enzyme solution

  • This compound solution (substrate)

  • NAD+ solution

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

    • 850 µl of 100 mM Tris-HCl, pH 8.0

    • 100 µl of 10 mM NAD+ solution (final concentration 1 mM)

    • 50 µl of L-glucose solution of varying concentrations (e.g., 0-100 mM final concentration for K_m_ determination)

  • Equilibrate the mixture: Incubate the cuvette at 25°C for 5 minutes to ensure the reaction mixture reaches the desired temperature.

  • Initiate the reaction: Add a small, known amount of purified LgdA enzyme solution to the cuvette and mix gently by inversion.

  • Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate of NADH formation is directly proportional to the enzyme activity.

  • Calculate the enzyme activity: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

LgdA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Tris-HCl Buffer Mix Mix Buffer, NAD+, and L-Glucose in Cuvette Prep_Buffer->Mix Prep_NAD Prepare NAD+ Solution Prep_NAD->Mix Prep_Substrate Prepare L-Glucose Solution Prep_Substrate->Mix Equilibrate Equilibrate at 25°C Mix->Equilibrate Add_Enzyme Add LgdA Enzyme Equilibrate->Add_Enzyme Measure_Abs Measure A340nm over time Add_Enzyme->Measure_Abs Plot Plot A340nm vs. Time Measure_Abs->Plot Calculate_Rate Calculate Initial Velocity (V) Plot->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

Workflow for L-Glucose Dehydrogenase (LgdA) activity assay.

D-threo-Aldose 1-Dehydrogenase from Burkholderia caryophylli

The bacterium Burkholderia caryophylli (previously known as Pseudomonas caryophylli) possesses an enzyme named D-threo-aldose 1-dehydrogenase. This enzyme exhibits broad substrate specificity and is capable of oxidizing L-glucose in the presence of NAD+.[1]

Quantitative Data

The kinetic parameters for the purified D-threo-aldose 1-dehydrogenase from Burkholderia caryophylli have been reported.[1]

SubstrateK_m_ (mM)
L-Glucose15
L-Xylose4.5
D-Arabinose2.8
L-Fucose2.1

Data from Sasajima & Sinskey (1979).[1]

The enzyme has an optimal pH of 10 and a molecular weight of approximately 70,000 Da.[1]

Reaction Catalyzed

D-threo-aldose 1-dehydrogenase catalyzes the NAD+-dependent oxidation of the aldehyde group of various aldoses, including L-glucose.

D_threo_aldose_dehydrogenase_reaction L_Glc This compound L_Glc_lactone L-Glucono-1,5-lactone L_Glc->L_Glc_lactone D-threo-aldose 1-dehydrogenase NAD+ -> NADH

Reaction catalyzed by D-threo-aldose 1-dehydrogenase.
Experimental Protocol: Assay for D-threo-Aldose 1-Dehydrogenase Activity

This protocol is adapted from general dehydrogenase assays and the specific information available for D-threo-aldose 1-dehydrogenase.

Materials:

  • Purified D-threo-aldose 1-dehydrogenase enzyme solution

  • This compound solution (substrate)

  • NAD+ solution

  • Glycine-NaOH buffer (100 mM, pH 10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

    • 850 µl of 100 mM Glycine-NaOH, pH 10.0

    • 100 µl of 10 mM NAD+ solution (final concentration 1 mM)

    • 50 µl of L-glucose solution of varying concentrations (e.g., 0-50 mM final concentration for K_m_ determination)

  • Equilibrate the mixture: Incubate the cuvette at a suitable temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction: Add a known amount of the purified enzyme solution to the cuvette and mix gently.

  • Monitor the reaction: Immediately measure the increase in absorbance at 340 nm over time, as described for the LgdA assay.

  • Calculate the enzyme activity: Calculate the rate of NADH formation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

D_threo_aldose_dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Glycine-NaOH Buffer (pH 10.0) Mix Combine Buffer, NAD+, and L-Glucose Prep_Buffer->Mix Prep_NAD Prepare NAD+ Solution Prep_NAD->Mix Prep_Substrate Prepare L-Glucose Solution Prep_Substrate->Mix Equilibrate Equilibrate at 30°C Mix->Equilibrate Add_Enzyme Add D-threo-aldose 1-dehydrogenase Equilibrate->Add_Enzyme Measure_Abs Record A340nm increase Add_Enzyme->Measure_Abs Plot Plot Absorbance vs. Time Measure_Abs->Plot Calculate_Rate Calculate Initial Reaction Rate Plot->Calculate_Rate Determine_Km Determine Km from Rate vs. [S] plot Calculate_Rate->Determine_Km

References

Chiral Resolution of L- and D-Glucopyranose Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantiomeric forms of monosaccharides, such as D- and L-glucopyranose, can exhibit distinct biological activities. Consequently, the ability to separate and quantify these enantiomers is crucial in various fields, including pharmacology, food science, and metabolomics. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) offers a robust and reliable method for the chiral resolution of these sugar enantiomers. This document provides a detailed protocol for the separation of L- and D-glucopyranose using a polysaccharide-based chiral stationary phase, specifically the Chiralpak AD-H column.

Data Presentation

The following table summarizes the quantitative data for the chiral separation of D- and L-glucopyranose enantiomers based on a published method.[1][2] This one-step HPLC method allows for the simultaneous separation of both anomers (α and β) and enantiomers (D and L) of glucose.[1][2]

Table 1: HPLC Separation Data for D- and L-Glucopyranose Enantiomers

EnantiomerAnomerRetention Time (t_R) (min)
D-Glucopyranoseβ4.8
D-Glucopyranoseα5.2
L-Glucopyranoseα5.6
L-Glucopyranoseβ6.1

Data adapted from Lopes, J. F., & Gaspar, E. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography B, 868(1-2), 46-54.[1][2] The resolution (Rs) between the closest eluting peaks of the D and L enantiomers (D-α-glucopyranose and L-α-glucopyranose) can be calculated from the provided retention times and assuming a typical peak width. A baseline separation with a resolution value greater than 1.5 is generally considered successful.

Experimental Protocols

This section outlines the detailed methodology for the chiral resolution of L- and D-glucopyranose mixtures by HPLC.

1. Materials and Reagents

  • D-Glucopyranose standard

  • L-Glucopyranose standard

  • Racemic (D/L)-Glucopyranose mixture (for method validation)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector is recommended. Sugars lack a strong UV chromophore, making RI detection a suitable choice.[3]

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size. This column has a chiral stationary phase made of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid in the ratio of (7:3):0.1 (v/v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) Detector

3. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of D-glucopyranose and L-glucopyranose in the mobile phase at a concentration of 1 mg/mL.

  • Mixed Standard Solution: Prepare a mixed standard solution containing both D- and L-glucopyranose by combining equal volumes of the individual stock solutions.

  • Sample Solution: Dissolve the sample containing the glucopyranose mixture in the mobile phase to achieve a concentration within the linear range of the detector.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable baseline is achieved on the RI detector.

  • Injection: Inject 20 µL of the prepared standard or sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all glucose isomers.

  • Peak Identification: Identify the peaks corresponding to the D- and L-glucopyranose enantiomers and their respective anomers by comparing their retention times with those of the individual standards.

  • Quantification: For quantitative analysis, construct a calibration curve for each enantiomer using a series of standard solutions of known concentrations. Determine the concentration of each enantiomer in the unknown sample by correlating its peak area to the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chiral resolution of L- and D-glucopyranose mixtures by HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Glucopyranose Standards and Samples Filtration Filter all Solutions (0.45 µm filter) Sample->Filtration MobilePhase Prepare Mobile Phase (Hexane:Ethanol:TFA) Equilibration System Equilibration MobilePhase->Equilibration Injection Inject Sample (20 µL) Filtration->Injection Equilibration->Injection Separation Chiral Separation (Chiralpak AD-H column) Injection->Separation Detection Detection (RI Detector) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Peak Identification (based on retention times) Chromatogram->PeakID Quantification Quantification (using calibration curve) PeakID->Quantification

Caption: Workflow for the chiral HPLC analysis of L- and D-glucopyranose.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the principle of chiral separation on a chiral stationary phase.

Chiral_Separation_Principle cluster_mixture cluster_csp Chiral Stationary Phase (CSP) cluster_interaction cluster_elution D_enantiomer Complex_D D-Enantiomer Stronger Interaction D_enantiomer->Complex_D:f0 Interaction L_enantiomer Complex_L L-Enantiomer Weaker Interaction L_enantiomer->Complex_L:f0 Interaction CSP_site Chiral Selector Elution_D D-Enantiomer (Elutes Slower) Complex_D->Elution_D Differential Retention Elution_L L-Enantiomer (Elutes Faster) Complex_L->Elution_L Differential Retention

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

References

Troubleshooting & Optimization

common side products in alpha-L-glucopyranose chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chemical synthesis of α-L-glucopyranose. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, with a focus on the formation of common side products.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My final product is a mixture of anomers (α and β). How can I improve the stereoselectivity for the α-anomer?

Answer: The formation of anomeric mixtures is a common issue in glycosylation reactions and during the final deprotection step. The ratio of α to β anomers is often thermodynamically controlled in solution.

Troubleshooting:

  • Anomeric Control in Glycosylation: If you are performing a glycosylation to create the α-linkage, the choice of protecting group at the C2 position is critical. A non-participating protecting group (e.g., benzyl (B1604629) ether) is generally required to favor the formation of the α-anomer through kinetic control. A participating group (e.g., acetate) will almost exclusively lead to the β-anomer via an oxonium ion intermediate.

  • Purification: If a mixture is obtained, careful column chromatography is the most common method for separating anomers. High-performance liquid chromatography (HPLC), particularly with specialized columns for carbohydrate separation, can also be effective.[1]

  • Crystallization: In some cases, fractional crystallization can be used to isolate the desired anomer from a mixture, as α- and β-anomers often have different crystallization properties.

Q2: I am using a chain-elongation method like the Kiliani-Fischer synthesis starting from L-arabinose, and I am getting a diastereomeric mixture. How can I isolate the desired L-glucose?

Answer: The Kiliani-Fischer synthesis inherently produces a mixture of C2 epimers. When starting with L-arabinose, you will obtain both L-glucose and L-mannose.[2][3][4]

Troubleshooting:

  • Separation of Epimers: The primary way to deal with this is through careful separation of the diastereomeric intermediates, which are typically lactones (L-gluconolactone and L-mannonolactone).[2][3] This separation can be achieved by:

    • Fractional Crystallization: The different physical properties of the diastereomeric lactones can allow for their separation by crystallization from a suitable solvent system.

    • Chromatography: Column chromatography of the protected or unprotected lactones is a reliable method for separation.

  • Yield: Be aware that the theoretical maximum yield for the desired epimer is 50%, and practical yields are often lower, around 30% for the entire process.[2][3]

Q3: My NMR spectrum shows signals that suggest my protecting groups have migrated. How can I prevent this?

Answer: Protecting group migration is a frequent and often frustrating side reaction in carbohydrate synthesis, particularly with acyl (e.g., acetyl, benzoyl) and silyl (B83357) groups.[5][6]

Troubleshooting:

  • Acyl Group Migration: Acyl groups are prone to migrate between adjacent hydroxyl groups, especially under basic or acidic conditions used for deprotection or further functionalization.

    • Use of Orthogonal Protecting Groups: Employ protecting groups with different lability (e.g., ethers, acetals) for positions where migration is a concern.

    • Milder Reaction Conditions: Use milder bases (e.g., sodium bicarbonate instead of sodium methoxide) or acids, and lower reaction temperatures to minimize the rate of migration.

    • Choice of Acyl Group: In some cases, bulkier acyl groups like pivaloyl (Piv) may be less prone to migration than acetyl (Ac) groups.

  • Silyl Group Migration: Silyl ethers can also migrate, particularly under conditions that involve fluoride (B91410) ions (for deprotection) or acidic/basic catalysis. Careful control of pH and temperature is crucial.

Q4: During the oxidation of a primary alcohol (e.g., at C6) to a carboxylic acid using TEMPO, I am observing low yields and side products. What could be going wrong?

Answer: While TEMPO-mediated oxidation is highly selective for primary alcohols, several side reactions can occur.[7][8][9][10]

Troubleshooting:

  • Over-oxidation/Degradation: At higher pH values (e.g., >10), the formation of hydroxyl radicals can lead to degradation of the carbohydrate backbone.[8] Maintaining the optimal pH range (typically 8-10) is critical.

  • Side Reactions with Aromatic Rings: If your substrate contains electron-rich aromatic protecting groups (e.g., p-methoxybenzyl), chlorination of the ring can be a major side reaction when using sodium hypochlorite (B82951) as the primary oxidant.[7] Careful temperature control (0°C or below) can minimize this.

  • Incomplete Reaction: Ensure a sufficient amount of the primary oxidant (e.g., NaOCl) is used and that the reaction is allowed to proceed to completion, as monitored by TLC or LC-MS.

  • Oxidation of Secondary Alcohols: Although less favorable, some oxidation of secondary alcohols can occur, especially with prolonged reaction times or excess oxidant.

Q5: I am attempting to reduce a lactone intermediate to a diol with sodium borohydride (B1222165), but the reaction seems to stop at the hemiacetal (lactol) stage. How can I drive the reaction to completion?

Answer: Sodium borohydride is a mild reducing agent, and its reactivity with lactones can be sluggish.[11][12][13] In some cases, especially with structurally complex or sterically hindered lactones, the reaction may stop at the more stable hemiacetal intermediate.

Troubleshooting:

  • Stronger Reducing Agent: If feasible with your substrate's other functional groups, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce lactones to diols. However, LiAlH₄ is much less selective and will reduce many other functional groups.

  • Change in Solvent/Additives: Using a different solvent system or adding Lewis acids (e.g., LiCl, CaCl₂) can sometimes enhance the reactivity of sodium borohydride.

  • Extended Reaction Time and/or Increased Temperature: Allowing the reaction to stir for a longer period or gently warming the reaction mixture may help drive the reduction to completion, but this also increases the risk of side reactions.

Summary of Common Side Products and Troubleshooting

Side Product Type Example Potential Cause Troubleshooting and Prevention
Stereoisomers β-L-glucopyranoseThermodynamic equilibration at the anomeric center.Use C2 non-participating protecting groups for α-selectivity in glycosylations; separate anomers via chromatography or crystallization.
L-mannose (from L-arabinose)Inherent non-stereoselectivity of the Kiliani-Fischer synthesis at the new C2 center.Separate the diastereomeric lactone intermediates by fractional crystallization or chromatography.[2][3]
Constitutional Isomers Regioisomers with migrated protecting groupsUse of acidic or basic conditions that facilitate intramolecular migration of acyl or silyl groups.Employ milder reaction conditions (pH, temperature); use orthogonal or less mobile protecting groups.[5][6]
Incomplete Reaction Products Hemiacetal (lactol) from lactone reductionInsufficient reactivity of sodium borohydride; stable hemiacetal intermediate.Use a stronger reducing agent (e.g., LiAlH₄); increase reaction time/temperature; change solvent system.[11]
Over-reaction/Byproducts Polychlorinated glucose derivativesNon-selective or harsh chlorinating agents.Use protecting groups to block reactive hydroxyls; choose more regioselective reagents.[14]
4,5-Unsaturated compoundsBase-catalyzed β-elimination during reduction with NaBH₄.Use non-basic reduction conditions if possible; carefully control pH.
Degradation Products Cleaved sugar backboneHarsh reaction conditions (e.g., high pH in TEMPO oxidation).Maintain optimal pH and temperature; minimize reaction times.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common side product issues during α-L-glucopyranose synthesis.

TroubleshootingWorkflow Troubleshooting Side Products in α-L-Glucopyranose Synthesis cluster_start Problem Identification cluster_issues Issue Classification cluster_solutions Potential Solutions Start Analyze Crude Product (NMR, LC-MS, TLC) Isomer Isomeric Mixture? Start->Isomer Unexpected Isomers ProtectingGroup Protecting Group Migration? Start->ProtectingGroup Incorrect Connectivity ReactionControl Incomplete/Over-Reaction? Start->ReactionControl Starting Material or Unexpected Masses Sol_Isomer_Stereo Stereoisomers: - Optimize anomeric control - Separate epimers Isomer->Sol_Isomer_Stereo Diastereomers/ Epimers Sol_Isomer_Purify Purification: - Column Chromatography - HPLC / Crystallization Isomer->Sol_Isomer_Purify Anomers/ Mixture Sol_PG PG Migration: - Milder conditions (pH, temp) - Use orthogonal/robust PGs ProtectingGroup->Sol_PG Sol_Reaction Reaction Control: - Adjust stoichiometry - Change reagent/catalyst - Optimize time/temp ReactionControl->Sol_Reaction Sol_Degradation Degradation: - Use milder conditions - Check pH stability ReactionControl->Sol_Degradation

Caption: A workflow for troubleshooting common side products in synthesis.

References

how to remove unreacted starting material from alpha-L-glucopyranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of alpha-L-glucopyranose. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound, and what unreacted materials should I expect to remove?

Common synthetic routes to L-glucose, the precursor to this compound, often start from more readily available sugars like D-glucose or L-arabinose.[1][2] Therefore, the primary unreacted starting materials you may need to remove are:

  • D-Glucose: If your synthesis involves the inversion of D-glucose, you will likely have residual D-glucose in your crude product.[3][4]

  • L-Arabinose: When L-arabinose is used as a precursor, it can remain as an impurity.[1]

  • Reagents and Solvents: Various reagents and solvents used throughout the multi-step synthesis can also be present.

  • Protected Intermediates: If your synthesis utilizes protecting groups, you may have incompletely deprotected sugar derivatives as impurities.[5][6][7]

Q2: Why is it so difficult to separate L-glucose from D-glucose?

L-glucose and D-glucose are enantiomers, meaning they are non-superimposable mirror images of each other.[8] In a non-chiral environment, enantiomers have identical physical properties, including solubility, melting point, and boiling point. This makes their separation by standard laboratory techniques like recrystallization or conventional chromatography challenging.[9] To separate them, a chiral environment is necessary, which can be achieved using chiral chromatography.[9][10]

Q3: What is the role of protecting groups in the synthesis and how do they affect purification?

Protecting groups are chemical moieties temporarily attached to the hydroxyl groups of the sugar to prevent them from reacting during other chemical transformations.[5][6][7] They are crucial for achieving specific stereochemical outcomes. From a purification standpoint, protecting groups alter the polarity of the sugar molecule, often making them less polar. This can facilitate purification by standard silica (B1680970) gel column chromatography. However, the final deprotection step must be complete to avoid contamination of the final product with partially protected intermediates.

Q4: Can I use recrystallization to purify this compound?

Recrystallization can be an effective method for purifying L-glucose from impurities that have significantly different solubilities in a given solvent system.[11] For instance, it can be used to remove inorganic salts or other organic byproducts. However, it is generally ineffective for separating L-glucose from its enantiomer, D-glucose, due to their identical solubilities in achiral solvents.[9]

Troubleshooting Guide: Removing Unreacted Starting Materials

This guide provides solutions to common issues encountered during the purification of this compound.

Issue Possible Cause Recommended Solution
Presence of D-Glucose in the final product (confirmed by chiral analysis) Incomplete conversion of D-glucose starting material. Co-purification of D- and L-glucose due to their similar properties.Chiral HPLC: This is the most effective method for separating enantiomers. Use a chiral stationary phase, such as a Chiralpak column, to resolve D- and L-glucose.[10][12] Enzymatic Conversion: In some specific research contexts, enzymes that selectively act on one enantiomer could be explored.
Presence of L-Arabinose in the final product Incomplete reaction of L-arabinose starting material.Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane (B92381) or dichloromethane/methanol (B129727) gradients) to separate the more polar L-arabinose from the L-glucose product. Recrystallization: If the solubility difference between L-arabinose and L-glucose in a particular solvent is significant, recrystallization can be an effective purification method.
Multiple spots on TLC, indicating various impurities Incomplete reactions, side reactions, or residual protected intermediates.Column Chromatography: This is a versatile technique to separate compounds with different polarities. A step-gradient or linear-gradient elution can effectively separate the desired product from various impurities.[13] Liquid-Liquid Extraction: Can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases.
Final product is a syrup and does not crystallize Presence of impurities that inhibit crystallization. The product may be a mixture of anomers (alpha and beta).Purify further: Use column chromatography to remove impurities. Anomer Separation: While often challenging, specific chromatographic conditions or derivatization can sometimes be used to separate anomers. In many cases, an equilibrium mixture of anomers is acceptable for subsequent steps.[14]

Experimental Protocols

Protocol 1: Purification of L-Glucose by Silica Gel Column Chromatography

This protocol is suitable for separating L-glucose from less polar impurities or starting materials with different polarity, such as protected intermediates or L-arabinose.

Materials:

  • Crude L-glucose mixture

  • Silica gel (60-120 mesh)

  • Solvents for elution (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack uniformly.

  • Load the Sample: Dissolve the crude L-glucose mixture in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica onto the top of the column bed.

  • Elution: Begin elution with the less polar solvent (e.g., 100% DCM). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).

  • Combine and Concentrate: Combine the fractions containing the pure L-glucose and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Chiral HPLC for the Separation of D- and L-Glucose

This protocol outlines the general steps for separating D- and L-glucose enantiomers. The exact conditions will need to be optimized for your specific instrument and column.

Materials:

  • Mixture of D- and L-glucose

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)[10][12]

  • HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized)

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and ethanol) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the glucose mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the sample onto the column.

  • Chromatographic Run: Run the chromatogram isocratically. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times.

  • Detection and Analysis: Detect the separated enantiomers using an appropriate detector. The retention times will allow for the identification and quantification of each enantiomer.

Data Presentation

Table 1: Comparison of Purification Methods for L-Glucose

Purification Method Typical Impurities Removed Typical Purity Achieved Advantages Disadvantages
Recrystallization Inorganic salts, byproducts with different solubility>98% (if impurities are suitable)Simple, cost-effective, scalableIneffective for separating enantiomers or isomers with similar solubility.[9]
Silica Gel Column Chromatography Compounds with different polarities (e.g., protected intermediates, L-arabinose)>99%Versatile, good for a wide range of impuritiesCan be time-consuming, requires significant solvent volumes.
Chiral HPLC Enantiomers (D- and L-glucose)>99.5%The only reliable method for enantiomeric separation.[9][10]Expensive equipment and columns, limited to smaller scales for preparative work.

Visualizations

Purification_Workflow Crude Crude this compound (from synthesis) TLC TLC Analysis to Assess Impurity Profile Crude->TLC Is_D_Glucose_Present Is D-Glucose a potential impurity? TLC->Is_D_Glucose_Present Chiral_HPLC Chiral HPLC Is_D_Glucose_Present->Chiral_HPLC Yes Other_Impurities Are other impurities present (e.g., L-arabinose, protected intermediates)? Is_D_Glucose_Present->Other_Impurities No Chiral_HPLC->Other_Impurities Column_Chromatography Silica Gel Column Chromatography Other_Impurities->Column_Chromatography Yes, multiple polarities Recrystallization Recrystallization Other_Impurities->Recrystallization Yes, different solubility Pure_Product Pure this compound Other_Impurities->Pure_Product No Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Logic Start Purification Attempt Made Check_Purity Assess Purity (TLC, HPLC, NMR) Start->Check_Purity Is_Pure Is the product pure? Check_Purity->Is_Pure Unreacted_SM Identify Unreacted Starting Material Is_Pure->Unreacted_SM No End Pure Product Obtained Is_Pure->End Yes Is_Enantiomer Is it an enantiomer (e.g., D-Glucose)? Unreacted_SM->Is_Enantiomer Chiral_Method Employ Chiral Separation (Chiral HPLC) Is_Enantiomer->Chiral_Method Yes Different_Polarity Different Polarity (e.g., L-Arabinose)? Is_Enantiomer->Different_Polarity No Chiral_Method->Check_Purity Chromatography Use Column Chromatography Different_Polarity->Chromatography Yes Chromatography->Check_Purity

Caption: Troubleshooting logic for identifying and removing impurities.

References

improving the yield of alpha-L-glucopyranose synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-L-glucopyranose synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and stereoselectivity of their glycosylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of α-L-glucopyranose.

Q1: My glycosylation reaction is resulting in a very low yield. What are the common causes and how can I fix this?

Low yields can stem from several factors, from reagent quality to reaction conditions. Consider the following troubleshooting steps:

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can hydrolyze the activated glycosyl donor or consume the promoter.

  • Inactive Promoter/Catalyst: The Lewis acid or heavy metal salt used as a promoter (e.g., TMSOTf, Ag₂O, BF₃·OEt₂) can degrade over time. Use a fresh bottle or a newly opened container of the promoter.[1]

  • Poor Leaving Group: The leaving group at the anomeric position of your L-glucosyl donor is critical. Glycosyl bromides or trichloroacetimidates are generally effective. If you are using a less reactive leaving group, you may need harsher activation conditions or a different promoter system.[2][3]

  • Insufficient Reactivity of Acceptor: The hydroxyl group of your acceptor molecule may be sterically hindered or electronically deactivated. You may need to increase the reaction temperature, use a more potent catalyst, or increase the equivalents of the glycosyl donor.

Q2: I am getting a mixture of anomers, with a significant amount of the undesired β-L-glucopyranose. How can I improve the selectivity for the α-anomer?

Achieving high α-selectivity is a common challenge in glycosylation. The outcome is often dictated by the protecting group at the C2 position and the solvent used.[3][4]

  • Use a Non-Participating Protecting Group at C2: A participating group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor will almost always lead to the formation of a 1,2-trans product, which for glucose is the β-anomer, via neighboring group participation.[2][3][5] To favor the α-anomer (a 1,2-cis product), you must use a non-participating group, such as a benzyl (B1604629) ether (Bn) or an azide (B81097) (N₃).[6][7]

  • Leverage the Solvent Effect: Solvents can play a crucial role in directing stereoselectivity.

    • Ethereal Solvents (e.g., Et₂O, THF, DCM): These are non-participating solvents and are generally preferred for α-glycoside synthesis. They promote an Sₙ2-like attack on the anomeric carbon, which can favor the α-product depending on the anomeric configuration of the donor.

    • Acetonitrile (CH₃CN): This solvent can act as a participating solvent, forming a transient α-nitrilium ion intermediate. Nucleophilic attack on this intermediate typically occurs from the β-face, leading to the 1,2-trans (β) glycoside. This is known as the "nitrile effect" and should be avoided if the α-anomer is the target.[8][9]

  • Temperature Control: Running the reaction at low temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

Q3: My reaction has stalled and is not proceeding to completion according to TLC analysis. What should I do?

A stalled reaction often points to an issue with the activation of the glycosyl donor.

  • Check Catalyst Activity: As mentioned in Q1, the promoter may be inactive. Try adding another portion of a fresh catalyst.

  • Remove In-situ Inhibitors: Some reactions can produce acidic byproducts that inhibit the catalyst. Adding acid scavengers like molecular sieves or a non-nucleophilic base (e.g., DTBMP) can be beneficial.

  • Increase Temperature: Gently warming the reaction can sometimes provide the necessary activation energy to push it to completion, although this may negatively impact stereoselectivity.

Q4: I am having difficulty purifying the α-L-glucopyranose anomer from the β-anomer and other byproducts. What are the best practices?

The separation of anomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is critical. Often, a small change in the ratio of polar to non-polar solvents can resolve the anomers. It may require running a long column with a shallow gradient.

  • Recrystallization: If the desired α-anomer is crystalline, it may be possible to purify it by recrystallization, leaving the β-anomer and impurities in the mother liquor.[10]

  • Mutarotation Awareness: Be aware that α- and β-anomers can interconvert in solution, a process called mutarotation, especially in the presence of acid or base catalysts or in protic solvents like methanol.[11][12][13] This means a purified anomer might re-equilibrate into a mixture over time in solution. For final product stability, ensure all acidic or basic residues are removed.[14] Analytical techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to distinguish anomers in a mixture.[15]

Data Presentation: Impact of Reaction Parameters on Glycosylation

The following table summarizes quantitative data from studies on D-glucose, which illustrates key principles directly applicable to L-glucose synthesis. It shows how the choice of protecting group, promoter, and solvent can influence both the yield and the α:β anomeric ratio.

Glycosyl Donor (C2-Protecting Group)AcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference Principle
Per-O-acetyl (Participating)MethanolAg₂OCH₂Cl₂RTHigh1:10+ (β-major)Neighboring Group Participation[2][3]
Per-O-benzyl (Non-participating)CyclohexanolTMSOTfEt₂O-20855:1 (α-major)Non-participating Group promotes α-selectivity[6]
Per-O-benzyl (Non-participating)MethanolTMSOTfCH₃CN -20901:8 (β-major)The Nitrile Effect[8][9]
Trichloroacetimidate (B1259523) (O-benzyl at C2)Sterically hindered alcoholBF₃·OEt₂CH₂Cl₂-407810:1 (α-major)Schmidt Glycosylation with non-participating group[16]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr α-Glycosylation

This protocol is a general guideline for synthesizing an α-L-glycoside using a glycosyl bromide donor with a non-participating group at C2.

  • Preparation of Glycosyl Donor: Prepare the fully protected L-glucopyranosyl bromide from the corresponding protected sugar. The C2 position should be protected with a non-participating group (e.g., Benzyl ether).

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv) and an acid scavenger such as activated molecular sieves (4Å) or DTBMP.

    • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) as the solvent.

    • Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Addition of Donor and Promoter:

    • In a separate flask, dissolve the L-glucopyranosyl bromide donor (1.2-1.5 equiv) in anhydrous CH₂Cl₂.

    • Add the silver promoter, such as silver triflate (AgOTf) or silver(I) oxide (Ag₂O) (1.5-2.0 equiv), to the acceptor solution.

    • Slowly add the solution of the glycosyl donor to the reaction mixture via cannula.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Once the reaction is complete, quench it by filtering through a pad of celite to remove silver salts.

    • Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the anomers and other impurities.

Protocol 2: General Procedure for Schmidt Trichloroacetimidate α-Glycosylation
  • Preparation of Glycosyl Donor:

    • Dissolve the fully protected L-glucose (with a non-participating group at C2) in anhydrous CH₂Cl₂.

    • Add trichloroacetonitrile (B146778) (1.5 equiv) followed by a catalytic amount of a strong base like DBU or NaH.

    • Stir at room temperature until the starting material is consumed (monitor by TLC).

    • Purify the resulting trichloroacetimidate donor by chromatography.

  • Glycosylation Reaction:

    • In an oven-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equiv) and the trichloroacetimidate donor (1.2 equiv) in anhydrous CH₂Cl₂ or diethyl ether. Add activated molecular sieves.

    • Cool the mixture to a low temperature (typically -40 °C to -78 °C).

    • Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂, 0.1-0.2 equiv) dropwise.

  • Monitoring and Workup:

    • Stir the reaction and allow it to slowly warm to the specified temperature, monitoring progress by TLC.

    • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated NaHCO₃ solution.

    • Filter, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical processes in α-L-glucopyranose synthesis.

G cluster_0 Preparation cluster_1 Glycosylation Reaction cluster_2 Purification & Analysis Start L-Glucose Protect Protect Hydroxyls (Non-participating C2 group) Start->Protect Activate Activate Anomeric Carbon (e.g., form Bromide or Trichloroacetimidate) Protect->Activate Reaction Couple Donor & Acceptor with Promoter (e.g., AgOTf) in Anhydrous Solvent Activate->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Workup Quench & Workup Reaction->Workup Purify Column Chromatography (Separate Anomers) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Product α-L-Glucopyranose Product Analyze->Product

Caption: General workflow for the synthesis of α-L-glucopyranose.

G Start Problem: Poor α-Selectivity CheckC2 Is C2 protecting group non-participating (e.g., Bn, N3)? Start->CheckC2 CheckSolvent Is the solvent non-participating (e.g., DCM, Et2O)? CheckC2->CheckSolvent Yes ChangePG Action: Change to a non-participating group like Benzyl ether. CheckC2->ChangePG No CheckTemp Is reaction run at low temperature? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Avoid CH3CN. Use DCM or Et2O. CheckSolvent->ChangeSolvent No LowerTemp Action: Lower temperature (e.g., to -40 °C or -78 °C). CheckTemp->LowerTemp No Success α-Selectivity Improved CheckTemp->Success Yes ChangePG->CheckSolvent ChangeSolvent->CheckTemp LowerTemp->Success

Caption: Troubleshooting guide for poor α-anomeric selectivity.

References

Technical Support Center: Troubleshooting Low Stereoselectivity in α-L-Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting stereoselectivity in your α-L-glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields of the desired α-anomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereochemical outcome of an L-glycosylation reaction?

The stereoselectivity of L-glycosylation is a multifactorial issue. The final α/β anomeric ratio is influenced by a delicate interplay of several factors, including the choice of glycosyl donor and its protecting groups, the nature of the glycosyl acceptor, the solvent system, the reaction temperature, and the type of activator or promoter used.[1][2][3] Fine-tuning these parameters is crucial for achieving high α-selectivity.

Q2: How does the C-2 protecting group on the glycosyl donor affect α-selectivity?

The protecting group at the C-2 position of the glycosyl donor plays a pivotal role in directing the stereochemical outcome.[4][5][6]

  • Non-participating groups: Ether-type protecting groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are considered "non-participating." They do not form a covalent intermediate with the anomeric center, which is generally required for achieving 1,2-cis (α for L-sugars) glycosylation.[4][7] However, their use does not guarantee high α-selectivity and can often lead to anomeric mixtures.[8]

  • Participating groups: Acyl-type protecting groups (e.g., acetyl, benzoyl) are "participating." They can form a cyclic acyloxonium ion intermediate that blocks the α-face of the donor, leading predominantly to the formation of 1,2-trans (β for L-sugars) glycosides.[4][5]

Q3: Can remote protecting groups influence the stereoselectivity?

Yes, protecting groups at positions other than C-2 (e.g., C-3, C-4, C-6) can exert "remote participation" effects, influencing the conformation of the glycosyl donor and the stability of the oxocarbenium ion intermediate.[5][9] For instance, a 4,6-O-benzylidene acetal (B89532) group can conformationally lock the pyranose ring, which can disarm the glycosyl donor and influence the anomeric ratio.[9]

Q4: My reaction is yielding a mixture of anomers. What is the first parameter I should investigate for optimization?

If you are observing low α-selectivity, the solvent system is often a good starting point for optimization.[1][3] The polarity and coordinating ability of the solvent can significantly impact the stability and reactivity of the glycosylation intermediates.[1] Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are known to favor the formation of α-glycosides, while nitrile solvents like acetonitrile (B52724) (CH₃CN) tend to favor β-glycosides.[1][3][10]

Q5: How does temperature affect the α/β ratio in L-glycosylation?

Temperature is a critical parameter that can have a significant, and sometimes counterintuitive, effect on anomeric selectivity.[11][12][13][14] While lowering the temperature often improves selectivity in many organic reactions, some L-glycosylations show an increased preference for the α-anomer at higher temperatures.[11][12] This can be due to differences in the activation energies for the pathways leading to the α and β anomers. It is therefore crucial to screen a range of temperatures to find the optimal conditions for your specific system.

Troubleshooting Guide

Issue: Predominantly β-L-glycoside formation or low α/β ratio.

This is a common problem when aiming for the 1,2-cis linkage. Below is a systematic approach to troubleshoot and optimize your reaction for higher α-selectivity.

Step 1: Verify the C-2 Protecting Group

Ensure you are using a non-participating protecting group at the C-2 position of your L-glycosyl donor. If you are using an acyl group (e.g., acetate, benzoate), it will strongly favor the formation of the β-anomer through neighboring group participation.

  • Recommendation: Switch to a non-participating group such as a benzyl ether (Bn), p-methoxybenzyl ether (PMB), or a silyl ether (e.g., TBDMS, TIPS).

Step 2: Optimize the Solvent System

The choice of solvent can dramatically alter the stereochemical outcome.[1]

  • Recommendation: If you are using a solvent like dichloromethane (B109758) (DCM) or acetonitrile, switch to an ethereal solvent. Diethyl ether (Et₂O) is a common first choice for promoting α-selectivity.[1][15] Solvent mixtures can also be highly effective. For example, a mixture of DCM and Et₂O has been shown to significantly increase the α/β ratio compared to DCM alone.[1]

Data on Solvent Effects on α/β Selectivity

Glycosyl DonorAcceptorSolvent Systemα/β RatioReference
2,3-O-Bn-d₇ protected donorSecondary AlcoholDCMFavors β[1]
2,3-O-Bn-d₇ protected donorSecondary AlcoholEt₂OFavors α[1]
2,3-O-Bn-d₇ protected donorSecondary AlcoholDCM/Et₂O (1:4)Increased α-selectivity[1]
Thioglycoside DonorSecondary AlcoholToluene/Dioxane (1:2)Excellent α-selectivity[1]

Step 3: Adjust the Reaction Temperature

The optimal temperature for α-selectivity is system-dependent.

  • Recommendation: Screen a range of temperatures, for example, from -78 °C to room temperature, or even higher in some cases.[11][12][16] An intriguing phenomenon has been observed in some L-idose glycosylations where higher temperatures surprisingly favor α-anomer formation.[11][12]

Step 4: Evaluate the Activator/Promoter System

The choice of activator can influence the reaction mechanism and, consequently, the stereoselectivity.

  • Recommendation: If using a pre-activation protocol, the nature of the promoter and any additives can be critical. For thioglycosides, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or trimethylsilyl (B98337) triflate (TMSOTf).[13] The amount of the acidic catalyst can also impact the α/β ratio.[13]

Troubleshooting Workflow for Low α-L-Glycosylation Selectivity

Troubleshooting_Alpha_L_Glycosylation start Low α-selectivity in L-glycosylation check_pg 1. Check C-2 Protecting Group start->check_pg is_participating Is it a participating group (e.g., Ac, Bz)? check_pg->is_participating change_pg Switch to a non-participating group (e.g., Bn, PMB) is_participating->change_pg Yes optimize_solvent 2. Optimize Solvent System is_participating->optimize_solvent No change_pg->optimize_solvent is_ethereal Are you using an ethereal solvent (e.g., Et2O)? optimize_solvent->is_ethereal change_solvent Switch to or add an ethereal solvent (e.g., Et2O, THF) is_ethereal->change_solvent No optimize_temp 3. Optimize Temperature is_ethereal->optimize_temp Yes change_solvent->optimize_temp screen_temp Screen a range of temperatures (e.g., -78°C to RT or higher) optimize_temp->screen_temp optimize_activator 4. Evaluate Activator/Promoter screen_temp->optimize_activator adjust_activator Vary activator/catalyst concentration or type optimize_activator->adjust_activator analyze_product Analyze α/β ratio (e.g., by NMR) adjust_activator->analyze_product end Improved α-selectivity analyze_product->end

Caption: A decision-making workflow for troubleshooting low α-selectivity.

Experimental Protocols

General Protocol for a Trial L-Glycosylation Reaction

This protocol provides a starting point for optimizing your reaction.

  • Preparation of Reactants:

    • Dry the glycosyl donor and acceptor under high vacuum for several hours before use.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add freshly activated molecular sieves (4 Å).

    • Dissolve the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in the chosen anhydrous solvent (e.g., diethyl ether or a DCM/diethyl ether mixture).

    • Cool the reaction mixture to the desired starting temperature (e.g., -78 °C).

  • Activation and Reaction:

    • In a separate flask, prepare a solution of the activator (e.g., NIS, 1.2 eq.) in the same anhydrous solvent.

    • Slowly add the activator solution to the reaction mixture.

    • If a catalytic Lewis acid (e.g., TfOH or TMSOTf, 0.1-0.2 eq.) is required, add it dropwise to the cooled reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for reactions involving NIS, or triethylamine (B128534) for acid-catalyzed reactions).

    • Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the α and β anomers.

Protocol for Anomeric Ratio Determination by ¹H NMR Spectroscopy

The α/β ratio of the purified product mixture can be determined by ¹H NMR spectroscopy.[17][18]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify the anomeric proton signals for both the α and β anomers. The anomeric protons typically resonate in the region of 4.3-5.9 ppm.[18] For many L-sugars, the α-anomeric proton will be equatorial and appear as a doublet with a small coupling constant (J ≈ 1-4 Hz), while the β-anomeric proton will be axial and show a larger coupling constant (J ≈ 7-9 Hz).

    • Integrate the signals corresponding to the anomeric protons of both anomers.

    • The ratio of the integrals will give you the α/β anomeric ratio.

¹H NMR Anomeric Proton Characteristics

AnomerTypical Chemical Shift (ppm)Typical Coupling Constant (J_H1,H2)Reference
α-L-anomer (equatorial)Downfield relative to βSmall (1-4 Hz)[19]
β-L-anomer (axial)Upfield relative to αLarge (7-9 Hz)[19]

Logical Relationship of Factors Influencing α-Selectivity

Glycosylation_Factors cluster_conditions Reaction Conditions cluster_reactants Reactant Properties Solvent Solvent (e.g., Ethereal vs. Nitrile) Intermediate Oxocarbenium Ion Intermediate Solvent->Intermediate Solvates & stabilizes Temperature Temperature Temperature->Intermediate Affects reaction kinetics Activator Activator/Promoter Activator->Intermediate Generates Donor Glycosyl Donor Protecting_Groups Protecting Groups (C-2 and Remote) Donor->Protecting_Groups Acceptor Glycosyl Acceptor Acceptor->Intermediate Attacks Protecting_Groups->Intermediate Influences conformation & stability Outcome Stereochemical Outcome (α/β Ratio) Intermediate->Outcome

References

Technical Support Center: Purification of Alpha-L-Glucopyranose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of alpha-L-glucopyranose and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound is primarily complicated by the presence of other closely related isomers. The main challenges include:

  • Anomeric Separation: Separating the desired alpha-anomer from the beta-anomer is difficult due to their similar structures. In solution, these anomers can interconvert in a process called mutarotation, which can lead to peak broadening or split peaks in chromatography.[1][2][3]

  • Enantiomeric Separation: If the synthesis of L-glucose is not completely stereospecific, the final product may contain the D-glucose enantiomer. Separating these mirror-image molecules requires specialized chiral chromatography techniques.[1][2]

  • Presence of Other Isomers: The crude mixture may also contain other structural isomers and epimers, which can co-elute with the target compound, making isolation challenging.[1][4]

  • Low UV Absorbance: Carbohydrates lack strong chromophores, making detection by UV-Vis spectrophotometry difficult without derivatization. This often necessitates the use of other detection methods like refractive index (RI) or mass spectrometry (MS).[2]

Q2: Why does peak splitting or broadening occur during the HPLC analysis of L-glucose?

Peak splitting or broadening is a common issue when analyzing reducing sugars like L-glucose and is typically caused by mutarotation.[2][3] In solution, alpha- and beta-L-glucopyranose exist in equilibrium.[5][6] If the rate of their interconversion is slow compared to the speed of the chromatographic separation, the two anomers can be partially or fully separated, resulting in two distinct peaks or a single broad peak.[3][7]

Q3: What is the most effective chromatographic technique for separating L-glucose isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique. The choice of the specific HPLC mode is critical:

  • Chiral HPLC: This is essential for separating the L- and D-enantiomers of glucose. Columns with a chiral stationary phase, such as Chiralpak AD-H, are designed for this purpose.[1][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a common and effective method for separating polar compounds like sugars.[2]

  • Ligand Exchange Chromatography: This method uses a stationary phase with metal counterions (e.g., Ca2+, Pb2+) and is suitable for separating monosaccharides and disaccharides.[9]

  • Alternate-Pump Recycling HPLC (R-HPLC): For very challenging separations of closely related isomers, R-HPLC can be employed to increase the effective column length and enhance resolution, potentially achieving purities of ≥99.5%.[2][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or split peaks for glucose in HPLC. Mutarotation (slow interconversion of α and β anomers).[3]Increase Column Temperature: Elevating the temperature (e.g., to 80-85°C) can accelerate mutarotation, causing the anomeric peaks to coalesce into a single, sharper peak.[7] Adjust Mobile Phase pH: Using a high pH mobile phase (e.g., with a weak base like triethylamine) can also speed up anomer interconversion.[2]
Poor separation of L-glucose and D-glucose. Use of an achiral chromatography column.Employ a chiral stationary phase column (e.g., Chiralpak AD-H) specifically designed for enantioseparation.[1][2] Alternatively, derivatize the sugar mixture with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[2]
Co-elution of this compound with other isomers. Insufficient column resolution.Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water in HILIC) to improve selectivity.[9] Use a Higher Efficiency Column: Switch to a column with a smaller particle size or a longer length. Employ Recycling HPLC: For extremely difficult separations, use an alternate-pump recycling HPLC system to significantly increase the number of theoretical plates.[10]
Low sample recovery. Irreversible adsorption of the sugar to the stationary phase.This can sometimes occur with amino-based columns where sugars can form Schiff bases with the stationary phase.[9] Consider using a different type of column, such as one with an amide ligand.[3] Ensure the mobile phase is compatible with the column chemistry.
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature.[7] Ensure the mobile phase is well-mixed and degassed to prevent changes in composition and the formation of bubbles.

Quantitative Data Summary

The following table summarizes typical results from the chromatographic separation of glucose isomers, highlighting the effectiveness of different methods.

Chromatography Method Column Mobile Phase Target Separation Key Findings Reference
Chiral HPLCChiralpak AD-HHexane/Ethanol/Trifluoroacetic acid (85:15:0.1, v/v/v)Enantiomers and Anomers of GlucoseSuccessful baseline separation of four isomers. Elution order: β-D-glucose, α-D-glucose, β-L-glucose, α-L-glucose.[1][8]
Alternate-Pump Recycling HPLCReversed-Phase C18Acetonitrile/WaterProtected Carbohydrate IsomersAchieved ≥99.5% purity of the target compound after multiple cycles.[10]
Ligand Exchange ChromatographySulfonated polystyrene gel (Ca2+ form)WaterMonosaccharidesCan separate glucose from other monosaccharides like fructose. Separation is influenced by the metal counterion.[9]
HILIC-MSBEH Z-HILICAcetonitrile/Ammonium BicarbonateIsomeric Sugars and Sugar PhosphatesProvides effective separation for complex mixtures of sugar isomers for mass spectrometry analysis.[11]

Experimental Protocols

Protocol 1: Preparative HPLC for this compound Purification

This protocol outlines a general approach for purifying this compound using preparative HPLC. The specific column and mobile phase should be optimized based on analytical scale experiments.

  • System Preparation:

    • Equip an HPLC system with a preparative scale column (e.g., a suitable HILIC or reversed-phase C18 column).[12]

    • Install a high-volume injection loop.[12]

    • Prime the pump with the optimized mobile phase (e.g., an acetonitrile/water gradient for HILIC).

  • Sample Preparation:

    • Dissolve the crude L-glucose mixture in the mobile phase.

    • Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.[8]

  • Chromatographic Separation:

    • Inject a small amount of the sample to confirm the retention time of the target peak.

    • Perform larger, preparative-scale injections. The sample size can range from milligrams to grams, depending on the column dimensions.[12][13]

    • Monitor the elution profile using a suitable detector (e.g., Refractive Index or Mass Spectrometry).

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak.

    • For closely eluting isomers, collect narrow fractions across the peak.

  • Purity Analysis and Post-Processing:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Mandatory Visualizations

Diagrams

G cluster_0 Purification Workflow for this compound A Crude L-Glucose Mixture (contains α/β anomers, D-enantiomer, etc.) B Analytical Method Development (HPLC Screening) A->B Develop Separation Method C Preparative HPLC Separation B->C Scale-up Method D Fraction Collection C->D E Purity Analysis of Fractions (Analytical HPLC) D->E E->C If impure, re-purify F Pooling of Pure Fractions E->F If pure G Solvent Removal (Evaporation/Lyophilization) F->G H Pure this compound (>99% Purity) G->H

Caption: A typical experimental workflow for the purification of this compound.

G cluster_0 Key Purification Challenges cluster_1 Challenge 1: Enantiomers cluster_2 Challenge 2: Anomers A Initial Mixture B This compound A->B C alpha-D-glucopyranose A->C D This compound A->D E beta-L-glucopyranose A->E F Solution: Chiral Chromatography C->F D->E Mutarotation G Solution: Optimize T° & pH or use HILIC E->G

Caption: Logical relationship between purification challenges and their primary solutions.

References

optimizing reaction conditions for enzymatic synthesis of alpha-L-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of α-L-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing L-glucose?

A1: The two main enzymatic pathways for L-glucose synthesis are:

  • Isomerization of L-fructose (B118286): This route utilizes an isomerase, such as L-rhamnose (B225776) isomerase, to convert L-fructose into L-glucose.[1] While these enzymes have different natural substrates, they can accept L-fructose and L-glucose into their active sites.[1]

  • Oxidation of D-sorbitol (L-glucitol): This pathway employs an oxidase, like galactose oxidase, to stereospecifically oxidize D-sorbitol to produce L-glucose.

Q2: Why is the yield of enzymatically synthesized L-glucose often low?

A2: Low yields in L-glucose synthesis can be attributed to several factors:

  • Unfavorable Thermodynamic Equilibrium: Many isomerization reactions are reversible and may not favor the formation of the product, leading to a low equilibrium conversion.

  • Enzyme Inhibition: The accumulation of the product, L-glucose, can inhibit the enzyme's activity, a phenomenon known as product inhibition. Additionally, byproducts or impurities in the substrate can also act as inhibitors.

  • Enzyme Instability: The enzyme may lose activity over time due to suboptimal reaction conditions such as pH and temperature, or through degradation by proteases or reactive species like hydrogen peroxide, which can be a byproduct in oxidation reactions.

  • Substrate Specificity: The enzyme used may have a higher affinity for its natural substrate compared to the substrate used for L-glucose synthesis, resulting in lower catalytic efficiency.

Q3: How can I improve the stability of the enzyme used in the synthesis?

A3: Enhancing enzyme stability is crucial for a robust synthesis process. Key strategies include:

  • Immobilization: Attaching the enzyme to a solid support can significantly improve its thermal and operational stability.[2] Common methods include covalent bonding, adsorption, and entrapment.[2] For example, galactose oxidase has been successfully immobilized on crab-shell particles.

  • Addition of Stabilizers: Certain additives can help maintain the enzyme's structure and activity. These can include polyols like glycerol, or specific metal ions that are essential for the enzyme's function.

  • Cross-Linking: Chemical cross-linking can create a more rigid enzyme structure, making it more resistant to denaturation.[3]

Q4: What are common byproducts in the enzymatic synthesis of L-glucose?

A4: Byproduct formation can reduce the purity and yield of the desired α-L-glucopyranose. Depending on the synthetic route, common byproducts may include:

  • Unreacted Substrates: Incomplete conversion will leave residual L-fructose or D-sorbitol in the reaction mixture.

  • Epimers or Other Isomers: Non-specific enzyme activity could lead to the formation of other sugar isomers.

  • Degradation Products: Harsh reaction conditions or the presence of reactive species can lead to the degradation of sugars.

Troubleshooting Guide

Issue 1: Low or No Yield of α-L-Glucopyranose
Possible Cause Suggested Solution
Inactive Enzyme - Perform an activity assay with a known substrate to confirm enzyme viability.- Use a fresh batch of enzyme or source from a different supplier.- Ensure proper storage conditions (-20°C or -80°C in an appropriate buffer).
Suboptimal Reaction Conditions - Optimize pH, temperature, and buffer composition. Refer to the optimization tables below for starting points.- Perform a Design of Experiments (DoE) to systematically screen for the best conditions for your specific enzyme.
Presence of Inhibitors - Purify the substrate to remove any potential impurities.- If product inhibition is suspected, consider a fed-batch approach for the substrate or in-situ product removal.
Incorrect Substrate Concentration - Titrate the substrate concentration to find the optimal level. Very high concentrations can sometimes lead to substrate inhibition.
Issue 2: Enzyme Inactivation During the Reaction
Possible Cause Suggested Solution
Thermal Denaturation - Determine the optimal temperature for your enzyme and avoid exceeding it. Consider using a thermostable enzyme if high temperatures are required.[4]- Immobilize the enzyme to enhance its thermal stability.[2][3]
pH Instability - Operate the reaction at the optimal pH for enzyme stability, which may differ slightly from the optimal pH for activity.- Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.
Oxidative Damage - If using an oxidase that produces hydrogen peroxide (H₂O₂), consider co-immobilizing catalase to decompose the H₂O₂ as it forms.
Proteolytic Degradation - Add protease inhibitors to the reaction mixture if you suspect contamination with proteases.

Data Presentation: Optimizing Reaction Conditions

Disclaimer: The following tables provide starting parameters for optimization based on data from closely related enzymatic reactions due to the limited availability of direct quantitative data for α-L-glucopyranose synthesis. Researchers should perform their own optimization experiments.

Table 1: Optimization of Reaction Conditions for L-Glucose Synthesis via Isomerization of L-Fructose (based on L-rhamnose isomerase data)

ParameterRange to InvestigateOptimal (Starting Point)Reference
pH 6.0 - 9.08.0[4]
Temperature (°C) 60 - 9085[4]
Enzyme Concentration (U/mL) 10 - 10050-
Substrate Concentration (g/L) 25 - 10050[4]
Metal Ion Cofactor 1 mM Co²⁺ or Mn²⁺1 mM Co²⁺[4]

Table 2: Optimization of Reaction Conditions for L-Glucose Synthesis via Oxidation of D-Sorbitol (based on galactose oxidase data)

ParameterRange to InvestigateOptimal (Starting Point)Reference
pH 6.0 - 8.07.0
Temperature (°C) 20 - 4025
Enzyme Concentration (U/mL) 5 - 5020-
Substrate Concentration (mM) 25 - 10050

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-L-Glucopyranose via Isomerization
  • Enzyme Preparation: Prepare a solution of L-rhamnose isomerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 1 mM CoCl₂.

  • Substrate Preparation: Dissolve L-fructose in the same buffer to the desired final concentration (e.g., 50 g/L).

  • Reaction Setup: Combine the enzyme solution and the L-fructose solution in a temperature-controlled reaction vessel.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 85°C) with gentle agitation.[4]

  • Monitoring the Reaction: Periodically withdraw samples from the reaction mixture. Stop the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).

  • Analysis: Analyze the composition of the samples (L-fructose and L-glucose) using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached equilibrium, terminate the entire reaction by heat inactivation.

  • Enzyme Removal: Remove the denatured enzyme by centrifugation or filtration.

Protocol 2: Purification of α-L-Glucopyranose using HPLC
  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) or a UV detector (at low wavelength, e.g., 195 nm) for carbohydrate analysis.[5]

  • Column: Employ a carbohydrate analysis column, such as an amino (NH₂) column or a mixed-mode column.[6][7]

  • Mobile Phase: A common mobile phase for carbohydrate separation is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[5]

  • Injection and Elution: Inject the prepared sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).[5]

  • Fraction Collection: Collect the fractions corresponding to the α-L-glucopyranose peak based on the retention time determined from a standard.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified α-L-glucopyranose.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification enzyme_prep Enzyme Preparation reaction_setup Reaction Setup enzyme_prep->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup incubation Incubation & Monitoring reaction_setup->incubation termination Reaction Termination incubation->termination hplc HPLC Purification termination->hplc final_product α-L-Glucopyranose hplc->final_product

Caption: Experimental workflow for enzymatic synthesis and purification of α-L-glucopyranose.

troubleshooting_flow start Low/No Product Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes inactive_enzyme Replace enzyme check_enzyme->inactive_enzyme No check_inhibitors Are inhibitors present? check_conditions->check_inhibitors Yes optimize Optimize pH, Temp, etc. check_conditions->optimize No remove_inhibitors Purify substrate / In-situ removal check_inhibitors->remove_inhibitors Yes success Successful Synthesis check_inhibitors->success No inactive_enzyme->start optimize->start remove_inhibitors->start

Caption: Troubleshooting logic for low yield in enzymatic synthesis.

synthesis_pathways cluster_isomerization Isomerization Pathway cluster_oxidation Oxidation Pathway l_fructose L-Fructose isomerase L-rhamnose isomerase l_fructose->isomerase l_glucose α-L-Glucopyranose isomerase->l_glucose d_sorbitol D-Sorbitol oxidase Galactose oxidase d_sorbitol->oxidase oxidase->l_glucose

Caption: Enzymatic synthesis pathways to α-L-glucopyranose.

References

preventing degradation of alpha-L-glucopyranose during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental workup of alpha-L-glucopyranose, with a core focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation during a typical workup?

A1: The degradation of this compound during workup is primarily initiated by its conversion to the more reactive open-chain aldehyde form. This process, known as mutarotation, is an equilibrium between the cyclic alpha and beta anomers and the aldehyde intermediate[1]. The aldehyde is significantly more susceptible to oxidation, and the overall mutarotation process is catalyzed by both acids and bases, making pH control critical[2]. Furthermore, exposure to elevated temperatures can cause caramelization and promote the formation of various glucose degradation products (GDPs)[3][4].

Q2: How do acidic and basic conditions affect the stability of this compound?

A2: Both acidic and basic conditions can accelerate the degradation of this compound. These conditions catalyze the ring-opening to the aldehyde form, which can then undergo further reactions[2].

  • Acidic Conditions: Strong acids, particularly when combined with heat, can lead to dehydration reactions, forming compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and other furan (B31954) derivatives[4][5].

  • Basic Conditions: Basic conditions can promote enolization of the open-chain aldehyde, leading to isomerization and fragmentation reactions.

Q3: What is mutarotation, and why is it a concern for product stability?

A3: Mutarotation is the change in optical rotation that occurs when a pure anomer of a sugar is dissolved in a solvent, typically water. This happens because the sugar converts into an equilibrium mixture of its α- and β-anomers, along with a small amount of the open-chain aldehyde form[1][2]. While the cyclic forms are relatively stable, the open-chain aldehyde is a key reactive intermediate. Its presence, even at low concentrations (around 0.0026% for glucose at 25°C), provides a pathway for oxidation, decomposition, and other unwanted side reactions that compromise the integrity and yield of the final product[1].

Q4: Is the alpha or beta anomer of L-glucopyranose more stable?

A4: For D-glucose, the β-anomer is more stable because all large substituent groups (–OH and –CH2OH) can occupy equatorial positions in the chair conformation, minimizing steric hindrance[2][6][7][8]. By analogy, for L-glucopyranose, the β-L-glucopyranose anomer is expected to be the more stable form for the same conformational reasons (all substituents in the equatorial position in the most stable chair conformation). During workup in a protic solvent, an equilibrium mixture of both anomers will inevitably form.

Troubleshooting Guide

Problem 1: My final product is discolored (yellow or brown) after workup.

Possible Cause Recommended Solution
Thermal Degradation/Caramelization: The sample was exposed to high temperatures during solvent evaporation.Use low-temperature methods for solvent removal. Rotary evaporation should be performed at a bath temperature below 40°C. For highly sensitive compounds, use freeze-drying (lyophilization).
Acid-Catalyzed Degradation: Residual acid from a previous reaction step combined with heat led to the formation of furan derivatives like 5-HMF[4].Ensure the reaction mixture is fully neutralized to a pH of ~7.0 before concentration. Use a mild base (e.g., saturated NaHCO₃ solution) or an anion exchange resin for neutralization.
Oxidation: The open-chain aldehyde form was oxidized during workup.Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially if the solution is not at a neutral pH.

Problem 2: I have a low yield of my target compound after purification.

Possible Cause Recommended Solution
Degradation during Aqueous Workup: The product degraded due to prolonged exposure to non-neutral pH in the aqueous phase.Minimize the time the product spends in the aqueous phase. After neutralization, promptly proceed to extraction with an appropriate organic solvent.
Physical Loss during Extraction: The compound has high water solubility and is not efficiently extracted into the organic phase.Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery. If the product is highly polar, consider salting out by saturating the aqueous layer with NaCl to decrease the product's solubility in water.
Degradation on Silica (B1680970) Gel: If using column chromatography, the slightly acidic nature of standard silica gel can cause degradation.Deactivate the silica gel by pre-treating it with a solution of the elution solvent containing a small amount of a volatile base (e.g., 1% triethylamine), followed by flushing with the pure eluent. Alternatively, use a different stationary phase like neutral alumina.

Problem 3: My analytical data (NMR, HPLC) shows multiple unexpected peaks.

Possible Cause Recommended Solution
Anomeric Mixture: The peaks correspond to the α and β anomers of L-glucopyranose, which are in equilibrium in solution.This is an inherent property of the molecule in solution. For characterization, identify and assign the peaks for both anomers. If a single anomer is required, specific crystallization conditions may be needed, which must be developed on a case-by-case basis.
Formation of Glucose Degradation Products (GDPs): The workup conditions (e.g., high heat, non-neutral pH) caused decomposition.Review the workup protocol and cross-reference with the solutions in "Problem 1" and "Problem 2". Re-purify the material using a high-resolution technique like preparative HPLC if necessary[9][10].

Data Summary

Table 1: Common Glucose Degradation Products (GDPs) and Favorable Formation Conditions

Degradation ProductChemical ClassFavorable Formation ConditionsReference
5-Hydroxymethylfurfural (5-HMF)Monocarbonyl (Furan)Heat, Acidic pH[4]
Glyoxalα-DicarbonylHeat, Storage[4]
3-Deoxyglucosone (3-DG)α-DicarbonylHeat Sterilization[4]
AcetaldehydeMonocarbonylHeat, Storage[4]
Formic Acid / Levulinic AcidOrganic AcidStrong Acid, Heat[3]

Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction Mixture

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. If the reaction contains reactive reagents, quench them appropriately (e.g., quench a reducing agent with acetone, an oxidizing agent with sodium thiosulfate).

  • pH Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous phase is ~7.0. Check the pH using litmus (B1172312) paper or a pH meter. Alternatively, for acid-sensitive compounds, solid NaHCO₃ can be added in small portions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C. For final solvent removal, place the sample under high vacuum.

Visualizations

G cluster_workflow General Workup & Purification Workflow start End of Reaction quench 1. Quench Reaction (e.g., add water/ice) start->quench neutralize 2. Neutralize to pH 7 (e.g., with NaHCO3) quench->neutralize extract 3. Extract with Organic Solvent neutralize->extract dry 4. Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate 5. Concentrate in vacuo (< 40°C) dry->concentrate crude Crude Product concentrate->crude check_purity Check Purity (TLC, NMR) crude->check_purity pure_product Pure this compound check_purity->pure_product Purity OK purify 6. Purify (e.g., Column Chromatography, Recrystallization) check_purity->purify Needs Purification purify->crude

Caption: A general workflow for the workup and purification of this compound.

G cluster_troubleshooting Troubleshooting Degradation start Low Yield or Impure Product? discolored Is the product discolored (yellow/brown)? start->discolored Yes multiple_peaks Multiple unexpected peaks in NMR/HPLC? start->multiple_peaks No discolored->multiple_peaks Check Also cause_heat Cause: Thermal Degradation Solution: Use low temp evaporation (<40°C) or lyophilization. discolored->cause_heat Yes cause_ph Cause: Non-neutral pH Solution: Ensure full neutralization before concentrating. discolored->cause_ph Yes cause_anomers Cause: Anomeric Mixture Solution: Expected in solution. Identify both anomers. multiple_peaks->cause_anomers Yes cause_gdps Cause: GDP Formation Solution: Review workup (pH, temp). Re-purify if needed. multiple_peaks->cause_gdps Yes end_node Review Extraction & Purification (e.g., silica acidity, solvent choice) multiple_peaks->end_node No cause_heat->multiple_peaks cause_ph->multiple_peaks cause_anomers->end_node cause_gdps->end_node

Caption: A decision tree for troubleshooting the degradation of this compound.

G cluster_mutarotation Mutarotation Pathway alpha This compound (Cyclic Hemiacetal) More Stable Form aldehyde Open-Chain Aldehyde (Highly Reactive Intermediate) alpha->aldehyde Ring Opening (Acid/Base Catalyzed) beta beta-L-glucopyranose (Cyclic Hemiacetal) Less Stable Form aldehyde->beta Ring Closing

Caption: The mutarotation equilibrium of L-glucopyranose, highlighting the reactive aldehyde intermediate.

References

resolving overlapping peaks in the NMR spectrum of alpha-L-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the NMR spectroscopy of α-L-glucopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to overlapping peaks in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the non-anomeric proton signals in the 1D ¹H NMR spectrum of my α-L-glucopyranose sample so poorly resolved?

A1: The poor resolution of non-anomeric proton signals in the ¹H NMR spectrum of α-L-glucopyranose is a common issue. This arises because the ring protons (H-2 to H-6) have very similar chemical environments, causing their signals to resonate in a narrow chemical shift range, typically between 3.0 and 4.0 ppm.[1][2] This leads to significant signal overlap, making it difficult to assign individual protons and extract coupling constant information from a standard 1D spectrum.

Q2: I see more peaks than expected in the anomeric region of the ¹H NMR spectrum. What could be the reason?

A2: In solution, α-L-glucopyranose can exist in equilibrium with its β-anomer and, to a lesser extent, the furanose forms.[3][4] This phenomenon, known as mutarotation, results in the presence of multiple anomeric signals. The anomeric proton of the α-pyranose form typically appears around 5.2 ppm as a doublet, while the β-pyranose anomer resonates further upfield at about 4.6 ppm, also as a doublet.[5] The presence of minor furanose forms can add further complexity.[4]

Q3: My hydroxyl proton signals are not visible in the spectrum. Is this normal?

A3: Yes, this is expected when using deuterated solvents like D₂O. The hydroxyl protons (OH) are acidic and rapidly exchange with the deuterium (B1214612) atoms of the solvent. This exchange process broadens the hydroxyl signals, often to the point where they become indistinguishable from the baseline. To observe hydroxyl protons, special techniques are required, such as using a dry organic solvent (e.g., DMSO-d₆) or acquiring the spectrum in a supercooled aqueous solution to slow down the exchange rate.[3][6]

Troubleshooting Guides

Issue 1: Overlapping Resonances in the Ring Proton Region (3.0 - 4.0 ppm)

The primary challenge in the NMR analysis of α-L-glucopyranose is the severe overlap of signals from the non-anomeric ring protons. This guide provides a systematic approach to resolving these overlapping peaks.

workflow cluster_start Start cluster_2d 2D NMR Techniques cluster_conditions Modify Experimental Conditions cluster_analysis Analysis & Resolution start 1D ¹H NMR shows overlapping signals cosy Run ¹H-¹H COSY start->cosy Identify proton-proton couplings (2-3 bonds) temp Vary Temperature start->temp Improve resolution and sharpen peaks solvent Change Solvent start->solvent Induce chemical shift changes tocsy Run ¹H-¹H TOCSY cosy->tocsy Identify protons within the same spin system hsqc Run ¹H-¹³C HSQC tocsy->hsqc Correlate protons to directly attached carbons hmbc Run ¹H-¹³C HMBC hsqc->hmbc Identify long-range proton-carbon correlations (2-3 bonds) analysis Assign signals and extract coupling constants hmbc->analysis temp->analysis solvent->analysis

Caption: Troubleshooting workflow for overlapping NMR signals.

Two-dimensional NMR experiments are powerful for resolving overlapping signals by spreading the correlations into a second dimension.[2][7]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first logical step. It identifies protons that are coupled to each other, typically through two or three bonds. This allows you to trace the connectivity of the protons around the pyranose ring, starting from a well-resolved signal like the anomeric proton.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., the entire pyranose ring).[7] By selecting a resolved peak, such as the anomeric proton, you can often visualize the chemical shifts of all other protons in the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. Since ¹³C spectra have a much larger chemical shift dispersion, this technique is excellent for resolving overlapping proton signals.[6][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is useful for confirming assignments and identifying long-range connectivities.[9]

If 2D NMR is not sufficient or available, altering the experimental conditions can induce changes in chemical shifts that may resolve overlapping peaks.[10]

  • Varying Temperature: Decreasing the temperature can lead to sharpening of the NMR signals and may alter the chemical shifts due to changes in hydrogen bonding and molecular motion.[6][8][10] For example, cooling a sample in an aqueous solution can slow the exchange of hydroxyl protons, making them observable and providing additional structural information.[6][8]

  • Changing Solvent: The chemical shifts of protons are sensitive to the solvent environment. Changing the solvent (e.g., from D₂O to DMSO-d₆) can alter the pattern of hydrogen bonding and induce significant changes in chemical shifts, potentially resolving overlapping signals.[10]

Issue 2: Difficulty in Distinguishing Anomers

While the anomeric protons of α- and β-L-glucopyranose are usually well-resolved, their relative populations and precise chemical shifts can be important for analysis.

AnomerAnomeric Proton (H-1) Chemical Shift (ppm)H-1, H-2 Coupling Constant (J₁‚₂) (Hz)
α-L-Glucopyranose ~5.2 (doublet)~3-4
β-L-Glucopyranose ~4.6 (doublet)~7-8

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.

The significant difference in the J-coupling constant between the anomeric proton and H-2 is a reliable indicator of the anomeric configuration. The smaller coupling constant for the α-anomer is due to the equatorial-axial relationship between H-1 and H-2, while the larger coupling in the β-anomer reflects an axial-axial relationship.

This protocol allows for the observation of the interconversion of anomers in real-time.

  • Sample Preparation: Dissolve a pure sample of α-L-glucopyranose in D₂O in an NMR tube.

  • Immediate Acquisition: Immediately acquire a series of 1D ¹H NMR spectra over time.

  • Data Analysis: Observe the decrease in the intensity of the α-anomer's H-1 signal (~5.2 ppm) and the corresponding increase in the β-anomer's H-1 signal (~4.6 ppm) until equilibrium is reached.[5]

Detailed Experimental Protocols

Protocol 1: General 2D ¹H-¹H COSY Experiment
  • Sample Preparation: Prepare a solution of α-L-glucopyranose in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: cosygpmf (or equivalent with gradient selection and presaturation for water suppression).

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Points (TD): 2048 in F2, 256-512 in F1.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 2: 2D ¹H-¹³C HSQC Experiment
  • Sample Preparation: As in Protocol 1. A higher concentration (15-20 mg/mL) may be beneficial due to the lower sensitivity of ¹³C.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as in Protocol 1.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsp (or equivalent for multiplicity-edited HSQC with gradient selection).

    • Spectral Width (SW): ~10 ppm in F2 (¹H), ~100 ppm in F1 (¹³C, centered around 70-80 ppm).

    • Number of Points (TD): 2048 in F2, 128-256 in F1.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹JCH Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

logical_relationship cluster_1d Initial Data cluster_homonuclear Homonuclear Correlation cluster_heteronuclear Heteronuclear Correlation cluster_assignment Final Assignment nmr_1d 1D ¹H NMR (Overlapping Signals) cosy COSY (¹H-¹H Connectivity) nmr_1d->cosy hsqc HSQC (¹H-¹³C Direct Correlation) nmr_1d->hsqc Resolves ¹H overlap via ¹³C dimension tocsy TOCSY (¹H Spin Systems) cosy->tocsy Confirms spin system members assignment Complete Structural Assignment tocsy->assignment hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc Confirms assignments and links fragments hmbc->assignment

Caption: Relationship between key 2D NMR experiments.

References

Technical Support Center: α-L-Glucopyranose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-L-glucopyranose in aqueous solutions. The primary stability concern addressed is mutarotation, with further information on potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue when dissolving crystalline α-L-glucopyranose in an aqueous solution?

A1: The most immediate stability issue is mutarotation . When pure α-L-glucopyranose is dissolved in water, the specific optical rotation of the solution changes over time. This is due to the interconversion of the α-anomer to the β-anomer through a transient open-chain aldehyde form until an equilibrium is reached.

Q2: What are the expected optical rotation values for L-glucose anomers in water?

A2: L-glucose is the enantiomer of D-glucose. Therefore, its optical rotation properties are equal in magnitude but opposite in direction to those of D-glucose. Based on established values for D-glucose, the expected specific rotation values for L-glucose are as follows:

Anomer/MixtureSpecific Optical Rotation ([α]D)
α-L-glucopyranose-112.2°
β-L-glucopyranose-18.7°
Equilibrium Mixture of L-glucose-52.7°

Q3: What is the equilibrium composition of an L-glucose solution?

A3: At equilibrium in an aqueous solution, L-glucose exists as a mixture of its anomers. The composition is expected to be the same as that for D-glucose: approximately 36% α-L-glucopyranose and 64% β-L-glucopyranose , with trace amounts (<0.02%) of the open-chain aldehyde form. The β-anomer is the more thermodynamically stable and thus predominant form at equilibrium.

Q4: What factors can influence the rate of mutarotation?

A4: The rate at which equilibrium is reached is influenced by several factors:

  • pH: Both acid and base catalysis will accelerate the rate of mutarotation. The rate is slowest at a neutral pH.

  • Temperature: Increasing the temperature will increase the rate of mutarotation.

  • Solvent: The polarity of the solvent can affect the rate. In aqueous solutions, the presence of certain salts may also have an effect.

Q5: Beyond mutarotation, what are other potential degradation pathways for L-glucose in aqueous solutions?

A5: While L-glucose is relatively stable under typical neutral, ambient conditions, degradation can occur under more strenuous conditions, such as elevated temperatures or extreme pH. The degradation pathways are complex and are presumed to mirror those of D-glucose. Potential degradation products can include:

  • Isomerization products: Under certain conditions, particularly with base catalysis, L-glucose can isomerize to L-fructose and L-mannose.

  • Dehydration products: At high temperatures and/or in the presence of acid, glucose can dehydrate to form 5-hydroxymethylfurfural (B1680220) (HMF).

  • Further degradation products: HMF can further degrade into levulinic acid and formic acid. Under strongly alkaline conditions, a complex mixture of saccharinic acids can be formed.

It is important to note that much of the detailed research on degradation has been conducted on D-glucose, often under conditions related to food processing or biomass conversion (e.g., high heat, pressure). Researchers should be aware of these potential pathways if their experimental conditions involve extremes of pH or temperature.

Troubleshooting Guides

Problem 1: The optical rotation of my freshly prepared α-L-glucopyranose solution is not the expected -112.2°.

Possible CauseSuggested Solution
Contamination of the starting material. Ensure you are using high-purity, crystalline α-L-glucopyranose. Check the certificate of analysis for the specific rotation of the lot.
Partial equilibration has already occurred. The solid material may have been exposed to moisture, initiating mutarotation. Use fresh, dry starting material. Prepare the solution and take the initial reading as quickly as possible.
Incorrect concentration. Accurately weigh the α-L-glucopyranose and use a calibrated volumetric flask to prepare the solution. The specific rotation calculation is dependent on an accurate concentration value.
Instrumental error. Calibrate the polarimeter with a standard or ensure it is properly zeroed with the solvent blank.

Problem 2: My experimental results are inconsistent when using L-glucose solutions prepared at different times.

Possible CauseSuggested Solution
Incomplete mutarotation. If your experiment is sensitive to the anomeric composition, ensure that your L-glucose solution has reached equilibrium before use. This can be confirmed by monitoring the optical rotation until it stabilizes at -52.7°. To accelerate equilibration, you can gently warm the solution or adjust the pH slightly (and then readjust if necessary for your experiment).
Degradation of the L-glucose solution. If solutions are stored for extended periods, especially at non-neutral pH or elevated temperatures, degradation may occur. It is recommended to use freshly prepared solutions. If storage is necessary, store at 4°C and at a neutral pH. For long-term storage, consider freezing.

Problem 3: I am observing unexpected peaks in my HPLC analysis of an L-glucose-containing sample.

Possible CauseSuggested Solution
Anomeric separation. Some HPLC conditions can partially separate the α and β anomers, leading to two peaks for L-glucose. Confirm if this is the case by running a standard of equilibrated L-glucose.
Formation of degradation products. If your sample has been subjected to heat or extreme pH, the unexpected peaks could be degradation products like HMF or organic acids. Analyze your sample with appropriate standards for these compounds if degradation is suspected.
Contamination. Ensure the purity of your L-glucose and all other reagents and solvents used in your experiment and analysis.

Experimental Protocols

Protocol: Monitoring the Mutarotation of α-L-Glucopyranose using Polarimetry

Objective: To observe the change in optical rotation of a freshly prepared α-L-glucopyranose solution as it reaches equilibrium in water.

Materials:

  • High-purity crystalline α-L-glucopyranose

  • Distilled or deionized water

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm)

  • Stopwatch

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions. Calibrate the instrument by filling the polarimeter cell with distilled/deionized water and setting the reading to zero.

  • Solution Preparation: Accurately weigh a precise amount of α-L-glucopyranose (e.g., 1.00 g) and record the mass.

  • Initiate Mutarotation: Transfer the weighed α-L-glucopyranose to the volumetric flask. Have a stopwatch ready. Add about half the final volume of water to the flask and start the stopwatch as soon as the water comes into contact with the solid.

  • Dissolution and Dilution: Immediately and rapidly swirl the flask to dissolve the solid completely. Once dissolved, dilute the solution to the mark with water. Cap the flask and invert it several times to ensure a homogenous solution.

  • First Measurement: Quickly rinse the polarimeter cell with a small amount of the prepared L-glucose solution, then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter and record the optical rotation and the time from the stopwatch. This should be done as quickly as possible to get a reading close to the initial value.

  • Subsequent Measurements: Continue to take readings at regular intervals (e.g., every 1-2 minutes for the first 15-20 minutes, then every 5-10 minutes). Record the time for each measurement.

  • Equilibrium Measurement: After a significant period (e.g., 2-3 hours), the optical rotation should become stable. Continue taking readings every 15-20 minutes until three consecutive readings are identical. This is the equilibrium rotation.

  • Data Analysis:

    • Calculate the specific rotation for each time point using the formula: [α] = α / (l * c) where [α] is the specific rotation, α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL.

    • Plot the specific rotation versus time to visualize the mutarotation process.

Visualizations

Mutarotation_Process cluster_equilibrium Aqueous Solution Equilibrium alpha_L α-L-Glucopyranose (36%) open_chain Open-Chain Aldehyde Form (<0.02%) alpha_L->open_chain Ring Opening/ Closing beta_L β-L-Glucopyranose (64%) open_chain->beta_L Ring Opening/ Closing Degradation_Pathways cluster_main L-Glucose Degradation (under forcing conditions) L_Glucose L-Glucose Isomers Isomerization Products (L-Fructose, L-Mannose) L_Glucose->Isomers Base Catalysis HMF 5-Hydroxymethylfurfural (HMF) L_Glucose->HMF Acid Catalysis & Heat Acids Levulinic Acid & Formic Acid HMF->Acids Further Degradation

Technical Support Center: Crystallization of alpha-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallization of alpha-L-glucopyranose. The information is presented in a practical, question-and-answer format to address specific experimental challenges.

Troubleshooting and FAQs

Q1: Why are no crystals forming from my this compound solution?

A1: The absence of crystal formation, or nucleation, is typically due to insufficient supersaturation or the presence of inhibitors.

  • Insufficient Supersaturation: Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature, a state known as supersaturation.[1][2] If the solution is not supersaturated, crystals will not form. You may need to increase the concentration of this compound or lower the temperature to induce supersaturation.[2]

  • Presence of Impurities: Impurities can significantly hinder or prevent nucleation.[3] The presence of other sugars, salts, or residual solvents can interfere with the formation of an ordered crystal lattice. Purification of the starting material is crucial. Methods like using activated carbon or ion-exchange resins can help remove impurities.[3]

  • Anomeric Equilibrium: In solution, glucose exists as an equilibrium mixture of α and β anomers.[4][5] The crystallization process depends on the rate of conversion (mutarotation) between these forms.[6] If the desired α-form is consumed by crystallization, the rate of conversion from the β-form might be too slow to sustain nucleation and growth.[6]

Q2: My crystals are very small or of poor quality. How can I improve their size and perfection?

A2: Small or poorly formed crystals often result from rapid nucleation and slow growth. The key is to control the rate of crystallization.

  • Control Supersaturation: High levels of supersaturation favor rapid nucleation, leading to many small crystals.[1] To grow larger crystals, it is better to work in the "metastable zone," where spontaneous nucleation is unlikely, but existing crystals can grow.[1][7] This can be achieved by slowly cooling the solution or using a controlled anti-solvent addition method.

  • Optimize Cooling Rate: A slow, controlled cooling rate is essential. For instance, a linear gradient of 1.0 °C/hour has been used successfully.[4] Rapid cooling can lead to the formation of a powder or amorphous solid.[8]

  • Introduce Seed Crystals: Seeding is a powerful technique to control crystallization.[1][9] Introducing a small number of high-quality microcrystals into a solution at a low level of supersaturation provides a surface for growth, bypassing the need for spontaneous nucleation.[1][7][10] This promotes the growth of larger, more uniform crystals.[7]

Q3: I am getting the wrong crystal form (e.g., monohydrate vs. anhydrous). How do I control polymorphism?

A3: The polymorphic form of glucose is highly dependent on the crystallization temperature and solution concentration.

  • Temperature Control: Temperature is a critical factor. For D-glucose, the alpha-monohydrate form crystallizes from aqueous solutions below 50°C.[4][11] The anhydrous alpha-form is typically obtained at temperatures between 50°C and 108°C.[11]

  • Solvent and Concentration: The choice of solvent and the concentration of the glucose solution also play a role. Anhydrous α-D-glucose is generally crystallized from concentrated solutions (w/w > 50%) at temperatures above 50°C.[4] Diluted solutions at lower temperatures favor the monohydrate form.[4]

Q4: What is the role of seeding, and how should it be performed correctly?

A4: Seeding is the process of adding small crystals (seeds) to a supersaturated solution to initiate and control the crystallization process.[8][9]

  • Function: Seeds provide a template for crystal growth, bypassing the often-unpredictable primary nucleation stage.[1] This allows for better control over crystal size, morphology, and polymorphic form.[7][9]

  • Procedure: A seed stock can be created by crushing previously grown high-quality crystals.[10] This stock is then introduced into a new solution that is in the metastable zone (lightly supersaturated).[1][7] The amount of seed material added (seed loading) and the size of the seed crystals will influence the final crystal size distribution.[7][9]

Q5: Which solvents are suitable for crystallizing this compound?

A5: Water is the most common solvent for glucose crystallization. However, other solvents and solvent mixtures can be used to influence solubility and crystal habit.

  • Aqueous Solutions: Water is the primary solvent, with solubility being highly temperature-dependent.[11][12]

  • Alcohol/Water Mixtures: Alcohols like methanol (B129727), ethanol (B145695), and isopropanol (B130326) are often used as anti-solvents or in combination with water.[13][14][15] For example, adding methanol or isopropyl alcohol to an aqueous or methanolic solution can help induce precipitation.[13] A 50:50 ethanol/water mixture has been used to grow single crystals of related sugars via slow evaporation.[15][16]

  • Other Organic Solvents: While less common for the parent sugar, solvents like ethylene (B1197577) glycol monomethyl ether have been used for purifying glucose via crystallization at elevated temperatures.[17] It is generally advisable to avoid highly volatile solvents like acetone (B3395972) or DCM for slow crystallization methods, as rapid evaporation can lead to poor crystal quality.[8]

Data Presentation: Crystallization Parameters

The following table summarizes key experimental parameters for controlling the polymorphic outcome of D-glucopyranose crystallization, which are analogous for the L-enantiomer.

Parameterα-Glucopyranose MonohydrateAnhydrous α-GlucopyranoseAnhydrous β-Glucopyranose
Temperature < 50°C[4][11]50°C - 108°C[11]> 108°C
Concentration (w/w in water) Dilute to ~50%[4]> 50%[4]> 80%[4]
Common Solvents Water[4][11]Water, Ethanol/Water mixtures[4][15]Water (at high temp)[11]
Key Outcome Less soluble at room temperature, readily crystallizes.[11]Favored at higher temperatures and concentrations.[4]Becomes less soluble and crystallizes at very high temperatures.[11]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of Anhydrous this compound

This protocol is designed to produce high-quality anhydrous crystals by slowly cooling a concentrated aqueous solution.

  • Solution Preparation: Prepare a concentrated solution of high-purity this compound in deionized water (e.g., 78.5% w/w).[4] Heat the solution to approximately 70°C to ensure complete dissolution.

  • Conditioning: Hold the solution at 70°C for at least 30 minutes to allow for anomeric equilibrium to be established between the α and β forms.[4]

  • Controlled Cooling: Place the solution in a programmable water bath or jacketed reactor. Initiate a slow, linear cooling ramp. A rate of 1.0°C per hour is recommended.[4]

  • Nucleation & Growth: Continue the slow cooling. Nucleation is expected to occur around 55-56°C for a 78.5% w/w solution.[4] Maintain the slow cooling to allow the nucleated crystals to grow. A final temperature of 38-40°C can be targeted.

  • Crystal Harvesting: Once the crystallization is complete (crystal mass growth has ceased), separate the crystals from the mother liquor via filtration or centrifugation.

  • Washing & Drying: Wash the crystals with a small amount of cold ethanol or another suitable non-solvent to remove residual mother liquor. Dry the crystals under vacuum at a moderate temperature.

Protocol 2: Micro-seeding Technique for Improved Crystal Growth

This protocol uses seed crystals to control nucleation and improve crystal size and quality.

  • Prepare Seed Stock:

    • Take a small number of high-quality this compound crystals obtained from a previous experiment.

    • Place them in a vial with a small volume of a non-solvent (e.g., isopropanol) or the crystallization mother liquor.

    • Crush the crystals into a fine powder using a glass rod to create a suspension of microcrystals.[10]

  • Prepare Supersaturated Solution: Prepare a solution of this compound as described in Protocol 1, Step 1. Cool it to a temperature where it is slightly supersaturated but still within the metastable zone (i.e., a temperature where spontaneous nucleation is slow or absent). This temperature must be determined empirically but will be just below the saturation temperature.

  • Introduce Seeds: Using a pipette, introduce a small volume (e.g., 20-50 nL for micro-crystallization plates) of the vigorously mixed seed stock suspension into the supersaturated solution.[10] The amount should be optimized to control the number of crystals grown.

  • Crystal Growth: Maintain the solution at a constant temperature or apply a very slow cooling ramp to allow the seed crystals to grow. Avoid agitation that could cause unwanted secondary nucleation.

  • Harvesting: Harvest the crystals as described in Protocol 1, Steps 5 and 6.

Visualizations

Troubleshooting Crystallization Workflow

G start Problem with Crystallization no_xtal No Crystals Formed start->no_xtal poor_xtal Small / Poor Quality Crystals start->poor_xtal wrong_form Incorrect Polymorph start->wrong_form cause1 Cause: Insufficient Supersaturation no_xtal->cause1 cause2 Cause: Presence of Impurities no_xtal->cause2 cause3 Cause: High Nucleation Rate, Slow Growth poor_xtal->cause3 cause4 Cause: Incorrect Temperature / Concentration wrong_form->cause4 sol1 Solution: Increase Concentration or Lower Temperature Slowly cause1->sol1 sol2 Solution: Purify Material (e.g., Recrystallization, Carbon) cause2->sol2 sol3 Solution: Slow Cooling Rate, Reduce Supersaturation cause3->sol3 sol4 Solution: Use Seeding to Control Nucleation cause3->sol4 sol5 Solution: Adjust Temp/Conc (See Data Table) cause4->sol5

Caption: A workflow diagram for troubleshooting common issues in this compound crystallization.

Key Factors Influencing Crystallization

G center α-L-Glucopyranose Crystallization temp Temperature center->temp solvent Solvent System center->solvent super Supersaturation center->super purity Purity center->purity seeding Seeding center->seeding temp_sub Controls Polymorph (& Anhydrous vs. Hydrate) temp->temp_sub solvent_sub Affects Solubility & Crystal Habit solvent->solvent_sub super_sub Driving Force for Nucleation & Growth super->super_sub purity_sub Impurities Inhibit Nucleation purity->purity_sub seeding_sub Controls Nucleation & Improves Crystal Size seeding->seeding_sub

Caption: A diagram illustrating the key interdependent factors that control the crystallization process.

References

Technical Support Center: Overcoming Poor Solubility of alpha-L-Glucopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of alpha-L-glucopyranose derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives exhibiting poor solubility?

A1: The solubility of this compound derivatives is influenced by their molecular structure. While the parent glucose molecule is highly soluble in water, modifications to its structure can introduce hydrophobic moieties.[1][2] The arrangement of hydroxyl and other functional groups, along with the crystalline structure of the solid form, plays a significant role in determining its interaction with solvents.[3] Highly crystalline solids, for instance, have high lattice energy that can be difficult to overcome, leading to poor solubility.[4]

Q2: What are the initial troubleshooting steps I can take to improve the solubility of my compound?

A2: Before moving to more complex methods, several simple strategies can be employed:

  • pH Adjustment: For ionizable derivatives, altering the pH of the solution can significantly increase solubility by converting the compound into a more soluble salt form.[5][6] Most acidic and basic drugs benefit from this common and effective method.[7]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of lipophilic compounds.[5][8] Common co-solvents include ethanol (B145695), propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[7]

  • Temperature Control: Solubility is often temperature-dependent. Carefully increasing the temperature of the solution can enhance the solubility of many compounds, but stability must be monitored.[9]

Q3: My compound's solubility is still too low for my experiments. What advanced techniques can I explore?

A3: If initial steps are insufficient, several advanced formulation strategies can be considered:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][7] Techniques like micronization and nanosuspension technology can dramatically improve the dissolution rate.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[12][13]

  • Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier or matrix at a solid state.[7][8] This can be achieved through methods like melting (fusion) or solvent evaporation, often resulting in an amorphous form of the drug with higher solubility.[11]

  • Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems can solubilize the compound in lipophilic excipients.[10][14] These include simple oil solutions or self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in aqueous environments.[5]

Q4: How does poor solubility impact the bioavailability of my this compound derivative?

A4: Poor aqueous solubility is a primary reason for low and variable oral bioavailability.[15] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the gastrointestinal fluids.[10] If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption across the intestinal wall.[10][16] This is a characteristic feature of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[14][17]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in Aqueous Buffer The compound's solubility limit has been exceeded. The buffer's pH may be at or near the compound's isoelectric point.1. Adjust the pH of the buffer away from the pKa of the compound.[6] 2. Incorporate a co-solvent like PEG 400 or ethanol into the buffer system.[7] 3. Consider forming a complex with a cyclodextrin (B1172386) to increase apparent solubility.[13]
Inconsistent Results in Biological Assays The compound may be precipitating out of the assay medium over time, leading to variable effective concentrations.1. Perform a kinetic solubility assay in the specific assay medium to determine the time to precipitation. 2. Use a formulation strategy such as a solid dispersion or a lipid-based system to maintain the compound in a solubilized state.[8][14] 3. Reduce the final concentration of the compound in the assay if possible.
Low Bioavailability in Animal Studies Poor aqueous solubility leads to a low dissolution rate in the gastrointestinal tract, limiting absorption.[10][15]1. Reduce the particle size of the compound via micronization or nanosuspension to increase the surface area for dissolution.[5][10] 2. Formulate the compound as a solid dispersion or a lipid-based formulation (e.g., SEDDS) to enhance its dissolution in vivo.[5][14] 3. Investigate different salt forms of the compound which may have higher solubility.[7]
Difficulty Preparing a Stock Solution The chosen solvent is not optimal for the derivative. The concentration is too high for its intrinsic solubility.1. Test a range of pharmaceutically acceptable solvents and co-solvents. 2. Prepare the stock solution at a lower concentration. 3. Use techniques like gentle heating or sonication to aid dissolution, while monitoring for any degradation.

Quantitative Data Summary

Table 1: Comparison of Common Solubilization Techniques

Technique Mechanism of Action Typical Fold Increase in Solubility Considerations
pH Adjustment Converts the drug to a more soluble ionized (salt) form.[7]10 to 1,000Only applicable to ionizable compounds.[6]
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[8]2 to 500Potential for in vivo precipitation upon dilution; requires toxicity assessment.[5]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity.[7][12]2 to 5,000Stoichiometry of the complex is critical; potential for renal toxicity with some cyclodextrins.[10]
Solid Dispersion Disperses the drug in a hydrophilic matrix, often in an amorphous state.[7][11]10 to 200Physical stability of the amorphous state can be a concern.[4]
Nanosuspension Increases the surface area-to-volume ratio, leading to a higher dissolution rate.[10][11]Not a direct increase in equilibrium solubility, but significantly enhances dissolution velocity.Requires specialized equipment; physical stability (aggregation) must be controlled.[18]

Table 2: Properties of Commonly Used Cyclodextrins

Cyclodextrin Type Number of Glucopyranose Units Cavity Diameter (Å) Aqueous Solubility ( g/100 mL) Typical Applications
α-Cyclodextrin (α-CD) 64.7 - 5.314.5Complexation with small aliphatic molecules.[8][12]
β-Cyclodextrin (β-CD) 76.0 - 6.51.85Complexation with aromatic and heterocyclic molecules.[8][12]
γ-Cyclodextrin (γ-CD) 87.5 - 8.323.2Complexation with larger molecules like steroids and macrocycles.[8][12]
Hydroxypropyl-β-CD (HP-β-CD) 7 (modified)6.0 - 6.5>60High aqueous solubility, commonly used in pharmaceutical formulations.[7]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific medium.[19][20]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., water, buffer) in a sealed glass vial. Ensure there is undissolved solid material present.

  • Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[20] Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) or centrifuge the sample and collect the clear supernatant.

  • Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13][19]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare solid inclusion complexes.[13]

  • Wetting the Host: Place a specific molar quantity of the chosen cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Paste Formation: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the cyclodextrin and mix to form a homogeneous paste.

  • Adding the Guest: Add the this compound derivative (the "guest" molecule) to the paste, typically at a 1:1 or 1:2 molar ratio relative to the cyclodextrin.

  • Kneading: Knead the mixture thoroughly for a specified time (e.g., 45-60 minutes) to facilitate the inclusion of the guest molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting solid mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.

  • Post-Processing: Gently pulverize the dried complex into a fine powder and store it in a desiccator. The resulting powder can then be used for solubility and dissolution studies.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Decision start Poorly Soluble This compound Derivative solubility_test Measure Baseline Solubility (Shake-Flask Method) start->solubility_test strategy Select Solubilization Strategy (e.g., Cyclodextrin Complexation) solubility_test->strategy preparation Prepare Formulation (e.g., Kneading Method) strategy->preparation solubility_eval Measure Solubility of the Formulation preparation->solubility_eval dissolution_eval Perform Dissolution Rate Study solubility_eval->dissolution_eval stability_eval Assess Physical/Chemical Stability dissolution_eval->stability_eval decision Sufficient Improvement? stability_eval->decision success Proceed to In Vitro/In Vivo Studies decision->success Yes failure Optimize or Select New Strategy decision->failure No failure->strategy

Caption: Workflow for developing and evaluating a new formulation.

cyclodextrin_complexation Mechanism of Cyclodextrin Inclusion Complexation cluster_cd Cyclodextrin (Host) cluster_complex Inclusion Complex cd Hydrophilic Exterior (OH groups) complex Hydrophilic Exterior Drug in Cavity cd->complex Complex Formation (Aqueous Environment) cavity Hydrophobic Cavity drug Poorly Soluble Derivative drug->complex Complex Formation (Aqueous Environment)

Caption: Cyclodextrin encapsulation of a poorly soluble drug.

decision_tree Solubilization Strategy Decision Guide start Start: Poorly Soluble Derivative q1 Is the derivative ionizable? start->q1 a1_yes Adjust pH / Salt Formation q1->a1_yes Yes q2 Is the derivative thermally stable? q1->q2 No a2_yes Solid Dispersion (Melt Method) q2->a2_yes Yes q3 Is the derivative highly lipophilic (LogP > 3)? q2->q3 No a3_yes Lipid-Based Formulation (e.g., SEDDS) q3->a3_yes Yes a3_no Cyclodextrin Complexation or Particle Size Reduction q3->a3_no No

Caption: Decision tree for selecting a solubilization method.

References

strategies to control anomeric selectivity in glycosidic bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling anomeric selectivity in glycosidic bond formation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during glycosylation experiments.

Troubleshooting and FAQs

Question 1: My glycosylation reaction is giving a poor α/β selectivity. What are the primary factors I should investigate?

Answer: Poor anomeric selectivity is a common issue in glycosylation. The outcome of the reaction is a delicate balance of several factors.[1][2][3][4] The primary parameters to investigate are:

  • The C-2 Protecting Group on the Glycosyl Donor: This is often the most critical factor.[5][6]

    • For 1,2-trans products (e.g., β-glucosides, β-galactosides): Use a "participating" acyl-type protecting group (e.g., Acetyl - OAc, Benzoyl - OBz) at the C-2 position.[5][7][8][9] This group assists in the reaction via a mechanism called Neighboring Group Participation (NGP), which shields the α-face of the intermediate, leading to the formation of the 1,2-trans product.[6][7][10][11]

    • For 1,2-cis products (e.g., α-glucosides, α-galactosides, β-mannosides): Use a "non-participating" ether-type protecting group (e.g., Benzyl (B1604629) - OBn, silyl (B83357) ethers).[5] These groups do not directly participate, and selectivity is then governed by other factors like the anomeric effect, solvent, and temperature.[1]

  • Reaction Solvent: The choice of solvent can profoundly influence the stereochemical outcome.[1][12]

    • Ethereal solvents (e.g., Diethyl ether - Et₂O, Dioxane) generally favor the formation of α-glycosides .[1]

    • Nitrile solvents (e.g., Acetonitrile - MeCN, Propionitrile - EtCN) tend to favor the formation of β-glycosides , even with non-participating groups, through the formation of an intermediate nitrilium ion.[1]

  • Reaction Temperature: Temperature affects the reaction kinetics and the stability of intermediates.[2][3][12]

    • Lower temperatures often increase selectivity by favoring the kinetically controlled product.[12] For many reactions aiming for the β-anomer (kinetic product), running the reaction at a lower, controlled temperature (e.g., -78 °C) is crucial.[12]

    • Conversely, higher temperatures can sometimes favor the thermodynamically more stable α-anomer.[13]

  • Promoter/Activator: The choice of activator for the glycosyl donor can influence the reaction mechanism and, consequently, the selectivity.[2][3] Common promoters include Lewis acids like TMSOTf and BF₃·Et₂O.[14][15][16]

Question 2: I am trying to synthesize a 1,2-trans glycoside using a donor with a C-2 acetyl group, but I am still getting a mixture of anomers or orthoester formation. What's going wrong?

Answer: This is a classic problem when aiming for 1,2-trans glycosides. While a C-2 acyl group strongly directs the formation of the desired product, issues can still arise.[13]

  • Orthoester Formation: The dioxolenium ion intermediate formed during neighboring group participation can be attacked by the acceptor's hydroxyl group at the C-2 position instead of the anomeric carbon. This side reaction is more common with less nucleophilic acceptors and can be a significant competing pathway.[13]

    • Troubleshooting:

      • Change the C-2 participating group: Sometimes, switching from an acetyl group to a benzoyl or pivaloyl group can alter the stability of the intermediate and reduce orthoester formation.

      • Optimize reaction conditions: Lowering the temperature may help. Also, the choice of promoter can be critical.

  • Mixture of Anomers: If you are getting the 1,2-cis product despite having a participating group, it could mean the reaction is not proceeding entirely through the desired NGP pathway.

    • Troubleshooting:

      • Check Donor Purity: Ensure your glycosyl donor is pure and that the C-2 protecting group has not been inadvertently removed or modified.

      • Re-evaluate the Promoter System: A highly reactive promoter system might favor a more Sₙ1-like mechanism, leading to a loss of selectivity. Consider a milder activation method.

Question 3: How do I achieve high α-selectivity for a glucoside? My reactions with a C-2 benzyl group are giving me 1:1 mixtures.

Answer: Synthesizing 1,2-cis glycosides, like α-glucosides, is challenging because there is no universally reliable participating group to direct the outcome.[17] The strategy relies on manipulating other factors to favor the thermodynamically stable α-anomer (due to the anomeric effect).

  • Solvent Choice: Use non-participating, ethereal solvents like diethyl ether (Et₂O) or a mixture of dichloromethane (B109758) (DCM) and dioxane.[1] These solvents help stabilize the intermediate in a way that favors attack from the α-face. Avoid nitrile solvents at all costs, as they will promote β-selectivity.[1]

  • Promoter and Leaving Group: The combination of the promoter and the leaving group on the donor can create an in situ anomerization scenario. Using a thioglycoside donor with a promoter system like N-iodosuccinimide (NIS) and triflic acid (TfOH) in an ethereal solvent is a common approach.

  • Remote Participation: Protecting groups at other positions (C-3, C-4, C-6) can sometimes influence selectivity through "remote participation," although this is less predictable than C-2 NGP.[5][6][7][13] For instance, acyl groups at C-4 or C-6 have been shown to promote α-selectivity in some galactosyl donors.[13]

Data Summary Tables

Table 1: Effect of C-2 Protecting Group and Solvent on Anomeric Selectivity
Glycosyl DonorC-2 GroupSolventTypical Major ProductUnderlying Principle
Glucosyl TrichloroacetimidateO-Acetyl (OAc)DCMβ-glycoside (>9:1 β:α)Neighboring Group Participation (NGP)[7][8][9]
Glucosyl ThioetherO-Benzyl (OBn)Diethyl Ether (Et₂O)α-glycoside (~4:1 α:β)Anomeric Effect, Sₙ1-like[1]
Glucosyl ThioetherO-Benzyl (OBn)Acetonitrile (MeCN)β-glycoside (~1:4 α:β)Solvent Participation[1]
Mannosyl DonorO-Acetyl (OAc)DCMα-mannosideNeighboring Group Participation (NGP)
Mannosyl DonorO-Benzyl (OBn)Diethyl Ether (Et₂O)α-mannosideAnomeric Effect (strongly favors α)

Key Methodologies & Protocols

Protocol 1: General Procedure for 1,2-trans (β)-Glycosylation using a Donor with a Participating Group

This protocol is designed for the synthesis of a β-glucoside using a glycosyl donor with a C-2 acyl group (e.g., acetyl) and a thioglycoside leaving group.

Materials:

  • Glycosyl Donor (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside)

  • Glycosyl Acceptor (with one free hydroxyl group)

  • Promoter: N-Iodosuccinimide (NIS)

  • Activator: Trifluoromethanesulfonic acid (TfOH) or Silver Triflate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 eq.), glycosyl acceptor (1.0 eq.), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to dissolve the reactants.

  • Cool the reaction mixture to the desired starting temperature (typically -40 °C to -78 °C) using a suitable cooling bath.

  • In a separate flask, prepare a solution of the promoter (NIS, 1.5 eq.) in anhydrous DCM.

  • Add the promoter solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add the activator (e.g., TfOH, 0.1-0.2 eq.) dropwise. The reaction will often turn a dark color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the donor is consumed (typically 1-2 hours), quench the reaction by adding triethylamine (B128534) (Et₃N) or a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove the molecular sieves and wash the pad with DCM.

  • Combine the filtrates and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to isolate the desired β-glycoside.

Visual Guides

Logical Flowchart for Selecting a Glycosylation Strategy

This diagram provides a decision-making framework for choosing an appropriate glycosylation strategy based on the desired anomeric outcome.

G start Desired Anomer? trans_product 1,2-trans Product? (e.g., β-glucoside) start->trans_product Select cis_product 1,2-cis Product? (e.g., α-glucoside) trans_product->cis_product No ngp_strategy Use C-2 Participating Group (e.g., OAc, OBz) trans_product->ngp_strategy Yes non_ngp_strategy Use C-2 Non-Participating Group (e.g., OBn) cis_product->non_ngp_strategy Yes ngp_mechanism Mechanism: Neighboring Group Participation ngp_strategy->ngp_mechanism solvent_choice Control with Solvent non_ngp_strategy->solvent_choice ethereal_solvent Use Ethereal Solvent (Et2O, Dioxane) Favors α-product solvent_choice->ethereal_solvent α desired nitrile_solvent Use Nitrile Solvent (MeCN) Favors β-product solvent_choice->nitrile_solvent β desired NGP_Mechanism cluster_0 Step 1: Activation & Intermediate Formation cluster_1 Step 2: Nucleophilic Attack Donor Glycosyl Donor (C-2 Acyl Group, LG leaving) Dioxolenium Acyloxonium Ion Intermediate (α-face blocked) Donor->Dioxolenium Promoter -LG Acceptor Acceptor-OH Dioxolenium->Acceptor Attack from β-face (Sₙ2-like) Product 1,2-trans Glycoside Acceptor->Product

References

Validation & Comparative

A Comparative Analysis of the Metabolic Fates of Alpha-L-Glucopyranose and L-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the absorption, distribution, metabolism, and excretion of two rare L-sugars.

This guide provides a detailed comparison of the metabolic fates of alpha-L-glucopyranose and L-sorbose, two monosaccharides that are stereoisomers of their more common D-counterparts. While structurally similar, their interactions with mammalian metabolic pathways differ significantly. This document summarizes key quantitative data from in vivo studies, outlines experimental methodologies, and provides visual representations of the metabolic pathways to facilitate a deeper understanding of these compounds.

Executive Summary

Current research indicates a stark contrast in the metabolic processing of this compound and L-sorbose in mammals. This compound, the enantiomer of the primary energy source D-glucose, is largely considered to be metabolically inert. The vast majority of studies suggest it is not phosphorylated by hexokinase, the initial and critical step of glycolysis, and is therefore not utilized as an energy source[1]. In contrast, L-sorbose undergoes partial absorption and metabolism, with a significant portion being fermented by the intestinal microflora, contributing to its caloric value[2].

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolic fate of L-sorbose in rats. As of the latest literature review, comparable in vivo quantitative data for this compound in mammals is not available due to its general lack of metabolic activity.

Table 1: Metabolic Fate of Orally Administered L-[U-14C]-Sorbose in Rats [2]

ParameterNaive Rats (Single Dose)Rats Pre-fed with L-Sorbose
Urinary Excretion (% of Radioactivity) 5.3%8.9%
Fecal Excretion (% of Radioactivity) 46% (as L-sorbose)6.6%
Expired as 14CO2 (% of Radioactivity) 16%59%
Estimated Caloric Utilization ~25%~70%

Table 2: Fermentation of L-Sorbose by Intestinal Microflora [2]

OrganismAdaptation Period RequiredFermentation Efficiency
Human Intestinal Microflora Yes~70%

Metabolic Pathways

This compound

The metabolic pathway for this compound in mammals is predominantly a pathway of non-absorption and excretion. Due to the stereospecificity of key enzymes, it is not a substrate for the primary carbohydrate metabolic pathways.

alpha_L_glucopyranose_fate Oral_Ingestion Oral Ingestion of This compound Stomach Stomach Oral_Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Majority passes unabsorbed Bloodstream Bloodstream Small_Intestine->Bloodstream Minimal absorption (if any) Fecal_Excretion Fecal Excretion Large_Intestine->Fecal_Excretion Kidneys Kidneys Bloodstream->Kidneys Urine_Excretion Urine Excretion Kidneys->Urine_Excretion

Fig. 1: Presumed metabolic fate of this compound in mammals.
L-Sorbose

The metabolism of L-sorbose is more complex, involving partial absorption and subsequent metabolism, as well as significant fermentation by the gut microbiota.

L_sorbose_fate Oral_Ingestion Oral Ingestion of L-Sorbose Stomach Stomach Oral_Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Bloodstream Bloodstream Small_Intestine->Bloodstream Partial Absorption Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Portion Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues Tissues Liver->Tissues CO2 Expired CO2 Tissues->CO2 Metabolism Urine_Excretion Urine Excretion Microflora Intestinal Microflora Large_Intestine->Microflora Fermentation Fecal_Excretion Fecal Excretion Large_Intestine->Fecal_Excretion VFAs Volatile Fatty Acids (VFAs) Microflora->VFAs VFAs->Bloodstream Absorption Kidneys->Urine_Excretion

Fig. 2: Metabolic fate of L-sorbose in mammals.

Experimental Protocols

Study of L-Sorbose Metabolism in Rats

The following is a generalized protocol based on the methodology described in the study by Würsch et al. (1979)[2].

1. Animal Model and Diet:

  • Species: Male rats.

  • Acclimation: Animals are acclimated to standard laboratory conditions.

  • Diet: For studies involving adaptation to L-sorbose, a diet containing a specified percentage of L-sorbose is provided for a set period before the experiment. Control groups receive a standard diet.

2. Administration of Radiolabeled Compound:

  • Compound: L-[U-14C]-sorbose is administered orally as a single dose.

  • Dose: A known quantity of the radiolabeled compound with a specific activity is given to each animal.

3. Sample Collection:

  • Metabolic Cages: Animals are housed individually in metabolic cages that allow for the separate collection of urine, feces, and expired air.

  • Urine and Feces: Collected at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 72 hours) to ensure complete excretion of the radiolabel.

  • Expired Air: Carbon dioxide in the expired air is trapped using a suitable absorbent (e.g., a solution of ethanolamine (B43304) in ethylene (B1197577) glycol monomethyl ether). Samples of the trapping solution are collected at various time points to determine the rate and extent of 14CO2 expiration.

4. Sample Analysis:

  • Radioactivity Measurement: The radioactivity in urine, feces (homogenized), and the CO2 trapping solution is quantified using liquid scintillation counting.

  • Chromatographic Analysis: Fecal samples are analyzed to identify the chemical form of the excreted radioactivity, for example, using paper chromatography to confirm the presence of unmetabolized L-sorbose.

5. Caloric Utilization Estimation:

  • The caloric utilization is estimated based on the percentage of the administered radioactivity that is metabolized (i.e., not recovered in feces as the parent compound).

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_collection Sample Collection cluster_analysis Analysis Animal_Model Rat Model Administration Oral Administration of L-[U-14C]-Sorbose Animal_Model->Administration Diet Standard or L-Sorbose Diet Diet->Administration Housing Metabolic Cages Administration->Housing Urine Urine Housing->Urine Feces Feces Housing->Feces Expired_Air Expired Air (CO2) Housing->Expired_Air Scintillation Liquid Scintillation Counting Urine->Scintillation Feces->Scintillation Chromatography Chromatography Feces->Chromatography Expired_Air->Scintillation

Fig. 3: General experimental workflow for studying L-sugar metabolism.

Conclusion

The metabolic fates of this compound and L-sorbose are distinctly different. This compound is largely unmetabolized and unabsorbed, passing through the gastrointestinal tract with minimal interaction. In contrast, L-sorbose is partially absorbed and metabolized to CO2, while the unabsorbed portion is readily fermented by the gut microbiota into volatile fatty acids, which are then absorbed and utilized for energy. This difference in metabolic processing has significant implications for their potential applications in drug development and as sugar substitutes. Further research is warranted to explore any potential minor absorption or subtle physiological effects of this compound in mammals.

References

A Tale of Two Sugars: α-D-Glucopyranose vs. α-L-Glucopyranose in the Biological Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecules with biological systems is paramount. This guide provides an objective comparison of α-D-glucopyranose and its synthetic enantiomer, α-L-glucopyranose, in the context of biological assays, supported by experimental data and detailed protocols.

At the heart of cellular energy metabolism lies α-D-glucopyranose, the naturally occurring isomer of glucose that fuels life's processes.[1][2] Its mirror image, α-L-glucopyranose, while structurally similar, presents a starkly different biological profile, offering unique opportunities for therapeutic and research applications.[3][4] This guide delves into the fundamental differences in their biological activities, focusing on their interaction with key metabolic enzymes and cellular transport systems.

Data Presentation: A Quantitative Comparison

The profound functional divergence between these two isomers is best illustrated by their performance in key biological assays. While direct comparative studies for all parameters are not always available in the literature, the existing data paints a clear picture of their distinct biological fates.

Biological Assayα-D-Glucopyranoseα-L-GlucopyranoseKey Observations
Enzymatic Phosphorylation (Hexokinase) SubstrateGenerally not a substrateHexokinase, the first enzyme in glycolysis, readily phosphorylates D-glucose, trapping it inside the cell for metabolism.[4][5] L-glucose is not recognized by hexokinase.[4][6]
Cellular Uptake (via GLUT transporters) High-affinity transportNegligible carrier-mediated transportGlucose transporters (GLUTs) facilitate the entry of D-glucose into cells. L-glucose uptake is significantly lower and appears to occur via passive diffusion rather than carrier-mediated transport.
Intestinal Absorption (via SGLT1) Actively transportedNot a substrateThe sodium-glucose cotransporter 1 (SGLT1) in the intestine actively absorbs D-glucose.[7] This transporter does not recognize L-glucose.
Insulin (B600854) Secretion from Pancreatic β-cells Potent stimulatorNo significant stimulationD-glucose metabolism in pancreatic β-cells triggers insulin release.[5] L-glucose does not elicit this response.[8]
Cytotoxicity Context-dependentGenerally lowHigh concentrations of D-glucose can be cytotoxic to certain cell types, often through the induction of oxidative stress.[9][10] L-glucose is largely considered biologically inert and exhibits low cytotoxicity.

Key Biological Assays and Experimental Protocols

The following sections detail the methodologies for the key experiments that underpin the comparative data presented above.

Hexokinase Activity Assay

This assay determines the rate at which hexokinase phosphorylates glucose to glucose-6-phosphate.

Experimental Protocol:

A common method is a coupled spectrophotometric assay.[11][12]

  • Reaction Mixture Preparation: A buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) is prepared containing magnesium chloride, ATP, and NADP+.

  • Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) is added to the mixture.

  • Substrate Addition: A known concentration of either α-D-glucopyranose or α-L-glucopyranose is added to initiate the reaction.

  • Spectrophotometric Measurement: The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by G6PDH as it converts the glucose-6-phosphate product.

  • Data Analysis: The initial reaction velocity is calculated from the rate of change in absorbance. Kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant) can be determined by performing the assay with varying substrate concentrations.

Cellular Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the extracellular environment.

Experimental Protocol:

A widely used method involves radiolabeled glucose analogs.[13][14][15]

  • Cell Culture: Adherent cells (e.g., Caco-2, HepG2) are grown to confluence in multi-well plates.

  • Starvation: Prior to the assay, cells are typically starved of glucose for a defined period to upregulate glucose transporters.

  • Incubation with Labeled Glucose: The culture medium is replaced with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose for D-glucose uptake, or L-[³H]-glucose for L-glucose uptake, for a specific time (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer containing a high concentration of unlabeled glucose to inhibit further transport.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is normalized to the protein content of the cell lysate to determine the rate of glucose uptake.

Insulin Secretion Assay

This assay quantifies the amount of insulin released from pancreatic β-cells in response to glucose stimulation.

Experimental Protocol:

MIN6 cells, a mouse pancreatic β-cell line, are a common model for this assay.[7][15]

  • Cell Culture and Pre-incubation: MIN6 cells are cultured and then pre-incubated in a low-glucose buffer to establish a basal level of insulin secretion.

  • Glucose Stimulation: The cells are then incubated with different concentrations of either α-D-glucopyranose or α-L-glucopyranose for a defined period.

  • Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: The insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of secreted insulin is normalized to the total protein content or cell number.

Signaling Pathways and Experimental Workflows

The differential biological effects of α-D- and α-L-glucopyranose are rooted in their stereospecific interactions with cellular machinery.

Glycolysis Pathway for α-D-Glucopyranose

α-D-Glucopyranose is the primary fuel for glycolysis, a fundamental metabolic pathway that generates ATP.

Glycolysis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol alpha_D_Glucose_ext α-D-Glucopyranose alpha_D_Glucose_int α-D-Glucopyranose alpha_D_Glucose_ext->alpha_D_Glucose_int GLUT Transporter G6P Glucose-6-Phosphate alpha_D_Glucose_int->G6P Hexokinase (ATP -> ADP) Pyruvate Pyruvate G6P->Pyruvate Glycolysis ATP_gen ATP Pyruvate->ATP_gen Further Metabolism

Metabolic fate of α-D-glucopyranose.
Cellular Interaction of α-L-Glucopyranose

In contrast, α-L-glucopyranose is largely unrecognized by cellular transporters and enzymes.

L_Glucose_Interaction cluster_extracellular Extracellular Space cluster_cytosol Cytosol alpha_L_Glucose_ext α-L-Glucopyranose alpha_L_Glucose_int α-L-Glucopyranose (low concentration) alpha_L_Glucose_ext->alpha_L_Glucose_int Passive Diffusion (carrier-independent) No_Metabolism No Significant Metabolism alpha_L_Glucose_int->No_Metabolism

Cellular interaction of α-L-glucopyranose.
Experimental Workflow for Comparative Glucose Uptake Assay

The following diagram illustrates a typical workflow for comparing the cellular uptake of the two glucose enantiomers.

Glucose_Uptake_Workflow Start Cell Seeding & Culture Starvation Glucose Starvation Start->Starvation Incubation Incubate with Radiolabeled α-D-Glucose or α-L-Glucose Starvation->Incubation Wash Wash with Cold Stop Solution Incubation->Wash Lysis Cell Lysis Wash->Lysis Measurement Scintillation Counting Lysis->Measurement Analysis Data Analysis (Normalize to Protein Content) Measurement->Analysis End Comparative Uptake Rates Analysis->End

Workflow for comparing glucose enantiomer uptake.

Conclusion

The stark contrast in the biological activity of α-D-glucopyranose and α-L-glucopyranose underscores the high degree of stereospecificity in biological systems. While α-D-glucopyranose is a central player in energy metabolism, the biological inertia of α-L-glucopyranose opens avenues for its use as a non-caloric sweetener, a laxative, and a tool for studying glucose transport mechanisms.[2][4][6] For researchers in drug development, the differential interactions of these enantiomers with transporters and enzymes provide a compelling case study in the importance of stereochemistry in molecular design and function. The experimental protocols and comparative data presented in this guide offer a foundational resource for further investigation into the distinct biological roles of these two fascinating molecules.

References

The Validation of alpha-L-Glucopyranose as a Non-Metabolizable Control Sugar: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular metabolism and signaling, the use of appropriate controls is paramount for the accurate interpretation of experimental data. D-glucose, the primary carbohydrate fuel for most organisms, is actively transported into cells and rapidly enters the glycolytic pathway. To dissect the specific effects of glucose metabolism from those of glucose transport or extracellular signaling, researchers often employ non-metabolizable glucose analogs. This guide provides a comprehensive comparison of alpha-L-glucopyranose as a non-metabolizable control, alongside the metabolizable D-glucose and other commonly used non-metabolizable analogs, 2-deoxy-D-glucose (2-DG) and 3-O-methyl-D-glucose (3-OMG).

Executive Summary

This compound, the enantiomer of the naturally occurring D-glucose, serves as an effective non-metabolizable control in metabolic studies. Due to the stereospecificity of cellular enzymes, L-glucose is not recognized by hexokinase, the enzyme that catalyzes the first critical step of glycolysis.[1][2] Consequently, it is not metabolized for energy production and does not significantly impact intracellular ATP levels. This contrasts with D-glucose, which is readily metabolized, and with other analogs like 2-deoxy-D-glucose, which is phosphorylated but not further metabolized, leading to ATP depletion. 3-O-methyl-D-glucose, another non-metabolizable analog, is transported into the cell but not phosphorylated. The distinct properties of these sugars make them valuable tools for isolating and studying different aspects of glucose transport and metabolism.

Comparison of Glucose Analogs

The choice of a glucose analog depends on the specific experimental question. The following table summarizes the key characteristics and experimental observations for D-glucose and its non-metabolizable counterparts.

FeatureD-GlucoseThis compound2-Deoxy-D-glucose (2-DG)3-O-Methyl-D-glucose (3-OMG)
Structure Natural enantiomerEnantiomer of D-glucoseGlucose analog with hydrogen at C2Methylated glucose at C3
Transport via GLUTs YesGenerally not transported or very low affinity[3][4]Yes[5]Yes[5][6]
Phosphorylation by Hexokinase YesNo[1][2]YesNo[5]
Metabolism via Glycolysis YesNo[1][2]No (trapped as 2-DG-6P)[7]No
Effect on Intracellular ATP Increases ATPNo significant changeDecreases ATP[7]No significant change
Primary Use Energy source, positive controlNon-metabolizable control, passive diffusion marker[4]Glycolysis inhibitor, glucose uptake measurement[7]Glucose transport measurement[6]

Quantitative Data Comparison

Direct quantitative comparisons of this compound with other glucose analogs in single studies are limited. The following tables compile representative data from various sources to illustrate their differential effects.

Table 1: Comparative Cellular Uptake Rates

SugarCell TypeUptake Rate (nmol/mg protein/min)Reference
D-Glucose Trichoderma harzianum~2.5 (at 1 mM)[8]
alpha-L-Glucose Olive cellsLinear, non-saturable uptake (rate dependent on concentration)[3]
2-Deoxy-D-glucose Clone 9 cells~1.5 (basal)[9]
3-O-Methyl-D-glucose Rat hepatocytesVmax: 84.1 ± 8.4 (zero-trans exit)[10]

Table 2: Effect on Intracellular ATP Levels

TreatmentCell TypeIncubation TimeChange in ATP LevelReference
High Glucose (D-Glucose) Pancreatic β-cellsMinutesIncrease[11]
Low Glucose (D-Glucose) Pancreatic β-cellsMinutesDecrease[11]
alpha-L-Glucose Not explicitly reported-Expected to have no significant change-
2-Deoxy-D-glucose (10 mM) Primary Rat Astrocytes30 min~50% decrease[7]
3-O-Methyl-D-glucose Not explicitly reported-Expected to have no significant change-

Signaling Pathways

The metabolic fate of glucose and its analogs has profound effects on key cellular signaling pathways that regulate growth, proliferation, and energy homeostasis.

Insulin (B600854)/Akt Signaling Pathway

The insulin signaling pathway is crucial for glucose uptake and metabolism. Upon insulin stimulation, the kinase Akt is phosphorylated, leading to the translocation of GLUT4 transporters to the cell membrane.[10][12]

  • D-Glucose: Serves as the substrate for insulin-stimulated uptake and subsequent metabolism.

  • alpha-L-Glucose: As it is not significantly taken up by cells, it is not expected to directly interfere with the downstream metabolic effects of insulin signaling. It can be used as a control to study the effects of insulin on glucose transport itself, independent of metabolism.

  • 2-Deoxy-D-glucose: Can be used to measure insulin-stimulated glucose uptake, as its accumulation reflects transport activity.[13]

  • 3-O-Methyl-D-glucose: Also used to measure insulin-stimulated glucose transport.[6]

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glycolysis Glycolysis GLUT4_membrane->Glycolysis facilitates entry PI3K PI3K IRS->PI3K activates Akt Akt (PKB) PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation Glucose D-Glucose Glucose->GLUT4_membrane uptake

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[14]

  • D-Glucose: High levels of D-glucose lead to increased ATP production and subsequent inhibition of AMPK.[15] Conversely, glucose deprivation activates AMPK.[15]

  • alpha-L-Glucose: Is not expected to affect the AMP/ATP ratio and therefore should not directly modulate AMPK activity.

  • 2-Deoxy-D-glucose: By inhibiting glycolysis and depleting ATP, 2-DG is a potent activator of AMPK.[9]

  • 3-O-Methyl-D-glucose: As it is not metabolized, it does not alter the AMP/ATP ratio and is not expected to directly affect AMPK activity.

AMPK_Signaling cluster_conditions Cellular Conditions cluster_signaling Signaling Cascade Low_Energy Low Energy Status (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK activates High_Energy High Energy Status (Low AMP/ATP ratio) High_Energy->AMPK inhibits Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic activates

Caption: Overview of AMPK Signaling in response to cellular energy status.

Experimental Protocols

Radiolabeled Glucose Uptake Assay

This protocol is a standard method to measure the rate of glucose transport into cultured cells using a radiolabeled glucose analog.

Materials:

  • Radiolabeled sugar (e.g., [³H]2-deoxy-D-glucose, [¹⁴C]3-O-methyl-D-glucose, or as a control, [¹⁴C]L-glucose)

  • Cultured cells in multi-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • Stop solution (ice-cold PBS containing 20 mM D-glucose)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Wash cells twice with warm KRH buffer.

  • Pre-incubate cells in KRH buffer for 30-60 minutes to deplete intracellular glucose.

  • Initiate uptake by adding KRH buffer containing the radiolabeled sugar and unlabeled sugar to the desired final concentration.

  • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Terminate uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

  • Normalize the counts to the protein concentration of the cell lysate.

Glucose_Uptake_Workflow Start Seed Cells Wash1 Wash with KRH Buffer Start->Wash1 Preincubate Pre-incubate in KRH Buffer Wash1->Preincubate Add_Sugar Add Radiolabeled Sugar Preincubate->Add_Sugar Incubate Incubate at 37°C Add_Sugar->Incubate Stop Stop Uptake with Cold Stop Solution Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize

Caption: Experimental Workflow for Radiolabeled Glucose Uptake Assay.

Intracellular ATP Measurement Assay

This protocol describes a common method for quantifying intracellular ATP levels using a luciferase-based bioluminescence assay.

Materials:

  • ATP assay kit (containing luciferase, luciferin, and lysis buffer)

  • Cultured cells in a white-walled multi-well plate

  • Luminometer

Procedure:

  • Culture cells in a white-walled multi-well plate to the desired density.

  • Treat cells with the respective sugars (D-glucose, L-glucose, 2-DG, 3-OMG) for the desired time.

  • Equilibrate the plate and the ATP reagent to room temperature.

  • Add the ATP reagent (which includes a cell lysis agent) to each well.

  • Mix the contents by shaking for approximately 2 minutes to induce cell lysis.

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve with known ATP concentrations to quantify the ATP in the samples.

Western Blot Analysis of Akt and AMPK Phosphorylation

This protocol outlines the steps for detecting the phosphorylation status of Akt and AMPK, key indicators of their activation.

Materials:

  • Cultured cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-AMPK (Thr172), anti-total AMPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture and treat cells with the different glucose analogs.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a validated and effective non-metabolizable control for studying glucose-related cellular processes. Its inability to be phosphorylated and enter glycolysis makes it an ideal tool to differentiate between the effects of glucose transport and metabolism. In contrast, D-glucose is readily metabolized, while 2-deoxy-D-glucose and 3-O-methyl-D-glucose offer distinct functionalities for probing glucose uptake and metabolism. The appropriate choice of control and experimental analog is crucial for generating robust and interpretable data in metabolic research.

References

A Comparative Analysis of Voglibose and alpha-L-Glucopyranose as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic interventions for metabolic disorders, particularly type 2 diabetes, the inhibition of carbohydrate-digesting enzymes plays a pivotal role. This guide provides a detailed comparative analysis of voglibose (B1684032), a well-established alpha-glucosidase inhibitor, and alpha-L-glucopyranose, the levorotatory isomer of glucose. This comparison will elucidate their respective interactions with key digestive enzymes, supported by quantitative data, experimental protocols, and pathway visualizations to inform research and development in this critical area.

Executive Summary

Voglibose is a potent, competitive inhibitor of alpha-glucosidase enzymes, effectively delaying carbohydrate digestion and absorption, which in turn mitigates postprandial hyperglycemia. In stark contrast, this compound is not a known inhibitor of these enzymes. The metabolic enzymes involved in carbohydrate digestion are highly stereospecific, meaning they are configured to recognize and process D-isomers of sugars, such as alpha-D-glucose, which is the naturally occurring and metabolically relevant form. Consequently, this compound does not fit into the active sites of these enzymes and therefore does not act as a substrate or an inhibitor.

This guide will delve into the specifics of voglibose's inhibitory action and the biochemical basis for the inactivity of this compound, providing a clear understanding of their distinct roles in the context of enzyme inhibition.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of voglibose against various alpha-glucosidase enzymes. Due to the stereospecificity of these enzymes, there is no documented inhibitory activity for this compound; hence, it is not included in this quantitative comparison.

InhibitorTarget EnzymeEnzyme SourceIC50 ValueInhibition Type
Voglibose Sucrase-3.9 nM[1]Competitive[2]
Maltase-6.4 nM[1]Competitive[2]
α-GlucosidaseHuman Lysosomal5.6 µM[3]Competitive[2]
IsomaltaseRat0.16 µM[3]Competitive[2]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action: A Tale of Two Molecules

Voglibose: A Competitive Antagonist of Carbohydrate Digestion

Voglibose is a synthetic compound that acts as a competitive and reversible inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in the digestion of complex carbohydrates into absorbable monosaccharides like glucose.

By competitively binding to the active sites of these enzymes, voglibose prevents the breakdown of disaccharides and oligosaccharides. This action delays the absorption of glucose from the gut into the bloodstream, thereby reducing the sharp increase in blood glucose levels that typically occurs after a meal (postprandial hyperglycemia).

This compound: The Unrecognized Isomer

In biological systems, enzymes exhibit a high degree of stereospecificity, a concept often described by the "lock and key" model. The active site of an enzyme has a specific three-dimensional shape that only allows molecules with a complementary structure (the "key") to bind.

The enzymes responsible for carbohydrate metabolism, including alpha-glucosidases, have evolved to specifically recognize and process D-glucose and its polymers.[4] this compound, being the mirror image (enantiomer) of alpha-D-glucopyranose, does not possess the correct spatial arrangement of its hydroxyl groups to fit into the active site of these enzymes.[4] As a result, it is neither a substrate that can be broken down nor an inhibitor that can block the active site. For this reason, L-glucose is not metabolized by the body and is excreted unchanged.[4]

Signaling Pathways and Downstream Effects

The primary therapeutic effect of voglibose is the reduction of postprandial hyperglycemia. This, in turn, has several downstream effects on metabolic signaling pathways. One of the key effects is the increased secretion of Glucagon-Like Peptide-1 (GLP-1). By delaying carbohydrate absorption, more undigested carbohydrates reach the lower parts of the small intestine, stimulating L-cells to release GLP-1. GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying.

Voglibose_Signaling_Pathway cluster_gut Small Intestine cluster_pancreas Pancreas Voglibose Voglibose Alpha-Glucosidase Alpha-Glucosidase Voglibose->Alpha-Glucosidase inhibits Carbohydrate Digestion Carbohydrate Digestion Voglibose->Carbohydrate Digestion reduces Alpha-Glucosidase->Carbohydrate Digestion catalyzes Glucose Absorption Glucose Absorption Carbohydrate Digestion->Glucose Absorption leads to L-cells L-cells Carbohydrate Digestion->L-cells stimulates (delayed) Bloodstream Glucose Bloodstream Glucose Glucose Absorption->Bloodstream Glucose increases GLP-1 Secretion GLP-1 Secretion Insulin Secretion Insulin Secretion GLP-1 Secretion->Insulin Secretion enhances Glucagon Secretion Glucagon Secretion GLP-1 Secretion->Glucagon Secretion suppresses L-cells->GLP-1 Secretion Insulin Secretion->Bloodstream Glucose decreases Glucagon Secretion->Bloodstream Glucose increases

Mechanism of action of Voglibose on glucose metabolism and GLP-1 secretion.

Experimental Protocols

To assess the inhibitory potential of a compound against alpha-glucosidase, a standardized in vitro assay is employed. This protocol allows for the determination of key inhibitory parameters such as the IC50 value.

In Vitro Alpha-Glucosidase Inhibitory Assay

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the activity of alpha-glucosidase.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., voglibose) and vehicle control (e.g., DMSO or water)

  • Sodium carbonate (Na2CO3) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of alpha-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound in the appropriate vehicle.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution at various concentrations to the respective wells.

    • Add the alpha-glucosidase solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Add_Inhibitor Add Inhibitor Dilutions Plate_Setup->Add_Inhibitor Add_Enzyme Add α-Glucosidase Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (37°C) Add_Enzyme->Incubate_1 Add_Substrate Add pNPG Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Na2CO3) Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the in vitro alpha-glucosidase inhibitory assay.

Conclusion

This comparative analysis underscores the critical importance of stereochemistry in enzyme-inhibitor interactions. Voglibose stands as a potent and clinically effective alpha-glucosidase inhibitor due to its structural mimicry of the natural substrates of these enzymes. Its ability to competitively inhibit carbohydrate digestion provides a valuable therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Conversely, this compound serves as a clear example of the high specificity of biological systems. Its enantiomeric configuration prevents it from being recognized by the active sites of alpha-glucosidases, rendering it inactive as either a substrate or an inhibitor. For researchers and professionals in drug development, this comparison highlights the necessity of considering the three-dimensional structure of both the target enzyme and the potential inhibitor in the design and screening of new therapeutic agents. Future research in this area will continue to benefit from a deep understanding of these fundamental biochemical principles.

References

A Comparative Analysis of Enzyme Cross-Reactivity: α-D-Glucopyranose versus α-L-Glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity between the naturally abundant α-D-glucopyranose and its synthetic enantiomer, α-L-glucopyranose. The stereospecificity of enzymes is a cornerstone of biochemistry, with profound implications for drug design and metabolic pathway engineering. This document summarizes the substrate specificity of key enzymes involved in glucose metabolism and transport, supported by available kinetic data and detailed experimental protocols.

Executive Summary

The central finding across numerous studies is the high degree of stereospecificity exhibited by enzymes that interact with glucose. The vast majority of these enzymes are exclusively reactive with D-glucose and show negligible to no activity with L-glucose. This specificity is a direct consequence of the chiral nature of enzyme active sites, which are precisely configured to bind and process the naturally occurring D-enantiomer. This guide will explore the specifics of this selectivity in enzymes such as hexokinase, glucose oxidase, and sodium-glucose cotransporters (SGLTs).

Enzyme Specificity: A Lock-and-Key Analogy

The interaction between an enzyme and its substrate is often likened to a lock and key, where the enzyme's active site (the lock) has a specific three-dimensional shape that only accommodates a substrate with a complementary geometry (the key). D-glucose and L-glucose are enantiomers, meaning they are mirror images of each other. Consequently, an enzyme designed to bind D-glucose will not be able to effectively bind L-glucose, much like a right-handed glove does not fit a left hand.[1][2]

cluster_0 Enzyme Active Site (Chiral) cluster_1 Substrates cluster_2 Reaction Enzyme Product Product Enzyme->Product No_Reaction No Reaction D-Glucose D-Glucose D-Glucose->Enzyme Binding (Specific Fit) L-Glucose L-Glucose L-Glucose->Enzyme No Binding (Mismatched)

Figure 1: Enzyme-substrate specificity model.

Quantitative Comparison of Enzyme Activity

The following tables summarize the kinetic parameters for key enzymes with their preferred substrate, α-D-glucopyranose. For α-L-glucopyranose, specific kinetic data is largely absent from the literature, as its activity is generally considered to be non-existent.

Table 1: Kinase Activity
EnzymeSubstrateK_m (Michaelis Constant)Relative ActivityNotes
Hexokinase / Glucokinase α-D-Glucopyranose~0.1 mM (Hexokinase)HighThe first enzyme in the glycolysis pathway.[3]
~8 mM (Glucokinase)[4][5]Glucokinase is the isoform found in the liver and pancreas.
α-L-GlucopyranoseNot ReportedNegligible / NoneL-glucose cannot be phosphorylated by hexokinase and is therefore not a substrate for glycolysis.[6]
Table 2: Oxidase Activity
EnzymeSubstrateSpecificityRelative ActivityNotes
Glucose Oxidase β-D-GlucopyranoseHighly SpecificHighThe enzyme specifically binds to β-D-glucopyranose.[7]
α-L-GlucopyranoseNot a substrateVery low to noneThis high specificity is the basis for its use in glucose monitoring devices.[8][9]
Table 3: Transporter Affinity
TransporterSubstrateK_m (Affinity Constant)Notes
SGLT1 α-D-Glucopyranose~2-5 mM[10]High-affinity sodium-glucose cotransporter found in the small intestine and kidneys.[11]
α-L-GlucopyranoseNot ReportedNot transported. The stereospecificity of SGLTs prevents the absorption of L-glucose.[1]
SGLT2 α-D-Glucopyranose~2-5 mM[10]Low-affinity, high-capacity transporter in the kidneys responsible for the majority of glucose reabsorption.[12]
α-L-GlucopyranoseNot ReportedNot transported.

Experimental Protocols

To experimentally verify the lack of cross-reactivity, a standard enzyme kinetics assay can be performed. The following protocol is a generalized procedure for measuring the activity of a kinase like hexokinase.

Protocol: Spectrophotometric Assay for Hexokinase Activity

This assay couples the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored by the change in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • ATP solution

  • MgCl₂ solution

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Hexokinase

  • α-D-glucopyranose solution

  • α-L-glucopyranose solution

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and NADP+.

  • Enzyme Addition: Add a sufficient amount of G6PDH to the mixture.

  • Substrate Addition: Add the glucose substrate (either D- or L-glucose) at various concentrations.

  • Initiation of Reaction: Add hexokinase to the cuvette to start the reaction.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and measure the absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of the hexokinase reaction.

  • Analysis: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

When α-L-glucopyranose is used as the substrate, it is expected that no significant change in absorbance will be observed, confirming its inability to act as a substrate for hexokinase.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, NADP+, MgCl2) mix_reagents Mix Reagents and Coupling Enzyme (G6PDH) prep_reagents->mix_reagents prep_substrates Prepare Substrates (D-Glucose, L-Glucose) add_substrate Add Substrate (D- or L-Glucose) prep_substrates->add_substrate mix_reagents->add_substrate add_hexokinase Initiate with Hexokinase add_substrate->add_hexokinase measure_abs Measure Absorbance at 340nm add_hexokinase->measure_abs calc_rate Calculate Initial Rate measure_abs->calc_rate plot_data Plot Rate vs. [Substrate] calc_rate->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics D_Glucose D-Glucose Hexokinase Hexokinase D_Glucose->Hexokinase L_Glucose L-Glucose L_Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P No_Metabolism No Metabolism Glycolysis Glycolysis G6P->Glycolysis

References

comparing the inhibitory activity of alpha-L-glucopyranose with known alpha-glucosidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the inhibitory activity of alpha-L-glucopyranose against known alpha-glucosidase inhibitors, supported by experimental data and detailed protocols. A key finding of this analysis is the notable absence of documented alpha-glucosidase inhibitory activity for this compound in publicly available scientific literature.

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that target enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2] By delaying carbohydrate digestion, these inhibitors effectively reduce the postprandial spike in blood glucose levels.[1][2] Currently, established inhibitors such as acarbose, miglitol, and voglibose (B1684032) are utilized in the management of type 2 diabetes.[2]

Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

The following table summarizes the reported IC50 values for well-established alpha-glucosidase inhibitors. It is crucial to note that these values can exhibit significant variability across different studies, primarily due to differing experimental conditions such as the source of the alpha-glucosidase enzyme (e.g., from yeast or rat intestine), the substrate used (e.g., p-nitrophenyl-α-D-glucopyranoside, sucrose, or maltose), and the specific assay conditions.[3]

Table 1: Comparison of IC50 Values of Alpha-Glucosidase Inhibitors

CompoundTarget EnzymeSubstrateIC50 Value
This compound Not ApplicableNot ApplicableNo data available in scientific literature
Acarboseα-glucosidaseNot specified11 nM[4]
Acarboseα-glucosidaseNot specified262.32 µg/mL[5]
Acarboseα-glucosidaseNot specified117.20 µg/mL[6]
Acarboseα-glucosidaseNot specified0.258 ± 0.017 mg/ml[7]
Miglitolα-glucosidaseNot specified6000 nM[8]
VogliboseSucraseNot specified3.9 nM[9]
VogliboseMaltaseNot specified6.4 nM[9]
VogliboseHuman lysosomal α-glucosidaseNot specified5.6 µM
VogliboseRat maltaseNot specified0.11 µM
VogliboseRat isomaltaseNot specified0.16 µM
VogliboseRat sucraseNot specified0.07 µM

Our extensive search of scientific databases and literature reveals a lack of studies reporting any inhibitory activity of this compound against alpha-glucosidase. This suggests that this compound is not a recognized inhibitor of this enzyme and is likely not a subject of investigation for this therapeutic purpose.

Mechanism of Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors typically function as competitive inhibitors. They possess a structural similarity to the natural carbohydrate substrates of the alpha-glucosidase enzyme. This resemblance allows them to bind to the active site of the enzyme, thereby preventing the actual substrate from binding and being hydrolyzed. The result is a delay in the release of glucose into the bloodstream.

InhibitionMechanism cluster_0 Enzyme Action cluster_1 Competitive Inhibition Enzyme α-Glucosidase (Active Site) Product Glucose (Product) Enzyme->Product Hydrolysis Substrate Carbohydrate (Substrate) Substrate->Enzyme Inhibitor Known Inhibitor (e.g., Acarbose) BlockedEnzyme α-Glucosidase (Blocked Active Site) Inhibitor->BlockedEnzyme Binds to Active Site Substrate2 Carbohydrate (Substrate) Substrate2->BlockedEnzyme Binding Prevented

Mechanism of competitive alpha-glucosidase inhibition.

Experimental Protocols

To ensure the reproducibility and validity of findings, a detailed and standardized experimental protocol is essential. The following outlines a common in vitro method for assessing the inhibitory activity of a compound against alpha-glucosidase.

In Vitro Alpha-Glucosidase Inhibitory Assay Protocol

1. Materials and Reagents:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound) and positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of the alpha-glucosidase enzyme in phosphate buffer.

  • Prepare various concentrations of the test compound and the positive control by serial dilution in phosphate buffer.

  • Prepare a solution of pNPG in phosphate buffer.

3. Assay Procedure:

  • To each well of a 96-well microplate, add a specific volume of the test compound or positive control at different concentrations.

  • Add a defined amount of the alpha-glucosidase enzyme solution to each well.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the reaction mixture at the same temperature for a set time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution to each well.

  • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Reaction Incubation cluster_2 Measurement & Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Mix Enzyme and Inhibitor in 96-well plate A->B C Pre-incubate (e.g., 37°C, 10 min) B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubate (e.g., 37°C, 20 min) D->E F Stop Reaction (add Na2CO3) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Workflow for the alpha-glucosidase inhibition assay.

References

A Comparative Guide to the Analytical Validation of Alpha-L-Glucopyranose Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha-L-glucopyranose is critical for various applications, from metabolic studies to quality control in bioprocessing. This guide provides an objective comparison of common analytical methods for the quantification of this compound, presenting supporting experimental data and detailed protocols to aid in method selection and implementation. While most literature focuses on its enantiomer, D-glucose, the analytical principles and methods are largely transferable to L-glucose.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two of the most prevalent techniques for glucose quantification.

Parameter HPLC with Refractive Index (RI) Detection HPLC with UV/ELSD Detection Enzymatic Assay (Glucose Oxidase)
Principle Separation based on polarity and molecular size, detection based on changes in the refractive index of the eluent.Separation based on polarity, with detection via UV absorbance after derivatization or light scattering of non-volatile analytes.[1]Enzymatic oxidation of glucose, leading to a measurable colorimetric or spectrophotometric signal.[2][3]
Linearity Range 0.05 - 10 mg/mL[4][5]50 - 1000 ppm (post-derivatization)[6]0.017 - 0.740 mmol/L[7]
Limit of Detection (LOD) 0.02 - 0.35 mg/mL[8][9]~35 ppm (post-derivatization)[6]2.17 - 2.376 µmol/L[7]
Limit of Quantification (LOQ) 0.07 - 1.05 mg/mL[8][9]~50 ppm (post-derivatization)[6]7.923 - 8.56 µM[7]
Accuracy (% Recovery) 96.8 - 108.9%[4]98.8 - 106.3%[6]90 - 104%[7][10]
Precision (%RSD) < 2.0%[4][5]< 2.0%[6]0.98 - 2.89%[7]
Specificity Moderate; may have interference from other sugars with similar retention times.High with appropriate derivatization and chromatographic separation.[1]High; glucose oxidase is highly specific to glucose.[11]
Throughput Lower; typical run times are 15-30 minutes per sample.[12]Lower; similar to HPLC-RI, with added time for derivatization if required.[12]Higher; can be adapted for high-throughput microplate formats.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is widely used for the analysis of simple sugars due to its simplicity and universality for non-chromophoric compounds.

a. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of deionized water or an appropriate solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • If necessary, perform dilutions to bring the concentration within the linear range of the assay.

b. Chromatographic Conditions:

  • Column: Amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic elution.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) Detector.

c. Data Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the peak area for this compound.

  • Quantify the concentration in the samples using the linear regression equation from the calibration curve.

Enzymatic Assay using Glucose Oxidase

This method offers high specificity for glucose and can be performed using a spectrophotometer or a microplate reader.

a. Reagent Preparation:

  • Phosphate (B84403) Buffer (0.1 M, pH 7.0): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 7.0.

  • Glucose Oxidase (GOD) Reagent: Prepare a solution of glucose oxidase in the phosphate buffer (e.g., 10 U/mL).

  • Peroxidase (POD) Reagent: Prepare a solution of horseradish peroxidase in the phosphate buffer (e.g., 1 U/mL).

  • Chromogenic Substrate Solution: Prepare a solution of a suitable chromogen, such as o-dianisidine or 4-aminoantipyrine, in the phosphate buffer.[2][13]

b. Assay Procedure:

  • Pipette the sample or standard solution into a cuvette or microplate well.[11]

  • Add the GOD reagent, POD reagent, and chromogenic substrate solution to each well.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes) to allow for the enzymatic reaction and color development.[11]

  • Measure the absorbance at the wavelength appropriate for the chosen chromogen (e.g., 540 nm for 4-aminoantipyrine).[7]

c. Data Analysis:

  • Prepare a standard curve using known concentrations of this compound.

  • Plot the absorbance values against the corresponding concentrations to generate a linear regression curve.

  • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

L-Glucose Catabolic Pathway

The following diagram illustrates a known metabolic pathway for L-glucose in certain bacteria, providing insight into its biological processing.[14]

L_Glucose_Catabolic_Pathway This compound This compound L-Glucono-1,5-lactone L-Glucono-1,5-lactone This compound->L-Glucono-1,5-lactone L-glucose dehydrogenase L-Gluconate L-Gluconate L-Glucono-1,5-lactone->L-Gluconate L-gluconolactonase 2-Keto-3-deoxy-L-gluconate 2-Keto-3-deoxy-L-gluconate L-Gluconate->2-Keto-3-deoxy-L-gluconate L-gluconate dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-L-gluconate->Pyruvate KDLG aldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate 2-Keto-3-deoxy-L-gluconate->Glyceraldehyde-3-phosphate KDLG aldolase

Caption: L-Glucose Catabolic Pathway in Paracoccus species.[14]

Experimental Workflow for Method Validation

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following diagram outlines a typical workflow for the validation of a quantitative analytical method.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Method Select Method Define Analytical Requirements->Select Method Optimize Parameters Optimize Parameters Select Method->Optimize Parameters Specificity Specificity Optimize Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Finalized Method Finalized Method Robustness->Finalized Method

Caption: General workflow for analytical method validation.

References

Comparative Stability of alpha-L-Glucopyranose in Biological Media: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of carbohydrate-based molecules in biological environments is paramount. This guide provides a comparative assessment of the stability of alpha-L-glucopyranose in various biological media, contrasting it with its well-studied enantiomer, alpha-D-glucopyranose. Due to the limited direct quantitative data on L-glucose stability, this guide synthesizes information from studies on D-glucose and the known biochemical properties of L-glucose.

L-glucose, the mirror image of the naturally abundant D-glucose, is not readily metabolized by most organisms. This biological inertness is the primary factor governing its stability in biological systems, as it is not subject to enzymatic degradation through pathways like glycolysis. Chemically, however, L-glucose is expected to exhibit similar non-enzymatic degradation patterns to D-glucose, such as glycation.

Comparative Stability Profile: this compound vs. alpha-D-Glucopyranose

The following table summarizes the expected stability of this compound in comparison to alpha-D-glucopyranose in common biological media. The data for D-glucose is derived from published studies, while the information for L-glucose is inferred based on its known resistance to enzymatic breakdown.

ParameterThis compoundalpha-D-GlucopyranoseKey Considerations
Primary Degradation Pathway Non-enzymatic (e.g., glycation, oxidation, dehydration)Enzymatic (Glycolysis) and Non-enzymaticThe absence of enzymatic degradation is the key differentiator for L-glucose stability.
Stability in Plasma/Serum High (primarily affected by chemical degradation)Moderate (subject to glycolysis by blood cells and chemical degradation). Glucose is lost through glycolysis at a rate of 5%–7%/h at room temperature in whole blood.[1] Immediate separation of plasma/serum or the use of glycolysis inhibitors is crucial for stabilizing D-glucose levels.[1]For L-glucose, the primary concern would be non-enzymatic reactions with plasma proteins over extended periods.
Stability in Cell Culture Media High (not consumed by cells)Variable (rapidly consumed by most cell lines as a primary energy source). Glucose concentrations in media need to be monitored and replenished.L-Glucose-¹³C is used as a negative control in glucose uptake and metabolism studies due to its stability and lack of cellular uptake.[2]
Influencing Factors Temperature, pH, presence of reactive molecules (e.g., amino acids)Temperature, pH, cell density, metabolic rate of cells, presence of glycolysis inhibitorsBoth enantiomers are susceptible to chemical degradation under harsh conditions (e.g., high temperature, extreme pH).
Expected Degradation Products L-enantiomers of fructose, 3-deoxyglucosone, 5-hydroxymethylfurfural (B1680220) (from non-enzymatic reactions)Pyruvate, lactate (B86563) (from glycolysis); D-enantiomers of non-enzymatic degradation productsThe degradation products of L-glucose are not expected to be further metabolized.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for quantifying the stability of this compound in a selected biological medium (e.g., human serum).

1. Materials and Reagents:

  • This compound standard

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or trichloroacetic acid (for protein precipitation)

  • HPLC system with a suitable column (e.g., amino-based or ligand-exchange column) and detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD)

2. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in PBS.

  • Spike the human serum with the this compound stock solution to a final concentration relevant to the intended application.

  • Aliquot the spiked serum into multiple sterile microcentrifuge tubes.

  • Incubate the tubes at a physiologically relevant temperature (e.g., 37°C) in a controlled environment.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot for analysis.

3. Sample Processing:

  • To stop any potential non-specific enzymatic reactions and prepare the sample for analysis, precipitate the proteins by adding a cold protein precipitation agent (e.g., perchloric acid).

  • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the this compound.

  • Neutralize the supernatant if an acidic precipitation agent was used.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Use an appropriate HPLC method to separate and quantify this compound. An isocratic mobile phase of acetonitrile and water on an amino column is a common method for sugar analysis.[3][4]

  • Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the degradation rate by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Stability Assessment

G Experimental Workflow for Stability Assessment of this compound cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Prepare this compound stock solution prep2 Spike biological medium (e.g., serum) prep1->prep2 prep3 Aliquot samples prep2->prep3 incubation Incubate at 37°C prep3->incubation sampling Collect aliquots at time points (0, 2, 4, 8, 12, 24h) incubation->sampling process1 Protein precipitation sampling->process1 process2 Centrifugation process1->process2 process3 Collect and neutralize supernatant process2->process3 process4 Filter supernatant process3->process4 analysis1 HPLC analysis process4->analysis1 analysis2 Quantification using standard curve analysis1->analysis2 end Results analysis2->end Determine degradation rate

Caption: Workflow for assessing the stability of this compound.

Comparative Metabolic Fate of L-Glucose vs. D-Glucose

G Comparative Initial Metabolic Steps of Glucose Enantiomers cluster_l_glucose This compound cluster_d_glucose alpha-D-Glucopyranose l_glucose This compound no_metabolism No significant metabolism by most organisms l_glucose->no_metabolism Hexokinase (No reaction) d_glucose alpha-D-Glucopyranose g6p Glucose-6-Phosphate d_glucose->g6p Hexokinase + ATP glycolysis Glycolysis & further metabolism g6p->glycolysis

References

comparative study of the glycosylation efficiency of alpha-L- and alpha-D-glucopyranose donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a glycosylation reaction is a critical factor in the synthesis of complex carbohydrates and glycoconjugates, profoundly influencing the biological activity of the target molecules. While the vast majority of research has focused on D-sugars due to their natural abundance, the use of L-sugars is of growing interest in the development of novel therapeutics and biological probes. This guide provides a comparative perspective on the glycosylation efficiency of α-L- and α-D-glucopyranose donors, supported by experimental data from analogous systems and detailed experimental protocols.

The Principle of Double Stereodifferentiation: Evidence from Fucose Donors

Direct comparative studies on the glycosylation efficiency of α-L- and α-D-glucopyranose donors are not extensively documented in publicly available literature. However, seminal work by Spijker and van Boeckel with enantiomeric fucosyl donors provides compelling evidence that the chirality of the glycosyl donor significantly impacts the stereochemical outcome of the reaction. This phenomenon, known as "double stereodifferentiation," highlights that the interaction between the chiral donor and the chiral acceptor is a key determinant of the product's stereochemistry.

In a key study, the glycosylation of a D-glucosamine acceptor with perbenzoylated D- and L-fucosyl bromide donors was compared under identical conditions. The results demonstrated a dramatic difference in stereoselectivity.

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemperature (°C)α:β RatioOverall Yield (%)
Perbenzoylated α-D-fucopyranosyl bromideD-glucosamine derivativeSilver triflateDichloromethane (B109758)-502:187
Perbenzoylated α-L-fucopyranosyl bromideD-glucosamine derivativeSilver triflateDichloromethane-501:8.4Not specified

Table 1: Comparison of the glycosylation of a D-glucosamine acceptor with enantiomeric D- and L-fucosyl bromide donors.[1]

The reaction with the D-fucosyl donor (a "matched" pair with the D-acceptor in this context) unexpectedly yielded a nearly equal mixture of α and β anomers, deviating from the expected outcome based on neighboring group participation. In stark contrast, the L-fucosyl donor (a "mismatched" pair) provided the expected 1,2-trans product with high β-selectivity.[1] This demonstrates that the stereochemical relationship between the donor and acceptor can either reinforce or override other directing effects.

While this data is for fucose, a 6-deoxygalactose analogue, the principle of double stereodifferentiation is fundamental and is expected to apply to glucopyranose donors as well. Therefore, researchers should anticipate that the glycosylation efficiency and stereoselectivity of α-L-glucopyranose donors may differ significantly from their α-D-counterparts when coupled with chiral acceptors.

General Considerations for Glucopyranosyl Donors

The efficiency of a glycosylation reaction, for both D- and L-glucopyranose donors, is influenced by a multitude of factors:

  • The Nature of the Leaving Group: Common leaving groups include halides (bromide, chloride), trichloroacetimidates, thioglycosides, and sulfoxides. Their reactivity varies, influencing the reaction conditions required for activation.

  • Protecting Groups: The electronic and steric properties of the protecting groups on the sugar backbone have a profound effect on the donor's reactivity (the "armed-disarmed" principle) and the stereochemical outcome. Participating groups at the C-2 position (e.g., acyl groups) typically lead to the formation of 1,2-trans-glycosides (β-glucosides), while non-participating groups (e.g., benzyl (B1604629) ethers) can lead to mixtures of α- and β-anomers, with the ratio being influenced by other factors.

  • The Promoter/Activator: The choice of promoter is specific to the leaving group and plays a key role in generating the reactive glycosylating species.

  • The Glycosyl Acceptor: The reactivity and steric hindrance of the acceptor's hydroxyl group are critical.

  • Reaction Conditions: Solvent, temperature, and the presence of additives can all modulate the reaction pathway and, consequently, the yield and stereoselectivity.

Experimental Protocols

The following are generalized protocols for glycosylation reactions that can be adapted for both α-D- and α-L-glucopyranose donors. Optimization for specific donor-acceptor pairs is highly recommended.

Protocol 1: Trichloroacetimidate (B1259523) Donor Glycosylation

This method is widely used due to the high reactivity of trichloroacetimidate donors.

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add the catalytic amount of TMSOTf dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired glycoside.

Protocol 2: Thioglycoside Donor Glycosylation

Thioglycosides are stable donors that can be activated under various conditions.

Materials:

  • Protected α-D/L-glucopyranosyl thioglycoside (1.5 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Triflic acid (TfOH) (catalytic amount)

  • Triethylamine (for quenching)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture.

  • Cool the reaction to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS in anhydrous DCM.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizing Glycosylation Concepts

Glycosylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification Donor Donor Mixing Mixing & Stirring Donor->Mixing Acceptor Acceptor Acceptor->Mixing Molecular_Sieves Molecular Sieves (4Å) Molecular_Sieves->Mixing Solvent Anhydrous Solvent Solvent->Mixing Cooling Cooling (-40°C to 0°C) Mixing->Cooling Activation Promoter/ Activator Addition Cooling->Activation Monitoring TLC Monitoring Activation->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: General experimental workflow for a chemical glycosylation reaction.

Donor_Comparison_Logic Start Comparative Study Premise Donor_Chirality Glycosyl Donor Chirality Start->Donor_Chirality L_Donor α-L-Glucopyranose Donor Donor_Chirality->L_Donor D_Donor α-D-Glucopyranose Donor Donor_Chirality->D_Donor Interaction Diastereomeric Transition States (Double Stereodifferentiation) L_Donor->Interaction D_Donor->Interaction Acceptor Chiral Glycosyl Acceptor Acceptor->Interaction Reaction_Conditions Identical Reaction Conditions Reaction_Conditions->Interaction Outcome_L Glycosylation Outcome (Yield, α/β Ratio) Interaction->Outcome_L Outcome_D Glycosylation Outcome (Yield, α/β Ratio) Interaction->Outcome_D Comparison Comparison of Efficiency & Stereoselectivity Outcome_L->Comparison Outcome_D->Comparison

Caption: Logical framework for comparing L- and D-glucopyranose donor efficiency.

References

Confirming the Structure of Synthetic alpha-L-glucopyranose: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic monosaccharides is a critical step in ensuring the quality and efficacy of novel therapeutics and research compounds. This guide provides a comparative analysis of mass spectrometry for the structural elucidation of synthetic alpha-L-glucopyranose, benchmarked against alternative analytical methods. Experimental data and detailed protocols are provided to support the objective comparison.

Introduction to this compound

This compound is the L-enantiomer of the naturally abundant alpha-D-glucopyranose. While D-glucose is a primary source of energy for most living organisms, L-glucose is not readily metabolized and has applications as a low-calorie sweetener and in various biomedical research areas. Its synthesis and structural verification are paramount for its use in these fields. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, plays a pivotal role in confirming the molecular weight and elucidating the structure of synthetic this compound.

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural information of a compound. For carbohydrates like this compound, MS, particularly when coupled with gas chromatography (GC-MS), provides characteristic fragmentation patterns that serve as a molecular fingerprint.

Due to the enantiomeric relationship between this compound and alpha-D-glucopyranose, their mass spectra are expected to be identical. The fragmentation patterns observed for alpha-D-glucopyranose can therefore be confidently applied to the structural confirmation of synthetic this compound.

Fragmentation Analysis

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, yielding a series of characteristic ions. The fragmentation of D-glucose has been studied in detail, revealing a complex pattern of dissociation.[1] The interpretation of these fragments is crucial for structural confirmation. The Domon-Costello nomenclature is commonly used to designate the fragment ions of glycans, where A, B, and C ions contain the non-reducing end, and X, Y, and Z ions contain the reducing end.[2][3][4][5]

Table 1: Characteristic Mass Fragments of Per-O-trimethylsilylated alpha-D-glucopyranose (Applicable to this compound)

m/z (mass-to-charge ratio)Ion Assignment/Interpretation
73[Si(CH₃)₃]⁺
147[(CH₃)₃Si-O-Si(CH₃)₂]⁺
204[C₆H₈O₃(Si(CH₃)₃)]⁺
217[M - CH₂OTMS - TMSOH]⁺
361[M - CH₂OTMS]⁺

Data compiled from publicly available mass spectral databases for the TMS derivative of alpha-D-glucopyranose.

Experimental Protocol: GC-MS Analysis of this compound

A common method for analyzing monosaccharides by GC-MS involves derivatization to increase their volatility.[6]

1. Derivatization (Trimethylsilylation):

  • Dry approximately 1 mg of the synthetic this compound sample under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on the complementary data from other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two such powerful alternatives.

Table 2: Comparison of Analytical Techniques for this compound Structure Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample requirementIsomeric and stereoisomeric differentiation can be challenging, often requires derivatization
Nuclear Magnetic Resonance (NMR) Spectroscopy Anomeric configuration (α/β), stereochemistry, glycosidic linkages, and 3D structure in solution.[7][8][9][10]Provides detailed structural and stereochemical information, non-destructive.[6]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures
X-ray Crystallography Precise 3D atomic arrangement in the solid stateUnambiguous determination of absolute configuration and conformation.[11]Requires a single crystal of sufficient quality and size, which can be difficult to obtain
Experimental Protocol: NMR Spectroscopy for this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of synthetic this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Lyophilize and redissolve in D₂O to minimize the HOD signal.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D Correlation Spectroscopy (COSY)

    • 2D Heteronuclear Single Quantum Coherence (HSQC)

    • 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Temperature: 298 K.

Experimental Protocol: X-ray Crystallography of this compound

1. Crystallization:

  • Slow evaporation of a saturated solution of synthetic this compound in a suitable solvent system (e.g., water/ethanol).

2. Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain integrated intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical technique, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthetic this compound ms Mass Spectrometry (GC-MS) synthesis->ms nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray ms_data Molecular Weight & Fragmentation ms->ms_data nmr_data Anomeric Configuration & Stereochemistry nmr->nmr_data xray_data 3D Atomic Structure xray->xray_data conclusion Confirmed Structure ms_data->conclusion nmr_data->conclusion xray_data->conclusion

Caption: Experimental workflow for confirming the structure of synthetic this compound.

comparative_analysis start Need for Structural Confirmation ms Mass Spectrometry start->ms nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray ms_info Molecular Weight Fragmentation Pattern ms->ms_info nmr_info Stereochemistry Anomeric Configuration nmr->nmr_info xray_info Absolute 3D Structure xray->xray_info

Caption: Comparative logic for selecting an analytical technique for structural confirmation.

Conclusion

The structural confirmation of synthetic this compound is reliably achieved using mass spectrometry, which provides definitive molecular weight and characteristic fragmentation data. For a comprehensive and unambiguous structural elucidation, especially concerning stereochemistry and absolute configuration, a multi-technique approach incorporating NMR spectroscopy and X-ray crystallography is recommended. The choice of technique will ultimately depend on the specific information required, sample availability, and the instrumentation at hand.

References

A Comparative Guide: α-L-Glucopyranose vs. ¹³C-Labeled Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research, tracers are indispensable tools for elucidating the intricate web of biochemical pathways. The choice of tracer is paramount, as it dictates the nature and quality of the data obtained. This guide provides a comparative analysis of ¹³C-labeled D-glucose, the gold standard for metabolic flux analysis, and α-L-glucopyranose, its metabolically inert stereoisomer. While both are forms of glucose, their distinct biological activities define their unique applications in research.

Core Principles: A Tale of Two Isomers

The fundamental difference between these two molecules lies in their stereochemistry. D-glucose is the naturally occurring isomer that fuels life, readily recognized and utilized by the enzymes that drive metabolic processes like glycolysis.[1][2][3] In contrast, L-glucose is the mirror image of D-glucose and is not readily metabolized by most organisms because the enzymes responsible for glucose metabolism are highly stereospecific.[1][4][5][6] This makes L-glucose largely biologically inert from an energy metabolism standpoint.[2]

  • ¹³C-Labeled D-Glucose: This is a stable isotope-labeled version of the natural sugar. By replacing some of the ¹²C atoms with the heavier ¹³C isotope, researchers can track the journey of the carbon atoms from glucose through various metabolic pathways.[7][8] The distribution of ¹³C in downstream metabolites provides a quantitative measure of the activity or "flux" through these pathways.[8] Different labeling patterns, such as in [1,2-¹³C₂]glucose or uniformly labeled [U-¹³C₆]glucose, can be used to probe specific pathways with greater precision.[9][10][11]

  • alpha-L-Glucopyranose: As a non-metabolizable sugar, L-glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway.[5] Its value as a tracer, therefore, lies not in tracking metabolism, but in serving as a control for processes independent of metabolic breakdown, such as non-specific cellular uptake and transport phenomena.[4] There is some evidence that cancer cells can take up L-glucose, making fluorescently labeled L-glucose probes a potential tool for cancer cell visualization.[12][13]

Comparative Data Summary

The following table summarizes the key characteristics and applications of α-L-glucopyranose and ¹³C-labeled D-glucose as tracers.

Featureα-L-Glucopyranose¹³C-Labeled D-Glucose
Metabolic Activity Largely metabolically inert in most organisms.[4][5]Primary energy substrate; readily enters central carbon metabolism.[14][15]
Primary Application Control for non-specific, non-metabolic glucose uptake and transport.[4] Potential imaging agent for some cancer cells.[12][13]Quantitative analysis of metabolic pathway flux (e.g., glycolysis, TCA cycle, Pentose Phosphate Pathway).[7][8][16]
Information Yielded Measures baseline cellular permeability or non-specific transport of glucose-like molecules.Provides detailed, quantitative data on the relative and absolute rates of metabolic reactions and pathway engagement.[8]
Typical Detection Method Often linked to a fluorescent probe for imaging or radiolabeled for uptake assays.[12][13]Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to detect ¹³C enrichment in metabolites.[7][8]
Advantages Excellent negative control to distinguish active, carrier-mediated transport and metabolism from passive diffusion.Provides a dynamic and quantitative view of cellular metabolism; highly versatile for various biological questions.[8]
Limitations Does not provide information about intracellular metabolic pathways. Limited use beyond transport/uptake studies.Can lead to complex labeling patterns requiring sophisticated computational analysis. The choice of isotopomer is critical for accurate results.[10]

Experimental Protocols

Protocol 1: ¹³C-Labeled D-Glucose Metabolic Flux Analysis in Cell Culture

This protocol outlines a typical experiment to measure the contribution of glucose to the TCA cycle in cultured mammalian cells.

1. Cell Culture and Media Preparation:

  • Culture adherent mammalian cells to approximately 80% confluency in standard growth medium.
  • Prepare a labeling medium by supplementing DMEM that lacks glucose with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, 1 mM sodium pyruvate, and 1 g/L [U-¹³C₆]-glucose.[17]

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the pre-warmed ¹³C-glucose labeling medium to the cells.
  • Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites and reach a steady state.[17]

3. Metabolite Extraction:

  • Aspirate the labeling medium and place the culture dish on dry ice.
  • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol (B129727).[16]
  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant containing the polar metabolites to a new tube and dry it using a vacuum concentrator.

4. Sample Analysis by LC-MS/MS:

  • Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).
  • Analyze the samples using an LC-MS/MS system to separate and detect the mass isotopologues of key metabolites (e.g., lactate, citrate, malate).[16]

5. Data Analysis:

  • Quantify the abundance of each mass isotopologue for the metabolites of interest.
  • Correct for the natural abundance of ¹³C.
  • Use the resulting labeling patterns to calculate the relative or absolute metabolic fluxes through the pathways of interest using metabolic flux analysis software.

Protocol 2: Evaluating Non-Metabolic Uptake with α-L-Glucopyranose

This protocol describes a hypothetical experiment to measure non-specific glucose uptake using a fluorescently labeled L-glucose analog.

1. Cell Preparation:

  • Seed cells (e.g., cancer cell line and a non-cancer control) in a glass-bottom imaging dish suitable for microscopy.
  • Culture the cells until they reach the desired confluency.

2. Tracer Incubation:

  • Prepare a solution of a fluorescent L-glucose analog (e.g., a fLG probe) in a glucose-free buffer (like Krebs-Ringer bicarbonate buffer).
  • As a positive control, prepare a parallel solution with a fluorescent D-glucose analog (e.g., 2-NBDG).
  • Wash the cells with PBS and replace it with the tracer-containing buffer.
  • Incubate the cells for a short period (e.g., 30 minutes) at 37°C.

3. Live-Cell Imaging:

  • Wash the cells three times with ice-cold PBS to remove extracellular tracer.
  • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
  • Capture images of both the L-glucose and D-glucose treated cells, as well as an unlabeled control group to assess background fluorescence.

4. Image Analysis and Quantification:

  • Use image analysis software to quantify the mean fluorescence intensity per cell for each condition.
  • Compare the fluorescence intensity from the L-glucose analog to that of the D-glucose analog. A significantly lower signal from the L-glucose probe would indicate that the majority of D-glucose uptake is due to specific, metabolism-dependent processes.

Visualizing Tracer Fates and Workflows

To better understand the distinct roles and experimental application of these tracers, the following diagrams illustrate their metabolic fates and a typical experimental workflow.

cluster_workflow Experimental Workflow for Metabolic Tracing A 1. Cell Culture (Prepare biological system) B 2. Tracer Incubation (Introduce ¹³C-Glucose or L-Glucose) A->B C 3. Quenching & Extraction (Halt metabolism, collect metabolites) B->C D 4. Analytical Measurement (LC-MS or NMR for ¹³C, Microscopy for L-Glucose) C->D E 5. Data Analysis (Flux calculation or Image quantification) D->E F 6. Biological Interpretation E->F cluster_d_glucose Metabolic Fate of ¹³C-D-Glucose Extracellular Extracellular ¹³C-D-Glucose Transport GLUT Transporter Extracellular->Transport G6P ¹³C-Glucose-6-P Transport->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate ¹³C-Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Biomass ¹³C-Biomass (Lipids, Amino Acids, Nucleotides) TCA->Biomass cluster_l_glucose Metabolic Fate of α-L-Glucopyranose Extracellular Extracellular L-Glucose Uptake Non-specific Uptake/ Transport Extracellular->Uptake Intracellular Intracellular L-Glucose Uptake->Intracellular No_Metabolism No Glycolysis (Hexokinase Inactivity) Intracellular->No_Metabolism Clearance Efflux / Clearance Intracellular->Clearance

References

Safety Operating Guide

Proper Disposal of alpha-L-Glucopyranose: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and adhering to environmental regulations are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of alpha-L-glucopyranose. As the L-enantiomer of glucose, this compound is a monosaccharide.[1][2] While generally considered non-hazardous, proper disposal procedures are crucial to maintain a safe and compliant laboratory environment.[3][4]

Core Disposal Principles

The fundamental principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Waste material should be disposed of in accordance with national and local regulations, and chemicals should be left in their original containers without mixing with other waste.[4]

Quantitative Disposal Parameters

Pure, uncontaminated this compound is not typically classified as hazardous waste. Consequently, specific quantitative disposal limits are often not defined by regulatory bodies. However, institutional policies and local wastewater regulations must be followed.

ParameterGuidelineSource
Waste Classification Non-hazardous chemical waste (if uncontaminated)[6][7]
Sewer Disposal (Aqueous) Permissible for dilute, uncontaminated solutions in some jurisdictions. Must be flushed with copious amounts of water. Verify with local regulations.[6]
Solid Waste Disposal Small, uncontaminated quantities may be permissible in regular laboratory trash, pending institutional policies.[6]
Professional Disposal Required for large quantities, contaminated waste, or as mandated by institutional policy.[5][6][8]

Experimental Protocols for Disposal

The following protocols provide a step-by-step methodology for the proper disposal of this compound in a laboratory setting.

1. Waste Characterization and Segregation

  • Objective: To determine the appropriate disposal pathway based on the composition of the waste.

  • Procedure:

    • Determine if the this compound waste is pure or contaminated with other substances.

    • If the waste is mixed with hazardous materials (e.g., solvents, other chemicals, biological materials), the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.[6][8]

    • Segregate uncontaminated this compound waste from hazardous waste streams to prevent cross-contamination.[6][7]

2. Disposal of Uncontaminated this compound

  • For Solid Waste (Small Quantities):

    • Ensure the this compound is in a solid, dry form.

    • Place the solid waste into a securely sealed and clearly labeled container.

    • Consult your institution's EHS guidelines. If permitted, this may be disposed of in the regular laboratory trash.[6]

  • For Aqueous Solutions (Dilute):

    • Verify with your institution and local wastewater authority if drain disposal of dilute, non-hazardous sugar solutions is permitted.

    • If allowed, pour the solution down the sanitary sewer, followed by flushing with a large volume of water to ensure adequate dilution.[6]

    • If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container for professional disposal.[6]

3. Disposal of Contaminated this compound

  • Objective: To safely package and dispose of this compound that is mixed with hazardous substances.

  • Procedure:

    • Containerization: Place the contaminated waste into a chemically compatible, leak-proof container with a secure lid.[8][9]

    • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical names of all constituents, including "this compound," and any associated hazards (e.g., flammable, corrosive).[8][10]

    • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[8][9]

    • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[5][8][11]

4. Spill and Contamination Cleanup

  • Procedure:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.[6]

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][12]

    • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand).[13]

    • Place the collected material and any contaminated cleanup supplies into a sealed container labeled for disposal as described above.[5]

    • Decontaminate the spill area with soap and water.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated characterize Characterize Waste: Pure or Contaminated? start->characterize uncontaminated Uncontaminated characterize->uncontaminated Pure contaminated Contaminated characterize->contaminated Contaminated uncontaminated_form Determine Physical Form: Solid or Aqueous? solid Solid (Small Quantity) uncontaminated_form->solid Solid aqueous Aqueous (Dilute) uncontaminated_form->aqueous Aqueous check_solid_policy Consult Institutional Policy for Non-Hazardous Solid Waste check_sewer_policy Consult Local Regulations & Institutional Policy for Sewer Disposal trash_disposal Dispose in Labeled Container in Regular Lab Trash check_solid_policy->trash_disposal Permitted collect_uncontaminated Collect in Labeled Container for Professional Disposal check_solid_policy->collect_uncontaminated Not Permitted drain_disposal Dispose Down Sanitary Sewer with Copious Water check_sewer_policy->drain_disposal Permitted check_sewer_policy->collect_uncontaminated Not Permitted professional_disposal Arrange for Professional Waste Disposal collect_uncontaminated->professional_disposal hazardous_waste Treat as Hazardous Waste package_hazardous Package in Sealed, Compatible Container hazardous_waste->package_hazardous label_hazardous Label as 'Hazardous Waste' with all Constituents package_hazardous->label_hazardous store_hazardous Store in Designated Accumulation Area label_hazardous->store_hazardous store_hazardous->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling alpha-L-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount for ensuring a secure laboratory environment. This document provides essential safety, handling, and disposal information for alpha-L-glucopyranose (CAS No. 492-66-0). While its enantiomer, alpha-D-glucose, is generally not classified as a hazardous substance, standard laboratory precautions should be observed to minimize risk.[1] Information for L-glucose suggests it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[2] Therefore, a conservative approach to handling is recommended.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment is essential to prevent exposure.[3][4]

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards to protect against airborne dust particles.[3][5]
Hand Protection Disposable nitrile glovesProvides sufficient protection against incidental contact.[3] For prolonged handling, consider double-gloving.
Body Protection Laboratory coatProtects skin and personal clothing from contamination by dust and potential spills.[3]
Respiratory Protection N95 respirator or equivalent (if needed)Recommended when handling large quantities, if dust generation is significant, or in poorly ventilated areas.[2][6][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for maintaining the integrity of the compound and ensuring personnel safety.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures that may generate dust, a chemical fume hood is recommended.

  • Minimizing Dust: As a fine powder, care must be taken to minimize dust generation.[1][8] Dust may be combustible under certain conditions.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

Storage Guidelines:

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption.[3][5]

  • Conditions: Store in a cool, dry, and well-ventilated area at room temperature.[3][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[8]

Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

  • Wear appropriate PPE as outlined above.

  • Avoid Dust Generation: Do not use dry sweeping methods that can aerosolize the powder.[3][10]

  • Containment: Gently sweep or vacuum the spilled material into a suitable, clearly labeled container for disposal.[3][8]

  • Cleaning: Clean the spill area with a damp cloth to remove any remaining residue.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and adhere to regulations. Treat this compound as chemical waste.[3]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Determine if the waste is pure, uncontaminated this compound or if it has been mixed with other hazardous materials. If contaminated, the entire mixture must be treated according to the most hazardous component.

  • Containerization: Place the waste material into a compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with "Waste this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Final Disposal: Arrange for collection through your institution's EHS department or a licensed professional waste disposal service.[9][11] Do not dispose of this chemical down the drain or in regular trash.[11]

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
CAS Number 492-66-0
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White to off-white solid/powder
Melting Point 153-156 °C (for L-Glucose)[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation (Don PPE) handling Handling/Weighing (In Ventilated Area) prep->handling experiment Experimental Use handling->experiment storage Storage (Sealed, Dry, Cool) handling->storage Retrieve from spill Spill? handling->spill No decon Decontamination (Clean work area) experiment->decon experiment->spill No waste_gen Waste Generation decon->waste_gen waste_char Waste Characterization (Contaminated?) waste_gen->waste_char spill->waste_gen No spill_clean Spill Cleanup spill->spill_clean Yes spill_clean->waste_gen waste_cont Containerize & Label Waste waste_char->waste_cont waste_store Store Waste in Designated Area waste_cont->waste_store dispose Final Disposal (Professional Service) waste_store->dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.